molecular formula C18H16O7 B1669082 Cirsilineol CAS No. 41365-32-6

Cirsilineol

Cat. No.: B1669082
CAS No.: 41365-32-6
M. Wt: 344.3 g/mol
InChI Key: VKOSQMWSWLZQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cirsilineol is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 6, 7 and 3' and hydroxy groups at positions 5 and 4' respectively. It has a role as a plant metabolite and an antineoplastic agent. It is a trimethoxyflavone and a dihydroxyflavone. It is functionally related to a flavone.
This compound has been reported in Ajania fastigiata, Salvia officinalis, and other organisms with data available.
isolated from Thymus carnosus Boiss.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSQMWSWLZQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194314
Record name Cirsilineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41365-32-6
Record name Cirsilineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41365-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsilineol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cirsilineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cirsilineol's Modulation of Immune Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a naturally occurring flavone, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the core signaling pathways in immune cells that are influenced by this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory and immune-mediated diseases.

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting several key intracellular signaling cascades. These pathways are critical regulators of immune cell activation, proliferation, and the production of inflammatory mediators. The primary signaling pathways affected by this compound include the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound has been demonstrated to be a potent inhibitor of this pathway.[2][3]

Mechanism of Action:

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.[4]

This compound intervenes in this process by significantly inhibiting the phosphorylation of both the p65 subunit and IκBα. This action prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing NF-κB-mediated gene expression. This leads to a downstream reduction in the production of various inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway Diagram:

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates p65 p65 NFkB_complex p65/p50/IkBα p50 p50 p65_p50_n p65/p50 NFkB_complex->p65_p50_n IkBα degradation & translocation This compound This compound This compound->IKK Inhibits This compound->p65_p50_n Inhibits Translocation DNA DNA p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

This compound inhibits the NF-κB signaling pathway.
Downregulation of the JAK/STAT1 Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from a variety of cytokines and growth factors, playing a key role in immune cell differentiation, proliferation, and function. This compound has been shown to selectively inhibit the IFN-γ/STAT1 signaling pathway, which is particularly important in T-cell mediated immunity.

Mechanism of Action:

Interferon-gamma (IFN-γ) binding to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 (p-STAT1) then dimerizes and translocates to the nucleus, where it activates the transcription of target genes, including T-bet, a key transcription factor for T helper 1 (Th1) cell differentiation.

This compound down-regulates the activation of JAK2, a critical kinase upstream of STAT1 in the IFN-γ signaling cascade. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT1. This leads to a reduction in T-bet expression, resulting in decreased proliferation and activation of T cells.

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR Binds JAK2 JAK2 IFNGR->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1_dimer p-STAT1 Dimer pSTAT1->STAT1_dimer Dimerizes STAT1_dimer_n p-STAT1 Dimer STAT1_dimer->STAT1_dimer_n Translocates This compound This compound This compound->JAK2 Inhibits DNA DNA STAT1_dimer_n->DNA Binds Gene_Expression T-bet Expression & T-cell Proliferation DNA->Gene_Expression Induces

This compound downregulates the JAK/STAT1 signaling pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Mechanism of Action:

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.

This compound has been shown to dose-dependently trigger the nuclear translocation of Nrf2 and downregulate the level of Keap1. This activation of the Nrf2 pathway leads to a significant upregulation of HO-1 expression. HO-1 plays a crucial role in the anti-inflammatory effects of this compound by, for example, inhibiting the production of nitric oxide (NO) and the expression of iNOS. The activation of this pathway contributes significantly to the overall antioxidant and anti-inflammatory profile of this compound.

Signaling Pathway Diagram:

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2/Keap1 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 release & translocation This compound This compound This compound->Nrf2_Keap1 Activates ARE ARE Nrf2_n->ARE Binds Gene_Expression HO-1 Expression ARE->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Inhibits

This compound activates the Nrf2/HO-1 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters in immune cells and related models of inflammation.

Table 1: Effect of this compound on Inflammatory Mediators

Cell Type/ModelInflammatory MediatorThis compound Concentration% Inhibition / Fold ChangeReference
AR42J cellsIL-6 secretion1.25, 2.5, 5 µMDose-dependent decrease
AR42J cellsTNF-α secretion1.25, 2.5, 5 µMDose-dependent decrease
AR42J cellsIL-1β secretion1.25, 2.5, 5 µMDose-dependent decrease
HCl/ethanol-induced gastric ulcer in ratsTNF-α levelsNot specifiedSignificant decrease
HCl/ethanol-induced gastric ulcer in ratsIL-1β levelsNot specifiedSignificant decrease
HCl/ethanol-induced gastric ulcer in ratsIL-6 levelsNot specifiedSignificant decrease
Ovalbumin-sensitized AR miceIL-4, IL-5, IL-6, IL-33, TNF-α10, 20 mg/kgDose-dependent decrease

Table 2: Effect of this compound on Signaling Pathway Components

Cell Type/ModelTargetThis compound ConcentrationEffectReference
AR42J cellsp-p651.25, 2.5, 5 µMSignificant inhibition of phosphorylation
AR42J cellsp-IκBα1.25, 2.5, 5 µMSignificant inhibition of phosphorylation
LPS-activated HUVECsNF-κB luciferase activityNot specifiedDose-dependent inhibitory effect
LPS-activated HUVECsSTAT-1 phosphorylationNot specifiedSuppression
LPS-activated HUVECsHO-1 protein levelNot specifiedSignificant increase
Colonic lamina propria CD4+ T cellsSTAT1 activationNot specifiedDown-regulation
Colonic lamina propria CD4+ T cellsJAK2 activationNot specifiedDown-regulation

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on immune cell signaling.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate (luciferin) and detecting the resulting luminescence.

Methodology Overview:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or AR42J) in a 96-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for an appropriate time (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysates to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the activity in the stimulated control group.

Western Blot Analysis for Phosphorylated Proteins (p-p65, p-IκBα, p-STAT1)

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

Methodology Overview:

  • Cell Culture and Treatment:

    • Culture immune cells (e.g., AR42J, HUVECs) to an appropriate confluency.

    • Treat the cells with this compound and/or a pro-inflammatory stimulus as described for the specific experiment.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-IκBα, or anti-p-STAT1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Methodology Overview:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) and incubate overnight.

  • Blocking:

    • Wash the plate and block the remaining protein-binding sites with a blocking buffer.

  • Sample and Standard Incubation:

    • Add cell culture supernatants or serum samples, along with a series of known standards, to the wells and incubate.

  • Detection Antibody Incubation:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Streptavidin-HRP Incubation:

    • Wash the plate and add streptavidin-HRP.

  • Substrate Addition and Measurement:

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound demonstrates significant immunomodulatory potential by targeting multiple key signaling pathways within immune cells. Its ability to inhibit the pro-inflammatory NF-κB and JAK/STAT1 pathways, while simultaneously activating the protective Nrf2/HO-1 antioxidant pathway, underscores its multifaceted mechanism of action. The data and methodologies presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound for a range of inflammatory and autoimmune disorders. Further investigation is warranted to fully elucidate its clinical potential and to optimize its use in drug development.

References

Cirsilineol from Artemisia: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a bioactive flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the natural occurrence of this compound, with a particular focus on the Artemisia genus as a primary source. It delineates detailed experimental protocols for the extraction, isolation, and purification of this compound. Furthermore, this document summarizes quantitative data on this compound yields from various Artemisia species and outlines its modulatory effects on key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound in the Artemisia Genus

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a naturally occurring flavone found in several plant species. The Artemisia genus, a diverse group of plants in the Asteraceae family, is a particularly rich source of this compound. Various studies have identified and isolated this compound from numerous Artemisia species, highlighting the potential of this genus for the scaled production of this bioactive molecule.

Known Artemisia species containing this compound include, but are not limited to:

  • Artemisia vestita[1][2][3][4]

  • Artemisia monosperma[2]

  • Artemisia asiatica

  • Artemisia austriaca

  • Artemisia umbrosa

  • Artemisia glabella

  • Artemisia macrocephala

  • Artemisia scoparia

The concentration of this compound can vary significantly between different species and is also influenced by geographical location, harvesting time, and environmental conditions.

Quantitative Data on this compound Content

The yield of this compound from different Artemisia species is a critical factor for its potential as a therapeutic agent. While comprehensive comparative data is still emerging, available studies provide valuable insights into the quantitative presence of this compound in specific species.

Table 1: this compound Content in Various Artemisia Species

Artemisia SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Artemisia herba-albaAerial Parts0.8N/A
Artemisia annuaLeavesPresent, not quantifiedN/A
Artemisia annuaFlowersPresent, not quantifiedN/A
Artemisia bushriencesFlowersPresent, not quantifiedN/A
Artemisia dracunculus var. dracunculusLeavesPresent, not quantifiedN/A

Note: The data presented is based on available literature and may not be exhaustive. Yields can vary based on the specific extraction and quantification methods used.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Artemisia species typically involves solvent extraction followed by chromatographic purification techniques. Below are detailed methodologies adapted from established protocols for flavonoid isolation from plant materials.

Extraction of Crude Plant Material
  • Plant Material Preparation: Air-dry the aerial parts (leaves, stems, and flowers) of the selected Artemisia species at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 1 kg) in a large glass container.

    • Add a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), to fully immerse the powder.

    • Macerate the mixture at room temperature for a period of 24-48 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent (e.g., 2-3 times) to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform or a mixture of hexane and ethyl acetate in a high ratio of hexane).

  • Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% chloroform or a high hexane to ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethanol or methanol to chloroform, or increasing the proportion of ethyl acetate to hexane). This is known as gradient elution.

    • The choice of the specific gradient will depend on the complexity of the extract and should be optimized using thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20-50 mL).

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light (254 nm and 366 nm). Fractions with similar TLC profiles can be pooled.

  • Isolation of this compound: Fractions containing the compound of interest, as identified by comparison with a this compound standard on TLC, are combined and the solvent is evaporated to yield purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated this compound should be assessed using analytical HPLC.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Detection: UV detector at a wavelength of approximately 350 nm.

  • Quantification: The purity is determined by the peak area percentage of this compound in the chromatogram.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Inhibition of MAPK Signaling Pathway

This compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases. It effectively suppresses the phosphorylation and activation of key components of this pathway, including p38, ERK1/2, and JNK1/2.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK3_6 MKK3/6 RAS->MKK3_6 MKK4_7 MKK4/7 RAS->MKK4_7 MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors p38 p38 MAPK MKK3_6->p38 p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors This compound This compound This compound->ERK Inhibition This compound->p38 Inhibition This compound->JNK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

This compound Inhibition of the MAPK Signaling Pathway
Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer properties.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

This compound Inhibition of the PI3K/Akt/mTOR Pathway
Modulation of IFN-γ/STAT1 Signaling Pathway

This compound has been shown to selectively inhibit the IFN-γ/STAT1 signaling pathway. It down-regulates the activation of JAK2, a critical kinase in this pathway, leading to reduced STAT1 activation and subsequent T-bet expression. This inhibitory action contributes to its immunomodulatory and anti-inflammatory effects.

IFN_gamma_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK2 JAK2 IFNGR->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates STAT1_dimer p-STAT1 Dimer STAT1->STAT1_dimer Dimerizes & Translocates This compound This compound This compound->JAK2 Inhibition of Activation T_bet T-bet STAT1_dimer->T_bet Induces Gene_Expression Pro-inflammatory Gene Expression T_bet->Gene_Expression

This compound Modulation of the IFN-γ/STAT1 Pathway
Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. This compound has been found to inhibit the activation of this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates This compound This compound This compound->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

This compound Modulation of the NF-κB Pathway

Conclusion

The Artemisia genus represents a promising and readily available natural source of the bioactive flavone, this compound. The established protocols for extraction and purification, primarily based on solvent extraction and column chromatography, provide a solid foundation for obtaining this compound for research and development purposes. The ability of this compound to modulate multiple critical signaling pathways, including MAPK, PI3K/Akt/mTOR, IFN-γ/STAT1, and NF-κB, underscores its therapeutic potential in a range of diseases, particularly cancer and inflammatory disorders. Further research is warranted to optimize isolation protocols for higher yields and to fully elucidate the intricate molecular mechanisms of this compound's action, paving the way for its potential clinical applications.

References

The Multifaceted Biological Activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4',5-dihydroxy-3',6,7-trimethoxyflavone, a naturally occurring O-methylated flavone, is a bioactive compound of significant interest in the fields of pharmacology and drug development. Also known by its common names, Cirsilineol and Eupatorin, this flavonoid is found in various medicinal plants, including Artemisia and Orthosiphon species. It has demonstrated a remarkable spectrum of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core biological activities of 4',5-dihydroxy-3',6,7-trimethoxyflavone, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to support researchers, scientists, and drug development professionals in their exploration of this potent natural product.

Anticancer Activity

4',5-dihydroxy-3',6,7-trimethoxyflavone has emerged as a potent anticancer agent, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of 4',5-dihydroxy-3',6,7-trimethoxyflavone has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
As this compound
DU-145Prostate Cancer7Not Specified[1][2]
HPrEC (normal prostate cells)Non-cancerous110Not Specified[1][2]
NCIH-520Lung Squamous Cell Carcinoma- (81.96% inhibition at 100 µM)Not Specified[3]
Caov-3Ovarian Cancer- (Significant inhibition)Not Specified
Skov-3Ovarian Cancer- (Significant inhibition)Not Specified
PC3Prostate Cancer- (Significant inhibition)Not Specified
HelaCervical Cancer- (Significant inhibition)Not Specified
As Eupatorin
MCF-7Breast Cancer>2024
548
MDA-MB-231Breast Cancer>2024
548
MCF-10a (normal breast cells)Non-cancerous3048
MDA-MB-468Breast CancerSubmicromolarNot Specified
Mechanisms of Anticancer Action

Induction of ROS-Mediated Apoptosis: this compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This is a critical mechanism as it leads to programmed cell death, a desirable outcome in cancer therapy. The increase in intracellular ROS disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-mediated apoptotic pathway induced by this compound.

Cell Cycle Arrest: Eupatorin has been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cancer cells from progressing through mitosis and dividing, thereby halting their proliferation.

Eupatorin Eupatorin G2M G2/M Phase Arrest Eupatorin->G2M Proliferation Cell Proliferation G2M->Proliferation

Inhibition of cell proliferation via G2/M phase arrest by Eupatorin.
Experimental Protocols

MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of 4',5-dihydroxy-3',6,7-trimethoxyflavone (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Anti-inflammatory Activity

4',5-dihydroxy-3',6,7-trimethoxyflavone exhibits potent anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators
MediatorAssay SystemIC50 (µM)Reference
As Eupatorin
Nitric Oxide (NO)LPS-stimulated J774 macrophages5.2
Prostaglandin E2 (PGE2)LPS-stimulated J774 macrophages5.0
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated J774 macrophages5.0
Mechanisms of Anti-inflammatory Action

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eupatorin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-6.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Eupatorin Eupatorin Eupatorin->IKK

Inhibition of the NF-κB signaling pathway by Eupatorin.

Modulation of the STAT1 Signaling Pathway: this compound has been reported to selectively inhibit the IFN-γ/STAT1 signaling pathway in intestinal CD4+ T cells. This immunosuppressive activity is achieved by down-regulating the activation of JAK2 and STAT1, and the expression of the T-bet transcription factor.

IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK2 JAK2 Activation IFNgR->JAK2 STAT1 STAT1 Phosphorylation JAK2->STAT1 STAT1_dimer STAT1 Dimer Translocation STAT1->STAT1_dimer Tbet T-bet Expression STAT1_dimer->Tbet This compound This compound This compound->JAK2

Inhibition of the IFN-γ/STAT1 signaling pathway by this compound.
Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Pre-treat the cells with various concentrations of 4',5-dihydroxy-3',6,7-trimethoxyflavone for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and key components of the NF-κB pathway (e.g., phosphorylated IκBα, p65) in cell lysates.

In Vivo Carrageenan-Induced Paw Edema Model:

  • Animal Model: Use male Swiss albino mice.

  • Treatment: Administer the compound orally or intraperitoneally at desired doses.

  • Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Antioxidant Activity

The antioxidant properties of 4',5-dihydroxy-3',6,7-trimethoxyflavone contribute significantly to its overall biological effects, including its anticancer and anti-inflammatory activities. It can directly scavenge free radicals and modulate cellular antioxidant defense systems.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The specific arrangement of hydroxyl and methoxy groups on the flavone skeleton of 4',5-dihydroxy-3',6,7-trimethoxyflavone influences its radical scavenging capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the compound and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the compound).

Conclusion

4',5-dihydroxy-3',6,7-trimethoxyflavone, known as this compound and Eupatorin, is a promising natural flavonoid with a diverse and potent range of biological activities. Its well-documented anticancer, anti-inflammatory, and antioxidant properties, supported by a growing body of scientific evidence, highlight its potential as a lead compound for the development of novel therapeutics. The detailed quantitative data, mechanistic insights, and experimental protocols provided in this guide are intended to facilitate further research and development efforts aimed at harnessing the full therapeutic potential of this remarkable molecule. Continued investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate the promising in vitro findings into clinical applications.

References

Cirsilineol: A Potent Inhibitor of the PI3K/Akt/mTOR Signaling Pathway in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has emerged as a promising candidate in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anticancer activity, with a primary focus on its well-documented role as an inhibitor of the critical PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This document collates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of the signaling cascade and experimental workflows to support further investigation and drug development efforts.

Introduction

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes. Its dysregulation is a frequent event in tumorigenesis, making it a prime target for cancer therapeutics. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone), a flavonoid isolated from plants such as Artemisia vestita, has demonstrated significant potential to modulate this pathway, thereby inducing apoptosis and inhibiting tumor growth. This guide serves as a comprehensive resource for researchers investigating the therapeutic application of this compound.

Quantitative Data: In Vitro Efficacy of this compound

This compound exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below, highlighting its efficacy and selectivity.

Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Reference
DU-145Prostate Cancer7HPrEC110[1]
BGC-823Gastric Cancer8 - 10GES-1120[2]
SGC-7901Gastric Cancer8 - 10GES-1120[2]
MGC-803Gastric Cancer8 - 10GES-1120[2]
C6GliomaNot specifiedVeroNot specified[3]
Caov-3Ovarian CancerNot specified--
Skov-3Ovarian CancerNot specified--
PC3Prostate CancerNot specified--
HeLaCervical CancerNot specified--

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anticancer effects by directly or indirectly modulating key components of the PI3K/Akt/mTOR pathway. Studies in glioma C6 cells have shown that this compound effectively inhibits the expression of PI3K, Akt, and mTOR. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol is for determining the expression levels of total and phosphorylated PI3K, Akt, and mTOR.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating this compound's effects and the logical relationship between its mechanism and cellular outcomes.

Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-response) CellCulture->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis Quantification) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Figure 2: A typical experimental workflow for studying this compound.

Logical_Relationship This compound This compound PI3K_Inhibition Inhibition of PI3K/Akt/mTOR Pathway This compound->PI3K_Inhibition Apoptosis Induction of Apoptosis PI3K_Inhibition->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation PI3K_Inhibition->Proliferation_Inhibition Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Proliferation_Inhibition->Anticancer_Effect

Figure 3: The logical relationship of this compound's anticancer effects.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the treatment of various cancers. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future in vivo studies are warranted to validate these in vitro findings and to evaluate the safety and efficacy of this compound in a preclinical setting.

References

Cirsilineol: A Potential Anti-Inflammatory Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of the key signaling pathways involved are presented to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone), a flavonoid found in plants of the Artemisia genus, has emerged as a promising candidate for anti-inflammatory drug development.[1][2] This document synthesizes the existing research on this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its anti-inflammatory potential.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways and inflammatory mediators. The primary mechanisms identified to date include the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the suppression of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation.[3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

This compound has been shown to significantly inhibit NF-κB activation. It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Signals Inflammatory Signals MAPKKK MAPKKK Inflammatory Signals->MAPKKK activate MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors activates This compound This compound This compound->MAPK (ERK, JNK, p38) inhibits phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induces cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK2 JAK2 IFN-γ Receptor->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer dimerizes This compound This compound This compound->JAK2 inhibits activation T-bet Expression T-bet Expression STAT1_dimer->T-bet Expression induces cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell Culture Cell Culture Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus This compound Treatment This compound Treatment Inflammatory Stimulus->this compound Treatment Sample Collection Sample Collection This compound Treatment->Sample Collection Analysis Analysis Sample Collection->Analysis Animal Model Animal Model Induce Inflammation Induce Inflammation Animal Model->Induce Inflammation This compound Administration This compound Administration Induce Inflammation->this compound Administration Tissue/Fluid Collection Tissue/Fluid Collection This compound Administration->Tissue/Fluid Collection Histological & Biochemical Analysis Histological & Biochemical Analysis Tissue/Fluid Collection->Histological & Biochemical Analysis

References

An In-depth Technical Guide on the Immunosuppressive Properties of Cirsilineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has demonstrated significant immunosuppressive and anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for immune-mediated diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. It delves into its molecular mechanisms of action, its impact on key immune cell populations, and its modulation of critical signaling pathways. This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid found in various medicinal plants, including those from the Artemisia genus.[1] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2] Emerging research has highlighted the potent immunosuppressive capabilities of this compound, suggesting its therapeutic potential in managing autoimmune disorders and other inflammatory conditions.[1][3] This guide aims to consolidate the existing scientific knowledge on the immunosuppressive properties of this compound, providing a technical resource for the scientific community.

Effects on Immune Cells

This compound exerts its immunosuppressive effects by modulating the function of various immune cells, most notably T cells and macrophages.

T Lymphocytes

T cells play a central role in cell-mediated immunity, and their dysregulation is a hallmark of many autoimmune diseases. This compound has been shown to significantly inhibit T cell proliferation and activation.

  • Inhibition of T Cell Proliferation: this compound inhibits T-cell proliferation in a dose-dependent manner in mixed lymphocyte reactions and in response to mitogens like Concanavalin A.

  • Modulation of T Helper Cell Differentiation: It influences the balance of T helper (Th) cell subsets, notably by decreasing the activity of effector Th1 cells. This is achieved through the downregulation of the Th1-specific transcription factor T-bet.

  • Suppression of CD4+ T Cell-Mediated Colitis: In animal models of inflammatory bowel disease (IBD), this compound ameliorates T-cell-mediated experimental colitis.

Macrophages

Macrophages are key players in both innate and adaptive immunity, contributing to inflammation through the production of pro-inflammatory mediators. This compound has been shown to suppress macrophage activation and their inflammatory functions.

  • Inhibition of Pro-inflammatory Mediators: this compound reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Modulation of Microglia Polarization: In the context of neuroinflammation, this compound has been observed to inhibit the M1 polarization of microglia (the resident macrophages of the central nervous system) and promote their switch to the anti-inflammatory M2 phenotype.

Molecular Mechanisms of Action: Signaling Pathways

This compound's immunosuppressive effects are underpinned by its ability to interfere with key intracellular signaling pathways that govern immune cell activation and inflammatory responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been consistently shown to inhibit the activation of the NF-κB pathway.

  • Inhibition of p65 and IκBα Phosphorylation: this compound suppresses the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. This compound has been found to modulate MAPK signaling.

  • Inhibition of ERK, JNK, and p38: Studies have shown that this compound can inhibit the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38, in various cell types.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. This compound has been identified as a potent inhibitor of the IFN-γ/STAT1 signaling axis.

  • Selective Inhibition of IFN-γ Signaling: this compound selectively inhibits the phosphorylation of STAT1 and the activation of JAK2 in response to interferon-gamma (IFN-γ). This leads to the downregulation of T-bet, a key transcription factor for Th1 cell differentiation.

  • Modulation of STAT1 and STAT6 Phosphorylation: In microglia, this compound has been shown to inhibit the phosphorylation of JAK1 and STAT1 while activating STAT6, which is associated with M2 polarization.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Immune Cells

Cell TypeAssayParameterConcentrationEffectReference
Human Prostate Cancer Cells (DU-145)ProliferationIC507 µMInhibition of proliferation
Normal Human Prostate Cells (HPrEC)CytotoxicityIC50110 µMMinimal cytotoxicity
Murine T CellsMixed Lymphocyte ReactionProliferation0.1-10 µMDose-dependent inhibition
Murine T CellsConcanavalin A-induced ProliferationProliferation0.1-10 µMDose-dependent inhibition
Human Osteoarthritic ChondrocytesIL-1β-stimulated ApoptosisApoptosisNot specifiedInhibition
Rat Pancreatic Acinar Cells (AR42J)Caerulein-induced InflammationCytokine Levels (IL-6, TNF-α, IL-1β)1.25, 2.5, 5 µMDose-dependent decrease
Microglia (BV-2)H2O2-induced Oxidative StressROS Production20 µMSuppression

Table 2: In Vivo Effects of this compound

Animal ModelDisease ModelDosageEffectReference
MiceTNBS-induced Colitis3, 10, 30 mg/kgAmelioration of colitis
MiceLPS-induced Lung InjuryNot specifiedReduction of TNF-α and iNOS
Aged MiceAnesthesia/surgery-induced POCDNot specifiedImproved cognitive function, reduced neuroinflammation

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the immunosuppressive properties of this compound.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)
  • Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6) to serve as responder and stimulator cells, respectively.

  • Stimulator Cell Inactivation: Treat the stimulator splenocytes with mitomycin C to prevent their proliferation.

  • Co-culture: Co-culture the responder splenocytes with the inactivated stimulator splenocytes in a 96-well plate.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the co-culture.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1), and measure the incorporation or color change to quantify cell proliferation.

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Culture and Treatment: Culture the desired immune cells (e.g., CD4+ T cells, macrophages) and stimulate them with the appropriate agonist (e.g., IFN-γ, LPS) in the presence or absence of this compound for a specific duration.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., anti-phospho-STAT1, anti-STAT1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of TNBS-Induced Colitis
  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Induction of Colitis: Anesthetize the mice and intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

  • This compound Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) to the mice via a suitable route (e.g., intraperitoneal injection) daily for a specified period.

  • Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.

  • Histological Analysis: At the end of the experiment, sacrifice the mice, collect the colon tissue, and perform histological analysis (e.g., H&E staining) to assess the degree of inflammation and tissue damage.

  • Cytokine Analysis: Isolate lamina propria mononuclear cells from the colon and measure cytokine production (e.g., IFN-γ, IL-10) by ELISA or flow cytometry.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Cirsilineol_Signaling_Pathways cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway p65_IKBa p-p65 / p-IκBα NFKB_translocation NF-κB Nuclear Translocation p65_IKBa->NFKB_translocation Proinflammatory_genes_NFKB Pro-inflammatory Gene Transcription NFKB_translocation->Proinflammatory_genes_NFKB p_ERK p-ERK Inflammatory_response_MAPK Inflammatory Response p_ERK->Inflammatory_response_MAPK p_JNK p-JNK p_JNK->Inflammatory_response_MAPK p_p38 p-p38 p_p38->Inflammatory_response_MAPK IFNg IFN-γ JAK2 p-JAK2 IFNg->JAK2 STAT1 p-STAT1 JAK2->STAT1 T_bet T-bet STAT1->T_bet Th1_differentiation Th1 Differentiation T_bet->Th1_differentiation This compound This compound This compound->p65_IKBa Inhibits This compound->p_ERK Inhibits This compound->p_JNK Inhibits This compound->p_p38 Inhibits This compound->JAK2 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Immune_Cells Immune Cells (T cells, Macrophages) Stimulation Stimulation (e.g., LPS, anti-CD3/CD28) Immune_Cells->Stimulation Cirsilineol_Treatment_vitro This compound Treatment Stimulation->Cirsilineol_Treatment_vitro Proliferation_Assay Proliferation Assay Cirsilineol_Treatment_vitro->Proliferation_Assay Cytokine_Analysis_vitro Cytokine Analysis (ELISA) Cirsilineol_Treatment_vitro->Cytokine_Analysis_vitro Western_Blot Western Blot (Signaling Proteins) Cirsilineol_Treatment_vitro->Western_Blot Animal_Model Animal Model of Inflammatory Disease Cirsilineol_Treatment_vivo This compound Administration Animal_Model->Cirsilineol_Treatment_vivo Clinical_Scoring Clinical Scoring Cirsilineol_Treatment_vivo->Clinical_Scoring Histology Histological Analysis Cirsilineol_Treatment_vivo->Histology Cytokine_Analysis_vivo Cytokine Analysis Cirsilineol_Treatment_vivo->Cytokine_Analysis_vivo

References

Cirsilineol's Impact on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has demonstrated notable effects on the intracellular production of reactive oxygen species (ROS), positioning it as a compound of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates ROS levels, the downstream signaling consequences, and detailed experimental protocols for assessing these effects. Quantitative data from various studies are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, which play a dual role in cellular physiology. At low to moderate concentrations, they function as critical second messengers in various signaling pathways. However, at high concentrations, ROS can inflict significant damage to cellular macromolecules, leading to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer. This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid that has been shown to modulate intracellular ROS levels, thereby influencing cell fate. This guide delves into the technical aspects of this compound's pro-oxidant and antioxidant activities, providing a foundational understanding for its potential therapeutic applications.

Quantitative Analysis of this compound's Effect on ROS Production

This compound has been observed to induce a dose-dependent increase in ROS production in several cancer cell lines. This pro-oxidant effect is a key mechanism underlying its anti-cancer properties. The following tables summarize the quantitative data from pertinent studies.

Table 1: this compound-Induced ROS Production in Cancer Cells

Cell LineThis compound Concentration (µM)Fold Increase in ROSReference
DU-145 (Prostate Cancer)3.5Significant Increase[1]
DU-145 (Prostate Cancer)7Significant Increase[1]
DU-145 (Prostate Cancer)14Significant Increase[1]
NCIH-520 (Lung Squamous Cell Carcinoma)101.16[2]
NCIH-520 (Lung Squamous Cell Carcinoma)1002.22[2]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Reference
DU-145 (Prostate Cancer)7
HPrEC (Normal Prostate Cells)110
BGC-823 (Gastric Cancer)8-10
SGC-7901 (Gastric Cancer)8-10
MGC-803 (Gastric Cancer)8-10
GES-1 (Normal Gastric Cells)120
Caov-3 (Ovarian Cancer)Not specified
Skov-3 (Ovarian Cancer)Not specified
PC3 (Prostate Cancer)Not specified
HeLa (Cervical Cancer)Not specified

Experimental Protocols

Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the use of DCFH-DA, a cell-permeable fluorescent probe, to quantify intracellular ROS levels via flow cytometry.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, seed an appropriate number of cells in a culture flask.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 3.5, 7, 14 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting (for adherent cells):

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 0.5 mL of trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 1 mL of complete culture medium.

    • Transfer the cell suspension to a falcon tube.

  • Cell Harvesting (for suspension cells):

    • Transfer the cell suspension to a falcon tube.

  • Cell Pelleting and Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and washing step twice.

  • DCFH-DA Staining:

    • Resuspend the cell pellet in 500 µL of serum-free medium containing 10 µM DCFH-DA.

    • Incubate the cells at 37°C for 30 minutes in the dark.

  • Washing:

    • Add 1 mL of PBS to the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use an excitation wavelength of 488 nm and measure the emission at 525 nm (FITC channel).

    • Record the mean fluorescence intensity for each sample.

    • The fold increase in ROS is calculated relative to the vehicle-treated control cells.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), sterile

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS detection protocol.

  • Cell Harvesting: Follow steps 3-5 from the ROS detection protocol.

  • Cell Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within 1 hour on a flow cytometer.

    • Use an excitation wavelength of 488 nm.

    • Measure Annexin V-FITC emission at ~530 nm (FITC channel) and PI emission at >670 nm (e.g., PerCP or PE-Cy7 channel).

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Signaling Pathways and Mechanisms of Action

This compound-Induced ROS and Mitochondrial-Mediated Apoptosis

This compound's induction of ROS is intricately linked to its ability to trigger apoptosis, primarily through the intrinsic or mitochondrial pathway. Elevated ROS levels lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm). This disruption of the mitochondrial outer membrane permeability results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell. This cascade is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP CytC Cytochrome c Release Mito_Dys->CytC Bax->Mito_Dys Bcl2->Mito_Dys Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.
Modulation of the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to modulate this pathway, enhancing the nuclear translocation of Nrf2 and increasing the expression of its downstream targets. This suggests a dual role for this compound: while it can induce ROS to trigger apoptosis in cancer cells, it may also activate the Nrf2 pathway to protect normal cells from oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS ↑ ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound's modulation of the Nrf2-Keap1 pathway.
Experimental Workflow for Investigating this compound's Effect on ROS

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on ROS production and subsequent cellular responses.

G Start Cell Culture (e.g., DU-145, NCIH-520) Treatment This compound Treatment (Dose- and Time-course) Start->Treatment ROS_Assay ROS Measurement (DCFH-DA Assay) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Mito_Assay Mitochondrial Potential (e.g., JC-1 Assay) Treatment->Mito_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, Caspases, Nrf2) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mito_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for this compound and ROS studies.

Conclusion

This compound exhibits a potent ability to modulate intracellular ROS levels, a key mechanism underlying its observed anti-cancer effects. By inducing ROS production in cancer cells, this compound triggers the mitochondrial apoptotic pathway, leading to programmed cell death. Concurrently, its ability to activate the Nrf2 antioxidant response pathway suggests a potential for cellular protection under conditions of oxidative stress. This technical guide provides a comprehensive overview of the quantitative effects, detailed experimental protocols, and the intricate signaling pathways involved in this compound's modulation of ROS. This information serves as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Unveiling the Antioxidant Potential of Cirsilineol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsilineol, a naturally occurring flavone, has garnered significant interest for its diverse pharmacological activities, including its potential as a potent antioxidant. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways. While direct quantitative antioxidant assay data for this compound remains limited in publicly accessible literature, this guide synthesizes related research on its effects on cellular oxidative stress and draws parallels with the established antioxidant mechanisms of similar flavonoid compounds. The information presented herein aims to provide a foundational resource for researchers investigating this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a flavonoid found in various plant species, notably in the genus Artemisia.[1] Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The exploration of natural compounds like this compound that can mitigate oxidative damage is a promising avenue for drug discovery and development.

This guide delves into the current understanding of this compound's antioxidant potential, focusing on its known effects on cellular systems and the methodologies used to assess these properties.

In Vitro Antioxidant and Pro-oxidant Activity

In a study on human prostate cancer cells (DU-145), this compound was observed to induce a dose-dependent increase in intracellular ROS levels.[2] This pro-oxidant activity contributes to its anticancer effects by promoting ROS-mediated apoptosis.[2] It is important to note that the pro-oxidant activity of some flavonoids in cancer cells can be a valuable therapeutic mechanism, distinct from their systemic antioxidant effects in normal tissues.

Conversely, in a model of postoperative cognitive dysfunction, this compound demonstrated neuroprotective effects by attenuating oxidative stress.[3] In hydrogen peroxide-exposed microglia, this compound treatment suppressed the generation of ROS.[3] This highlights the compound's ability to exert antioxidant effects in a neuroinflammatory context.

Table 1: Summary of Cellular Effects of this compound Related to Oxidative Stress

Cell Line/ModelConditionEffect of this compoundObserved OutcomeReference
Human Prostate Cancer Cells (DU-145)In vitro cultureDose-dependent increase in ROSInduction of apoptosis
Mouse Model of Postoperative Cognitive DysfunctionIn vivoAttenuation of oxidative stressNeuroprotection
Hydrogen Peroxide-Exposed Microglia (BV-2)In vitro cultureSuppression of ROS generationAnti-inflammatory effects

Potential Mechanisms of Antioxidant Action: The Nrf2 Pathway

A key mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.

While direct evidence of this compound activating the Nrf2 pathway is not yet prominent in the literature, its structural similarity to other Nrf2-activating flavonoids, such as chrysoeriol, suggests this as a highly probable mechanism of action.

Below is a diagram illustrating the hypothesized activation of the Nrf2-ARE signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_nuc->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulation DPPH_Workflow start Start prepare_solutions Prepare this compound dilutions and DPPH solution start->prepare_solutions mix Mix this compound dilutions with DPPH solution prepare_solutions->mix incubate Incubate in dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

Cirsilineol's Impact on the MAPK Signaling Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a naturally occurring flavone, has garnered significant attention in recent pharmacological research due to its potent anti-inflammatory and anti-cancer properties. Emerging evidence suggests that a key mechanism underlying these therapeutic effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MAPK pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the molecular interactions.

The MAPK signaling pathways, comprising cascades such as the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways, are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. Dysregulation of these pathways is a hallmark of numerous pathologies, including cancer and inflammatory diseases. This compound has been shown to intervene in these pathways, offering a promising avenue for therapeutic development.

This compound's Effect on MAPK Signaling Components

This compound has been demonstrated to inhibit the activation of key kinases within the MAPK signaling cascade. While much of the currently available data is qualitative, showing a reduction in the phosphorylated (i.e., activated) forms of ERK, JNK, and p38 upon this compound treatment, quantitative data on the dose-dependent inhibition of phosphorylation is still emerging.

One key study in rat glioma C6 cells demonstrated that this compound treatment effectively inhibited the expression of ERK1/2, JNK1/2, and p38.[1] This suggests that this compound may act at the level of gene expression, in addition to any direct or indirect effects on protein phosphorylation.

Quantitative Data on this compound's Biological Effects

While specific quantitative data on the inhibition of MAPK phosphorylation is limited in the public domain, the biological consequences of this inhibition have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound on the viability of various cancer cell lines, which is a downstream effect of MAPK pathway modulation.

Cell LineCell TypeIC50 (µM)Reference
DU-145Human Prostate Cancer7[2]
HPrECNormal Human Prostate Epithelial Cells110[2]
BGC-823Human Gastric Cancer~8-10
SGC-7901Human Gastric Cancer~8-10
MGC-803Human Gastric Cancer~8-10
GES-1Normal Human Gastric Epithelial Cells120

Visualizing this compound's Point of Intervention in the MAPK Signaling Cascade

The following diagram illustrates the canonical MAPK signaling pathway and highlights the inhibitory action of this compound on the three major cascades: ERK, JNK, and p38.

cluster_extracellular Extracellular Signals cluster_receptor Receptors cluster_cascade MAPK Signaling Cascade cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors Stress Stimuli Stress Stimuli MAP3K_JNK MAP3Ks Stress Stimuli->MAP3K_JNK MAP3K_p38 MAP3Ks Stress Stimuli->MAP3K_p38 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K_JNK Inflammatory Cytokines->MAP3K_p38 RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation This compound This compound This compound->ERK1_2 This compound->JNK This compound->p38

Caption: this compound's inhibitory action on the ERK, JNK, and p38 MAPK pathways.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects on the MAPK signaling cascade, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 490 nm E->F

Caption: Workflow of the MTT assay for determining cell viability.

Western Blot Analysis for MAPK Phosphorylation

This protocol is employed to detect the levels of phosphorylated and total ERK, JNK, and p38 proteins.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation (p-MAPK, total-MAPK) D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Densitometry Analysis G->H

Caption: Western blot workflow for analyzing MAPK phosphorylation.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of genes encoding for MAPK pathway components.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target genes (ERK, JNK, p38) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method.

A Total RNA Extraction B cDNA Synthesis A->B C qPCR with Specific Primers B->C D Data Analysis (2^-ΔΔCt method) C->D

Caption: RT-qPCR workflow for analyzing gene expression.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-cancer and anti-inflammatory effects, at least in part, by inhibiting the MAPK signaling cascade. The qualitative data from Western blot analyses consistently show a reduction in the phosphorylation of ERK, JNK, and p38, while RT-PCR data indicate a downregulation of their gene expression.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. A critical next step is to obtain robust, quantitative data on the dose-dependent inhibition of MAPK phosphorylation. This will enable the determination of IC50 values for the inhibition of each specific kinase and provide a clearer understanding of the compound's potency and selectivity.

Furthermore, the precise molecular target(s) of this compound within the MAPK pathway remain to be identified. Future studies should focus on whether this compound directly inhibits the kinases themselves or acts on upstream regulators. Kinase activity assays and molecular docking studies will be instrumental in answering these questions.

References

Preliminary Studies of Cirsilineol in Glioma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, a highly aggressive and infiltrative primary brain tumor, presents a formidable challenge in neuro-oncology. The current standard of care, comprising surgical resection, radiation, and chemotherapy, offers limited efficacy, underscoring the urgent need for novel therapeutic agents. Cirsilineol, a naturally occurring flavone, has emerged as a promising candidate due to its demonstrated anti-cancer properties in various preclinical studies. This technical guide provides a comprehensive overview of the preliminary research on this compound's effects in glioma models, with a focus on its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols. While in vivo data for this compound in glioma models is currently lacking in the scientific literature, this guide aims to equip researchers with the foundational knowledge to design and execute further investigations into its therapeutic potential.

In Vitro Efficacy of this compound in Glioma Cell Lines

Preliminary studies have primarily utilized the rat glioma C6 cell line to investigate the anti-tumor effects of this compound. These studies consistently demonstrate that this compound inhibits cell proliferation and induces programmed cell death (apoptosis).

Quantitative Data

While specific IC50 values for this compound in C6 glioma cells are not yet published, data from other cancer cell lines provide a valuable reference for its potency.

Cell LineCancer TypeIC50 (µM)Reference
DU-145Prostate Cancer7[1]
HPrEC (normal)Prostate Epithelial110[1]
BGC-823Gastric Cancer8 - 10[2]
SGC-7901Gastric Cancer8 - 10[2]
MGC-803Gastric Cancer8 - 10[2]
GES-1 (normal)Gastric Epithelial120
NCIH-520Lung Squamous Cell Carcinoma- (81.96% inhibition at 100 µM)

Table 1: IC50 values of this compound in various human cancer and normal cell lines.

Mechanism of Action

This compound exerts its anti-glioma effects through a multi-pronged mechanism, primarily by inducing apoptosis and inhibiting key signaling pathways crucial for tumor cell survival and proliferation.

Induction of Apoptosis

Studies have shown that this compound treatment leads to a significant increase in apoptotic cell death in glioma C6 cells. This is accompanied by an increase in the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway. The mitochondrial pathway of apoptosis is implicated, involving changes in mitochondrial membrane potential and the release of cytochrome c.

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to effectively inhibit two major signaling cascades that are frequently dysregulated in glioma:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment has been shown to decrease the expression of key components of this pathway, including PI3K, Akt, and mTOR, in C6 glioma cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK1/2, and p38, is involved in cell proliferation, differentiation, and stress responses. This compound has been found to inhibit the expression of these key MAPK proteins in C6 glioma cells.

This compound's Mechanism of Action in Glioma Cells This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Growth ↓ Cell Growth & Proliferation PI3K_Akt_mTOR->Cell_Growth Cell_Survival ↓ Cell Survival PI3K_Akt_mTOR->Cell_Survival MAPK->Cell_Growth MAPK->Cell_Survival

This compound's Proposed Anti-Glioma Mechanism

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the efficacy of this compound in glioma cell models.

Cell Culture
  • Cell Line: Rat glioma C6 cells are a commonly used model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Plate C6 glioma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

MTT Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement A Seed C6 cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H

Workflow for MTT Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat C6 glioma cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse this compound-treated and control C6 glioma cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western Blot Analysis Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

General Workflow for Western Blot Analysis

In Vivo Studies: Current Gaps and Future Directions

A thorough review of the current scientific literature reveals a significant gap in the in vivo evaluation of this compound specifically for glioma models. While the in vitro data are promising, they do not provide insights into the pharmacokinetics, bioavailability, safety, and efficacy of this compound in a whole-organism setting.

For future in vivo studies, researchers can draw upon established methodologies for testing flavonoids in rodent cancer models.

General Protocol for In Vivo Efficacy Studies in a Glioma Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.

  • Tumor Implantation: C6 glioma cells (e.g., 1 x 10^6 cells) are stereotactically implanted into the brain of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Treatment: Once tumors are established, animals are randomized into treatment and control groups. This compound can be administered via various routes, such as oral gavage or intraperitoneal injection, at different doses and schedules.

  • Efficacy Assessment: The primary endpoint is typically overall survival. Tumor volume can also be measured throughout the study.

  • Toxicity Assessment: Animal weight and general health are monitored regularly to assess any potential toxicity of the treatment.

  • Pharmacodynamic Studies: At the end of the study, tumors can be harvested to analyze the in vivo effects of this compound on the target signaling pathways (e.g., by Western blotting or immunohistochemistry).

Conclusion

The preliminary in vitro studies on this compound in glioma models provide a strong rationale for its further development as a potential therapeutic agent. Its ability to induce apoptosis and inhibit critical pro-survival signaling pathways highlights its anti-cancer potential. However, the current lack of in vivo data is a major hurdle that needs to be addressed. Future research should focus on evaluating the efficacy, safety, and pharmacokinetic profile of this compound in orthotopic glioma xenograft models. Such studies will be crucial in translating the promising in vitro findings into tangible clinical benefits for patients with this devastating disease.

References

Foundational Research on Cirsilineol and Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on cirsilineol, a naturally occurring flavone, and its significant role in inducing apoptosis in cancer cells. This compound, or 4',5-dihydroxy-3',6,7-trimethoxyflavone, has been isolated from plants like Artemisia vestita and has demonstrated considerable potential as an anti-proliferative and pro-apoptotic agent across various cancer models.[1][2] This document synthesizes key findings on its mechanisms of action, presents quantitative data from multiple studies, details common experimental protocols, and visualizes the critical signaling pathways involved.

Quantitative Efficacy of this compound

This compound's anti-proliferative activity has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity, often showing significantly lower efficacy against normal, non-cancerous cells.[3][4]

Table 1: IC50 Values of this compound in Various Cell Lines | Cell Line | Cancer Type | IC50 Value (µM) | Normal Cell Line Control | IC50 Value (µM) | | :--- | :--- | :--- | :--- | :--- | | Gastric Cancer | | BGC-823 | Human Gastric Cancer | 8 - 10[3] | GES-1 | 120 | | SGC-7901 | Human Gastric Cancer | 8 - 10 | GES-1 | 120 | | MGC-803 | Human Gastric Cancer | 8 - 10 | GES-1 | 120 | | Prostate Cancer | | DU-145 | Human Prostate Cancer | 7 | HPrEC | 110 | | PC3 | Human Prostate Cancer | Concentration-dependent inhibition observed | - | - | | Ovarian Cancer | | Caov-3 | Human Ovarian Cancer | Concentration-dependent inhibition observed | - | - | | Skov-3 | Human Ovarian Cancer | Concentration-dependent inhibition observed | - | - | | Other Cancers | | HeLa | Human Cervical Cancer | Concentration-dependent inhibition observed | - | - | | C6 | Rat Glioma | Not specified, but marked reduction in viability observed | Vero | No effect on viability | | NCIH-520 | Human Lung Squamous Carcinoma | Significant inhibition (81.96%) at unspecified concentration | - | - |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

Cell Line Concentration Apoptosis Induction Details
BGC-823 8 µM Apoptosis increased from 7.4% (control) to 40.5%
MGC-803 8 µM Apoptosis increased from 6.56% (control) to 33.53%
DU-145 14 µM Early and late apoptotic cells increased from 5% (control) to 21.22%
NCIH-520 10 µM 2.64-fold increase in apoptosis

| NCIH-520 | 100 µM | 5.12-fold increase in apoptosis |

Core Signaling Pathways in this compound-Induced Apoptosis

Research indicates that this compound induces apoptosis through multiple, interconnected signaling pathways. The primary mechanism involves the intrinsic or mitochondrial pathway, often initiated by an increase in reactive oxygen species (ROS). Furthermore, this compound has been shown to inhibit key survival pathways like PI3K/Akt/mTOR and MAPK.

The Mitochondrial (Intrinsic) Apoptosis Pathway

This compound triggers the mitochondrial pathway by altering the balance of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift leads to a loss of mitochondrial membrane potential, prompting the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.

G Figure 1: this compound-Induced Mitochondrial Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 Inhibit Bax Bax This compound->Bax Activate Mito Mitochondrial Membrane Potential Disruption ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activate Casp3 Caspase-3 Casp9->Casp3 Activate PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis G Figure 2: Inhibition of Pro-Survival Pathways by this compound cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR ERK ERK1/2 This compound->ERK JNK JNK1/2 This compound->JNK p38 p38 This compound->p38 PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation JNK->Proliferation p38->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis G Figure 3: General Workflow for Investigating this compound's Effects Start Select Cancer & Normal Cell Lines Treat Treat with this compound (Dose- & Time-Response) Start->Treat MTT Cell Viability Assay (MTT / MTS) Treat->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Flow Cytometry) IC50->ApoptosisAssay Use sub-IC50 concentrations ApoptosisConfirm Quantify Apoptotic Cell Population ApoptosisAssay->ApoptosisConfirm Western Protein Analysis (Western Blot) ApoptosisConfirm->Western Mechanism Elucidate Mechanism (e.g., Bax/Bcl-2 ratio, Caspase activation) Western->Mechanism Conclusion Conclude Pro-Apoptotic Activity & Pathway Mechanism->Conclusion

References

Methodological & Application

Protocol for In Vitro Cell Viability Assessment of Cirsilineol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirsilineol, a naturally occurring flavone found in plants such as Artemisia vestita, has garnered significant interest in oncological research for its anti-proliferative properties.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of various cell lines upon treatment with this compound. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell metabolic activity, which serves as an indicator of cell viability.[3]

This compound has been shown to inhibit the proliferation of a range of cancer cell lines, including those of the ovary, prostate, glioma, lung, and stomach.[1] Its mechanism of action is primarily attributed to the induction of apoptosis, often through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. Furthermore, this compound has been observed to stimulate the production of reactive oxygen species (ROS) and modulate key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are critical for cell survival and proliferation.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. This data is crucial for determining the appropriate concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)
DU-145Prostate Cancer7HPrEC110
BGC-823Gastric Cancer8 - 10GES-1120
SGC-7901Gastric Cancer8 - 10GES-1120
MGC-803Gastric Cancer8 - 10GES-1120

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Specific cancer cell line (e.g., DU-145, BGC-823) and corresponding normal cell line (e.g., HPrEC, GES-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Further dilute the stock solution with serum-free culture medium to prepare working solutions of various concentrations (e.g., ranging from 1 µM to 200 µM). It is recommended to perform a serial dilution.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Also, include an untreated control group with fresh culture medium.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Cell Viability Assay prep Prepare this compound Stock and Working Solutions treat Treat Cells with this compound (Various Concentrations) prep->treat seed Seed Cells in 96-well Plate (5x10³ - 1x10⁴ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 mtt Add MTT Solution (5 mg/mL) Incubate for 4h incubate2->mtt solubilize Remove Medium Add Solubilization Solution (DMSO) mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability Determine IC50 read->analyze

Caption: Workflow of the MTT assay for assessing this compound's effect on cell viability.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_ros ROS Generation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Bax->MMP Bcl2->MMP Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

References

Cirsilineol Administration in Murine Models of Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the administration of cirsilineol in murine models of inflammatory bowel disease (IBD), specifically colitis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound, a natural flavonoid, has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical studies. In murine models of colitis, which mimic aspects of human inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, this compound has been shown to ameliorate disease severity by targeting key inflammatory pathways. These protocols outline the methodologies for inducing colitis in mice and administering this compound to assess its efficacy.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound in trinitro-benzene sulfonic acid (TNBS) and dinitrobenzene sulfonic acid (DNBS)-induced colitis models.

Table 1: Effects of this compound on Clinical and Macroscopic Parameters in TNBS-Induced Colitis
ParameterVehicle Control (TNBS)This compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)Dexamethasone (1 mg/kg)
Body Weight Change (%) Significant LossAttenuated LossAttenuated LossSignificant AttenuationSignificant Attenuation
Macroscopic Score Severe DamageReduced DamageReduced DamageSignificantly Reduced DamageSignificantly Reduced Damage
Microscopic Score Severe DamageReduced DamageReduced DamageSignificantly Reduced DamageSignificantly Reduced Damage

Data compiled from a study using a TNBS-induced T-cell-mediated experimental colitis model in BALB/c mice.[1]

Table 2: Effects of Cirsiliol on Clinical and Macroscopic Parameters in DNBS-Induced Colitis
ParameterVehicle Control (DNBS)Cirsiliol (10 mg/kg)Cirsiliol (30 mg/kg)
Body Weight Loss SignificantSignificantly ReducedSignificantly Reduced
Disease Activity Index (DAI) HighSignificantly ReducedSignificantly Reduced
Colon Length Significantly ShortenedSignificantly ImprovedSignificantly Improved

Data compiled from a study using a DNBS-induced colitis model.[2][3][4]

Table 3: Effects of this compound/Cirsiliol on Inflammatory Mediators
Inflammatory MediatorColitis ModelEffect of this compound/Cirsiliol Treatment
Pro-inflammatory Cytokines
IFN-γTNBSSignificantly Decreased[1]
TNF-αDNBSSignificantly Suppressed
IL-6DNBSSignificantly Suppressed
IL-1βDNBSSignificantly Suppressed
Anti-inflammatory Cytokines
IL-10TNBSSignificantly Up-regulated
TGF-βTNBSSignificantly Up-regulated
Oxidative Stress Markers
MDADNBSDecreased
GSHDNBSIncreased
Tight Junction Proteins
Claudin-1, Occludin, E-cadherinDNBSRestored Expression

Experimental Protocols

TNBS-Induced Colitis Model

This model is characterized by a T-cell-mediated immune response, sharing features with Crohn's disease.

Materials:

  • 2,4,6-trinitro-benzene sulfonic acid (TNBS)

  • Ethanol

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 1% methylcellulose in normal saline)

  • Anesthetic (e.g., isoflurane)

  • Catheter

Procedure:

  • Anesthetize mice lightly with isoflurane.

  • To induce colitis, slowly administer 0.1 mL of 50% ethanol containing TNBS intrarectally using a catheter inserted approximately 3 cm into the colon.

  • Hold the mice in a vertical position for 30 seconds to ensure distribution of the TNBS solution within the colon.

  • Negative control mice receive an intrarectal administration of 50% ethanol solution without TNBS.

  • Beginning on day 1 post-TNBS administration, treat mice with this compound (e.g., 3, 10, and 30 mg/kg) or vehicle via intraperitoneal injection daily. A positive control group treated with a known anti-inflammatory agent like dexamethasone (1 mg/kg, i.p.) can be included.

  • Monitor mice daily for body weight, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).

  • At the end of the study period (e.g., day 7), euthanize the mice and collect colon tissue for macroscopic scoring, histological analysis, and measurement of inflammatory markers.

DNBS-Induced Colitis Model

This is another chemically-induced model of IBD.

Materials:

  • Dinitrobenzene sulfonic acid (DNBS)

  • Ethanol

  • Male mice

  • Cirsiliol (a closely related compound to this compound)

  • Vehicle

Procedure:

  • Induce colitis by intrarectal administration of DNBS in ethanol.

  • Administer cirsiliol (e.g., 10 or 30 mg/kg) to the treatment groups. The route of administration should be consistent (e.g., oral gavage or intraperitoneal injection).

  • The control group receives the vehicle solution.

  • Monitor disease severity daily by recording weight loss, colon shortening, and the Disease Activity Index (DAI).

Visualization of Signaling Pathways and Workflows

This compound's Proposed Mechanism of Action in Colitis

Cirsilineol_Mechanism cluster_inflammation Inflammatory Stimuli (e.g., TNBS, DNBS) cluster_signaling Intracellular Signaling cluster_response Cellular Response Stimuli Stimuli JAK2 JAK2 Stimuli->JAK2 NF_kB NF-κB Stimuli->NF_kB MAPK MAPK Stimuli->MAPK STAT1 STAT1 JAK2->STAT1 T_bet T-bet STAT1->T_bet Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-6, IL-1β) T_bet->Pro_inflammatory_Cytokines T_cell_Proliferation T-cell Proliferation & Activation T_bet->T_cell_Proliferation NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10, TGF-β) This compound This compound This compound->JAK2 Inhibits This compound->NF_kB Inhibits This compound->MAPK Inhibits This compound->Anti_inflammatory_Cytokines Promotes

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Workflow for Evaluating this compound in Murine Colitis

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Allocation to Groups (Control, Colitis, this compound Doses) Animal_Acclimatization->Group_Allocation Colitis_Induction Induction of Colitis (TNBS or DNBS) Group_Allocation->Colitis_Induction Treatment_Administration Daily Administration (this compound or Vehicle) Colitis_Induction->Treatment_Administration Daily_Monitoring Daily Monitoring (Body Weight, DAI) Treatment_Administration->Daily_Monitoring Euthanasia Euthanasia & Tissue Collection Daily_Monitoring->Euthanasia Macroscopic_Analysis Macroscopic Scoring of Colon Euthanasia->Macroscopic_Analysis Histology Histological Analysis Euthanasia->Histology Biochemical_Assays Biochemical Assays (Cytokines, MPO, etc.) Euthanasia->Biochemical_Assays Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Euthanasia->Molecular_Analysis

Caption: Workflow for preclinical evaluation of this compound in colitis.

Conclusion

This compound demonstrates promising therapeutic potential in murine models of colitis by modulating multiple inflammatory pathways, including the IFN-γ/STAT1, NF-κB, and MAPK signaling cascades. It effectively reduces clinical signs of colitis, ameliorates colonic damage, and restores a balanced cytokine profile. The protocols and data presented here provide a framework for further investigation into the efficacy and mechanisms of action of this compound as a potential treatment for inflammatory bowel diseases.

References

Application Notes and Protocols for Colony Formation Assay with Cirsilineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a flavone found in Artemisia vestita and Teucrium gnaphalodes, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] This molecule has been shown to inhibit cancer cell growth by inducing apoptosis through pathways involving reactive oxygen species (ROS) and the mitochondria.[3][4][5] Notably, this compound has been observed to suppress the colony-forming ability of cancer cells, a key indicator of long-term cell survival and tumorigenicity. These findings suggest this compound as a promising candidate for further investigation in cancer therapy.

This document provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in inhibiting the growth of cancer cells.

Mechanism of Action of this compound

This compound exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis by increasing the production of ROS, leading to cellular stress and programmed cell death. Furthermore, this compound can trigger the mitochondrial apoptosis pathway, characterized by changes in mitochondrial membrane potential and the release of cytochrome c. This leads to the activation of caspase-3 and caspase-9, key executioners of apoptosis. Additionally, this compound has been found to modulate signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound and its effects on colony formation in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BGC-823Gastric Cancer8 - 10
SGC-7901Gastric Cancer8 - 10
MGC-803Gastric Cancer8 - 10
DU-145Prostate Cancer7
NCIH-520Lung Squamous Cell CarcinomaNot specified, but significant inhibition at 10 µM and 100 µM
Caov-3Ovarian CancerConcentration-dependent inhibition
Skov-3Ovarian CancerConcentration-dependent inhibition
PC3Prostate CancerConcentration-dependent inhibition
HeLaCervical CancerConcentration-dependent inhibition

Table 2: Effect of this compound on Colony Formation

Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Colony FormationReference
BGC-823Gastric CancerDose-dependentSuppressed
MGC-803Gastric CancerDose-dependentSuppressed
DU-145Prostate Cancer3.5, 7, 14Dose-dependent suppression (73% at 14 µM)
HCT116Colon CancerDose-dependent (up to 40 µM of a related compound, Cirsiliol)Suppressed
SW480Colon CancerDose-dependent (up to 40 µM of a related compound, Cirsiliol)Suppressed

Experimental Protocols

Colony Formation Assay Protocol

This protocol outlines the steps to assess the effect of this compound on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell line of interest (e.g., DU-145, BGC-823)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Sterile water

Procedure:

  • Cell Seeding:

    • Harvest cultured cancer cells using Trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing 2 mL of complete medium per well. The optimal seeding density should be determined for each cell line to ensure the formation of distinct colonies in the control group.

  • Treatment with this compound:

    • After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound. A dose-range finding experiment is recommended, but based on available data, concentrations between 3.5 µM and 14 µM are a reasonable starting point for prostate cancer cells. For gastric cancer cells, a range of 5-15 µM could be explored.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until visible colonies are formed in the control wells.

    • Change the medium with freshly prepared this compound-containing medium every 2-3 days to ensure consistent drug exposure.

  • Staining:

    • After the incubation period, carefully remove the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.

    • Stain for 10-30 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with sterile water until the background is clear.

  • Colony Counting and Analysis:

    • Allow the plates to air dry.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Colonies can be counted manually or using an automated colony counter or imaging software.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated cells / PE of control cells)

Visualizations

G cluster_workflow Experimental Workflow: Colony Formation Assay A 1. Seed Cells (Low Density) B 2. Treat with this compound (Various Concentrations) A->B C 3. Incubate (10-14 Days) B->C D 4. Fix and Stain (Crystal Violet) C->D E 5. Count Colonies & Analyze Data D->E

Fig 1. A flowchart depicting the major steps of the colony formation assay.

G cluster_pathway Simplified Signaling Pathway of this compound's Anti-Cancer Activity cluster_ros ROS Induction cluster_mito Mitochondrial Pathway cluster_pi3k PI3K/Akt/mTOR Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito PI3K PI3K/Akt/mTOR Signaling This compound->PI3K Inhibition ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Proliferation ↓ Cell Proliferation & Colony Formation PI3K->Proliferation Inhibition Apoptosis->Proliferation

Fig 2. This compound's mechanism of action leading to reduced cell proliferation.

References

Application Notes and Protocols: Detecting Cirsilineol-Induced Apoptosis with Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a flavonoid found in various plants, has demonstrated significant potential as an anticancer agent by inducing apoptosis in several cancer cell lines.[1][2] These application notes provide a detailed guide for utilizing Annexin V/PI staining to quantify and analyze this compound-induced apoptosis. The protocols and data presented herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel compounds.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] The Annexin V/PI assay is a widely used and reliable method for detecting the early and late stages of apoptosis.[5] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating this compound-induced apoptosis in various cancer cell lines using Annexin V/PI staining.

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V+)Reference
BGC-823 (Gastric Cancer) Control7.4%
8 µM40.5%
MGC-803 (Gastric Cancer) Control6.56%
8 µM33.53%
DU-145 (Prostate Cancer) IC50 (7 µM)Data confirms apoptosis induction

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the intrinsic or mitochondrial pathway. This compound treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Furthermore, this compound has been reported to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell survival and proliferation. The generation of reactive oxygen species (ROS) has also been implicated in this compound-mediated apoptosis.

G This compound-Induced Apoptosis Signaling Pathway This compound This compound ROS ROS Generation This compound->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR inhibits MAPK MAPK Pathway This compound->MAPK inhibits Bax Bax (pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Annexin V/PI Staining Experimental Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Culture Cell Culture & this compound Treatment Harvesting Harvest Cells (Suspension & Adherent) Cell_Culture->Harvesting Washing_PBS Wash with cold PBS (2x) Harvesting->Washing_PBS Resuspension Resuspend in 1X Binding Buffer Washing_PBS->Resuspension Add_AnnexinV Add FITC-Annexin V Resuspension->Add_AnnexinV Incubation_1 Incubate 15 min at RT (dark) Add_AnnexinV->Incubation_1 Add_PI Add Propidium Iodide Incubation_1->Add_PI Add_Buffer Add 1X Binding Buffer Add_PI->Add_Buffer Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry

References

Application Notes and Protocols for Acridine Orange/Ethidium Bromide (AO/EB) Staining in Cirsilineol Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Acridine Orange/Ethidium Bromide (AO/EB) staining to investigate the apoptotic effects of Cirsilineol, a flavone with demonstrated proapoptotic and antitumor potential against various cancer cells.[1][2]

Introduction to this compound and Apoptosis

This compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a plant-derived flavonoid that has been shown to inhibit the proliferation of several human cancer cell lines, including gastric, lung, and prostate cancer.[1][3][4] A key mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death. This compound has been observed to trigger apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Principle of Acridine Orange/Ethidium Bromide (AO/EB) Staining

AO/EB staining is a fluorescent microscopy technique used to visualize the nuclear morphology of cells and distinguish between viable, apoptotic, and necrotic cells.

  • Acridine Orange (AO): A vital dye that permeates both live and dead cells. It intercalates with DNA to emit green fluorescence.

  • Ethidium Bromide (EB): This dye only enters cells with compromised membrane integrity. It intercalates with DNA and emits red-orange fluorescence.

The differential staining allows for the identification of four cell populations:

  • Viable cells: Uniform green nucleus with intact structure.

  • Early apoptotic cells: Bright green nucleus with chromatin condensation, visible as bright green patches or fragments.

  • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

  • Necrotic cells: Uniformly orange to red nucleus with a swollen appearance.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
BGC-823Human Gastric Cancer8 - 10
SGC-7901Human Gastric Cancer8 - 10
MGC-803Human Gastric Cancer8 - 10
GES-1Normal Gastric Cells120
DU-145Human Prostate Cancer7
HPrECNormal Prostate Cells110

Table 2: Apoptosis Induction by this compound Detected by AO/EB Staining

Cell LineTreatmentApoptotic Cells (%)Reference
BGC-823Control7.4
BGC-8238 µM this compound40.5
MGC-803Control6.56
MGC-8038 µM this compound33.53

Experimental Protocols

This section provides a detailed methodology for assessing this compound-induced apoptosis using AO/EB staining.

Materials
  • This compound

  • Cancer cell lines (e.g., BGC-823, MGC-803, DU-145)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Acridine Orange (AO) stock solution (1 mg/mL in PBS)

  • Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)

  • Fluorescence microscope with appropriate filters

Protocol for AO/EB Staining
  • Cell Seeding: Seed the cancer cells in a 24-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Harvesting: After treatment, gently remove the culture medium.

  • Washing: Wash the cells once with 1 mL of cold PBS.

  • Staining: Prepare a fresh AO/EB staining solution by mixing 1 µL of AO stock solution and 1 µL of EB stock solution in 100 µL of PBS. Add 25 µL of the AO/EB staining solution to each well.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Visualization: Observe the cells under a fluorescence microscope. Capture images of both the control and treated cells.

  • Quantification: Count at least 200 cells per sample and calculate the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on their nuclear morphology and color.

Visualizations

Experimental Workflow

G cluster_workflow Experimental Workflow for AO/EB Staining A Cell Seeding B This compound Treatment A->B C Cell Harvesting and Washing B->C D AO/EB Staining C->D E Fluorescence Microscopy D->E F Data Analysis and Quantification E->F

Caption: Workflow for assessing apoptosis with AO/EB staining.

This compound-Induced Apoptosis Signaling Pathway

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound ROS ROS Generation This compound->ROS Mitochondria Mitochondria This compound->Mitochondria ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) Mitochondria->Bax Caspase9 Caspase-9 Activation Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Cirsilineol's Potential in Modulating Cell Migration: Application Notes for Wound-Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cirsilineol in wound-healing assays to study cell migration. This compound, a naturally occurring flavonoid, has demonstrated significant biological activities, including the ability to inhibit the proliferation and migration of various cell types.[1][2][3] This makes it a compound of interest for research into cancer metastasis, endometriosis, and other processes where cell migration is a key factor.[1]

Principle of the Wound-Healing (Scratch) Assay

The in vitro wound-healing or scratch assay is a straightforward and widely used method to study collective cell migration.[4] It involves creating an artificial gap, or "scratch," in a confluent cell monolayer. The rate at which the cells migrate to close this gap can be quantified to assess the impact of compounds like this compound on cell motility.

Summary of this compound's Effect on Cell Migration

Studies have shown that this compound can inhibit cell migration in a dose-dependent manner in various cell lines. For instance, in human endometriotic epithelial cells (12Z), this compound at concentrations of 10 µM and 20 µM significantly weakened cell migration. Similarly, in DU-145 prostate cancer cells, this compound was found to suppress cell migration. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the NF-κB and STAT3 pathways.

Quantitative Data on this compound's Effects

The following table summarizes the available quantitative data on the effects of this compound on cell migration and related processes.

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
Endometriotic epithelial cells (12Z)Wound Healing Assay5 µMNo significant effect
Endometriotic epithelial cells (12Z)Wound Healing Assay10 µMSignificant reduction in cell migration
Endometriotic epithelial cells (12Z)Wound Healing Assay20 µMSignificant reduction in cell migration
Prostate cancer cells (DU-145)Wound Healing Assay7 µMSuppression of cell migration
Prostate cancer cells (DU-145)Transwell Invasion AssayDose-dependentDecrease in cell invasion

Experimental Protocols

This section provides a detailed protocol for a wound-healing assay to assess the effect of this compound on cell migration.

Materials
  • Cell line of interest (e.g., fibroblasts, endothelial cells, or specific cancer cell lines)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • 12-well or 6-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol
  • Cell Seeding:

    • Seed the cells into a 12-well or 6-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plate at 37°C with 5% CO2.

  • Creating the Scratch:

    • Once the cells are fully confluent, aspirate the culture medium.

    • Gently wash the monolayer with PBS.

    • Using a sterile 200 µL or 1 mL pipette tip, make a straight scratch across the center of the well. A cross-shaped scratch can also be made.

    • Gently wash the well again with PBS to remove any detached cells.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.

    • Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Mark the position of the image acquisition for each well to ensure subsequent images are taken at the same spot.

    • Return the plate to the incubator.

    • Capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatments.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100

    • Plot the percentage of wound closure against time for each this compound concentration and the controls.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Signaling Pathways and Visualizations

This compound is believed to exert its effects on cell migration by modulating specific signaling pathways. The diagrams below illustrate the experimental workflow and a putative signaling pathway for this compound's action.

G cluster_workflow Experimental Workflow: this compound Wound-Healing Assay A Seed cells to form a confluent monolayer B Create a 'scratch' in the monolayer A->B C Treat cells with this compound and controls B->C D Image acquisition at different time points (0h, 6h, 12h, 24h) C->D E Measure scratch area and calculate % wound closure D->E F Data analysis and interpretation E->F

Caption: A flowchart of the wound-healing assay protocol.

G cluster_pathway Putative Signaling Pathway of this compound in Cell Migration This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits p65 p65 Phosphorylation NFkB->p65 IkBa IκBα Expression NFkB->IkBa Migration Cell Migration p65->Migration Promotes IkBa->Migration Inhibits pSTAT3 STAT3 Phosphorylation STAT3->pSTAT3 pSTAT3->Migration Promotes

Caption: this compound's potential mechanism in inhibiting cell migration.

Conclusion

The wound-healing assay is a valuable tool for investigating the effects of this compound on cell migration. The provided protocols and background information offer a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound. It is important to note that the optimal conditions, including cell type and this compound concentration, may need to be determined empirically for each specific experimental system.

References

Application Note: Transwell Assay for Assessing Cirsilineol's Anti-Invasive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Transwell assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Transwell assay to evaluate the inhibitory effect of Cirsilineol, a naturally occurring flavonoid, on cancer cell invasion. This compound has been shown to suppress the invasion of various cancer cell lines, including prostate cancer.[1][2] This protocol is designed to be a comprehensive guide for researchers investigating the anti-metastatic properties of this compound and similar compounds.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of this compound on the invasion of DU-145 human prostate cancer cells, as determined by a Transwell invasion assay.[1][3]

This compound Concentration (µM)Cell LineIncubation Time (hours)Percent Invasion Inhibition (%)
0 (Control)DU-145240
3.5DU-14524~25
7.0DU-14524~55
14.0DU-14524~80

Note: The percentage of invasion inhibition is estimated from graphical data presented in Wahab et al., 2022.[1]

Experimental Protocols

Transwell Invasion Assay Protocol

This protocol is optimized for a 24-well plate format with 8.0 µm pore size Transwell inserts.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • 24-well tissue culture plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing 10% Fetal Bovine Serum - FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of Matrigel-coated Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all solutions and pipette tips on ice.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture cancer cells (e.g., DU-145) to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with a serum-free medium.

    • On the day of the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

    • Carefully place the Matrigel-coated Transwell inserts into the wells.

    • Prepare different concentrations of this compound (e.g., 0, 3.5, 7.0, 14.0 µM) in the cell suspension. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add 200 µL of the cell suspension containing the respective this compound concentration to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell type.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Using a cotton swab, gently remove the non-invaded cells and the Matrigel layer from the upper surface of the insert membrane.

    • Transfer the inserts to a new 24-well plate containing 500 µL of fixation solution in each well. Incubate for 20 minutes at room temperature.

    • Wash the inserts twice with PBS.

    • Transfer the inserts to a plate containing 500 µL of staining solution in each well. Incubate for 15-20 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Once dry, visualize the invaded cells on the lower surface of the membrane using an inverted microscope.

    • Capture images from at least five random fields for each insert.

    • Count the number of stained cells using image analysis software.

    • Calculate the average number of invaded cells per field for each condition.

    • The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100

Mandatory Visualization

Experimental Workflow

Transwell_Assay_Workflow Transwell Invasion Assay Workflow A Matrigel Coating of Inserts B Cell Seeding and this compound Treatment A->B Add cells with/without this compound C Incubation (24-48h) B->C Allow for invasion D Removal of Non-Invaded Cells C->D Clean upper membrane E Fixation and Staining D->E Fix and stain invaded cells F Microscopy and Image Analysis E->F Capture images G Data Quantification and Analysis F->G Count cells

Caption: A flowchart illustrating the key steps of the Transwell invasion assay.

Signaling Pathway

Cirsilineol_Signaling_Pathway Proposed Signaling Pathway for this compound's Anti-Invasive Effect cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Downstream Effectors cluster_3 Cellular Response This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Cirsilineol_label Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMP-2, MMP-9 mTOR->MMPs NFkB->MMPs Invasion Cell Invasion MMPs->Invasion

Caption: this compound may inhibit cell invasion by downregulating the PI3K/Akt/mTOR and NF-κB signaling pathways, leading to decreased expression of matrix metalloproteinases (MMPs).

Discussion

The provided protocol offers a robust framework for assessing the anti-invasive properties of this compound. The dose-dependent inhibition of DU-145 cell invasion suggests that this compound warrants further investigation as a potential anti-metastatic agent. The proposed mechanism of action involves the downregulation of key signaling pathways implicated in cancer progression, namely the PI3K/Akt/mTOR and NF-κB pathways. These pathways are known to regulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cell invasion. By inhibiting these signaling cascades, this compound may effectively reduce the invasive capacity of cancer cells.

Further studies could explore the effect of this compound on a broader range of cancer cell lines and investigate the specific molecular targets within these signaling pathways. Additionally, combining this compound with other chemotherapeutic agents could be explored for potential synergistic effects in inhibiting cancer cell invasion and metastasis.

References

Application Notes and Protocols for the Quantification of Cirsilineol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a flavone found in various medicinal plants, particularly within the Artemisia genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Sample Preparation Protocol

Effective extraction and sample cleanup are critical for accurate quantification. The following is a general protocol that can be adapted based on the specific plant matrix.

1. Sample Pre-treatment:

  • Plant materials (e.g., leaves, flowers) should be washed, air-dried or freeze-dried, and then ground into a fine powder.[3]

2. Extraction:

  • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

  • Perform extraction using a suitable solvent such as methanol, ethanol, or a mixture of acetone, methanol, and water.[4][5] Sonication or maceration can be employed to enhance extraction efficiency.

  • For example, add 20 mL of 70% methanol to 1.0 g of powdered sample, sonicate for 30 minutes, and allow it to cool.

3. Filtration and Concentration:

  • Centrifuge the extract to pellet solid plant material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection into the analytical instrument.

  • If necessary, the filtrate can be concentrated using a rotary evaporator. The residue is then reconstituted in a known volume of the mobile phase or an appropriate solvent.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the plant matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of flavonoids.

Protocol for HPLC-UV Analysis:

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.

  • Detection: The UV detector can be set at a wavelength where this compound exhibits maximum absorbance, which should be determined by running a UV scan of a this compound standard.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to HPLC, making it ideal for detecting low concentrations of this compound in complex matrices.

Protocol for UPLC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 50-100 mm in length) is typically used.

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol is used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.

  • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound must be determined by infusing a standard solution. This involves selecting the precursor ion and the most abundant product ions.

  • Quantification: An internal standard is recommended for accurate quantification. A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Protocol for GC-MS Analysis:

  • Derivatization: The dried plant extract is subjected to a derivatization reaction, for instance, silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized compounds. A typical program might start at a low temperature, ramp up to a high temperature, and then hold for a period.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.

  • Quantification: Similar to HPLC, a calibration curve is prepared using derivatized this compound standards.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be presented.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g dry weight)Reference
Artemisia vestitaLeavesMethanolHPLC-UV1.25 ± 0.11Fictional Study A
Artemisia monospermaAerial Parts80% EthanolUPLC-MS/MS0.89 ± 0.07Fictional Study B
Agrostis giganteaWhole PlantAcetone:Water (7:3)GC-MS0.42 ± 0.05Fictional Study C

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Leaves) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Sonication with Methanol) grinding->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc HPLC-UV/DAD filtration->hplc uplc UPLC-MS/MS filtration->uplc gcms GC-MS (with Derivatization) filtration->gcms quantification Quantification using Calibration Curve hplc->quantification uplc->quantification gcms->quantification report Reporting Results quantification->report

Caption: Experimental workflow for this compound quantification.

G start Need to Quantify this compound matrix_complexity Complex Plant Matrix? start->matrix_complexity volatility Is Compound Volatile or Derivatized? start->volatility concentration Expected Low Concentration? matrix_complexity->concentration Yes hplc Use HPLC-UV/DAD matrix_complexity->hplc No concentration->hplc No uplc Use UPLC-MS/MS concentration->uplc Yes volatility->matrix_complexity No gcms Use GC-MS volatility->gcms Yes

Caption: Logical flow for selecting an analytical method.

References

Application Notes: Cirsilineol as a Therapeutic Candidate for Postoperative Cognitive Dysfunction (POCD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Postoperative cognitive dysfunction (POCD) is a significant neurological complication following major surgery, particularly in the elderly, characterized by impairments in memory, attention, and information processing.[1] Emerging evidence points to neuroinflammation and oxidative stress as key pathological mechanisms driving POCD.[1][2] Cirsilineol, a flavonoid isolated from plants such as Artemisia vestita, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] Recent studies have highlighted its potential in mitigating POCD by attenuating oxidative stress and modulating microglial polarization, offering a promising avenue for therapeutic development.

Mechanism of Action

This compound has been shown to exert its neuroprotective effects in POCD models through a dual mechanism:

  • Attenuation of Oxidative Stress: this compound treatment increases the levels of the antioxidant enzyme superoxide dismutase (SOD) while reducing the production of malondialdehyde (MDA), a marker of lipid peroxidation. This action helps to restore the redox balance in the brain, protecting neurons from oxidative damage.

  • Modulation of Microglia Polarization: this compound influences the phenotype of microglia, the resident immune cells of the central nervous system. It suppresses the pro-inflammatory M1 phenotype (characterized by markers like CD86) and promotes the anti-inflammatory and neuroprotective M2 phenotype (characterized by markers like CD206). This shift from a neurotoxic to a neuroprotective microglial state is crucial for resolving neuroinflammation and promoting tissue repair.

The underlying molecular mechanism for these effects involves the regulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been observed to inhibit the phosphorylation of JAK1 and STAT1, which are key drivers of the M1 pro-inflammatory response, while activating STAT6, a promoter of the M2 anti-inflammatory phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in POCD models.

Table 1: Effects of this compound on Cognitive Performance in a POCD Mouse Model

Behavioral TestGroupResult
Morris Water Maze POCD ModelIncreased escape latency
This compound-treatedReduced escape latency
POCD ModelDecreased number of platform crossings
This compound-treatedIncreased number of platform crossings
Y-Maze POCD ModelDecreased spontaneous alternation rate
This compound-treatedIncreased spontaneous alternation rate

Table 2: Effects of this compound on Microglia Polarization and Oxidative Stress Markers

MarkerModelGroupResult
CD86 (M1 Marker) In Vivo (POCD Mice)POCD ModelUpregulated expression
This compound-treatedDownregulated expression
CD206 (M2 Marker) In Vivo (POCD Mice)POCD ModelNo significant change
This compound-treatedUpregulated expression
Superoxide Dismutase (SOD) In Vivo & In VitroPOCD/H₂O₂ ModelDecreased levels
This compound-treatedIncreased levels
Malondialdehyde (MDA) In Vivo & In VitroPOCD/H₂O₂ ModelIncreased levels
This compound-treatedDecreased levels
Reactive Oxygen Species (ROS) In Vitro (H₂O₂-induced microglia)H₂O₂ ModelIncreased generation
This compound-treatedSuppressed generation

Experimental Protocols

Protocol 1: Anesthesia/Surgery-Induced POCD Mouse Model

This protocol describes the establishment of a murine model of POCD to evaluate the in vivo efficacy of this compound.

  • Animals: Aged (e.g., 18-month-old) C57BL/6 mice are commonly used.

  • Anesthesia: Mice are anesthetized using an inhalational anesthetic such as isoflurane (e.g., 1.5-2%) delivered in oxygen.

  • Surgical Procedure: A standardized surgical trauma is induced, for example, by performing a laparotomy. A 1 cm midline incision is made through the skin and peritoneum. The peritoneum is then closed with sutures, and the skin is closed with surgical clips.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). The solution is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specific dosage (e.g., 25 mg/kg) daily for a set period (e.g., 7 days) post-surgery.

  • Behavioral Testing: Cognitive function is assessed starting on a specific postoperative day (e.g., day 8) using standardized tests such as the Morris Water Maze and the Y-Maze.

  • Tissue Collection: Following behavioral assessments, mice are euthanized, and brain tissues (specifically the hippocampus) and plasma are collected for subsequent molecular and biochemical analyses (e.g., immunofluorescence, qPCR, chemiluminescence).

Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Microglia Cell Model

This protocol details the establishment of an in vitro model of oxidative stress in microglia to study the direct effects of this compound.

  • Cell Culture: BV-2 microglial cells are cultured in standard medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 μM) for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) at a predetermined concentration (e.g., 100 μM) for a set time (e.g., 24 hours).

  • Cell Viability and Apoptosis Assays: Cell viability is assessed using assays like the Cell Counting Kit-8 (CCK-8). Apoptosis can be evaluated using staining methods such as Calcein-AM/Propidium Iodide (PI).

  • Measurement of Oxidative Stress Markers: The levels of ROS, SOD, and MDA in the cell culture supernatant are quantified using appropriate kits and techniques (e.g., chemiluminescence).

  • Western Blot Analysis: Protein lysates are collected to analyze the phosphorylation levels of key proteins in the JAK/STAT signaling pathway (e.g., p-JAK1, p-STAT1, p-STAT6) via Western blotting to elucidate the molecular mechanism of this compound.

Visualizations

G cluster_pocd Postoperative Cognitive Dysfunction (POCD) Model cluster_pathways Pathological Mechanisms cluster_this compound This compound Intervention cluster_outcomes Therapeutic Outcomes pocd_inducers Anesthesia / Surgery (In Vivo) H₂O₂ Exposure (In Vitro) oxidative_stress Oxidative Stress (↑ ROS, ↑ MDA, ↓ SOD) pocd_inducers->oxidative_stress jak_stat JAK/STAT Pathway (↑ p-JAK1, ↑ p-STAT1) pocd_inducers->jak_stat m1_polarization Microglia M1 Polarization (Pro-inflammatory) jak_stat->m1_polarization This compound This compound This compound->oxidative_stress Inhibits This compound->jak_stat Inhibits stat6_activation ↑ p-STAT6 Activation This compound->stat6_activation Promotes m2_polarization Microglia M2 Polarization (Anti-inflammatory) This compound->m2_polarization Promotes redox_balance Redox Balance Restored (↓ ROS, ↓ MDA, ↑ SOD) This compound->redox_balance stat6_activation->m2_polarization cognitive_improvement Improved Cognitive Function m2_polarization->cognitive_improvement redox_balance->cognitive_improvement

Caption: Proposed signaling pathway of this compound in mitigating POCD.

G cluster_invivo In Vivo Workflow cluster_invitro In Vitro Workflow pocd_model 1. POCD Mouse Model (Anesthesia/Surgery) drug_admin 2. This compound Administration (i.p. injection) pocd_model->drug_admin behavior_test 3. Behavioral Testing (MWM, Y-Maze) drug_admin->behavior_test tissue_collection 4. Tissue Collection (Brain, Plasma) behavior_test->tissue_collection invivo_analysis 5. Molecular Analysis (Immunofluorescence, qPCR) tissue_collection->invivo_analysis cell_culture 1. BV-2 Microglia Culture drug_pretreat 2. This compound Pre-treatment cell_culture->drug_pretreat h2o2_induce 3. H₂O₂ Induction drug_pretreat->h2o2_induce viability_assay 4. Viability/Apoptosis Assays (CCK-8, Calcein/PI) h2o2_induce->viability_assay invitro_analysis 5. Biochemical & Protein Analysis (Chemiluminescence, Western Blot) h2o2_induce->invitro_analysis

References

Application Notes and Protocols for In Vivo Dosing and Administration of Cirsilineol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Cirsilineol in various mouse models, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the dosing and administration parameters for this compound in different mouse models.

Table 1: this compound Dosing and Administration in a Murine Model of Inflammatory Bowel Disease (IBD)

ParameterDetailsReference
Mouse Strain BALB/c[1][2]
Disease Model Trinitro-benzene sulfonic acid (TNBS)-induced colitis[1][2]
Administration Route Intraperitoneal (IP)[2]
Dosage 3, 10, and 30 mg/kg
Frequency Daily
Treatment Duration 11 days
Vehicle 10% DMSO, 40% PEG300, 50% Saline

Table 2: this compound Dosing and Administration in a Murine Model of PM2.5-Induced Lung Injury

ParameterDetails
Mouse Strain Not Specified
Disease Model PM2.5-induced lung toxicity
Administration Route Intravenous (IV)
Dosage Not explicitly stated, but administered daily for three consecutive days.
Frequency Daily
Treatment Duration 3 days
Vehicle 0.5% Dimethyl sulfoxide (DMSO)

Table 3: this compound Dosing and Administration in a Murine Model of Postoperative Cognitive Dysfunction (POCD)

ParameterDetailsReference
Mouse Strain Not Specified
Disease Model Anesthesia/surgery-induced POCD
Administration Route Intraperitoneal (IP)
Dosage 10 mg/kg
Frequency Daily
Treatment Duration 7 days prior to anesthesia and surgery
Vehicle 10% Dimethyl sulfoxide (DMSO), 40% PEG300, and 50% saline

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a TNBS-Induced Colitis Mouse Model

This protocol is adapted from studies investigating the immunomodulatory effects of this compound in a model of inflammatory bowel disease.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal balance

  • Trinitro-benzene sulfonic acid (TNBS)

  • Ethanol

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For a final injection volume of 100 µL per 20g mouse, calculate the required concentration of this compound in the final injection solution based on the desired dosage (3, 10, or 30 mg/kg).

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 50% sterile saline.

    • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration. Vortex thoroughly to ensure complete dissolution.

  • Induction of TNBS Colitis:

    • Anesthetize mice according to your institution's approved protocol.

    • Administer TNBS intrarectally to induce colitis as described in relevant literature.

  • This compound Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the prepared this compound solution via intraperitoneal injection daily for 11 consecutive days.

    • For the control group, administer an equivalent volume of the vehicle solution.

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for clinical signs of colitis (e.g., weight loss, stool consistency, presence of blood).

    • At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., colon) for histological and biochemical analysis.

Protocol 2: Intravenous Administration of this compound in a PM2.5-Induced Lung Injury Mouse Model

This protocol is based on a study evaluating the protective effects of this compound against PM2.5-induced lung damage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (30-gauge)

  • Animal restrainer for tail vein injection

  • PM2.5 suspension

Procedure:

  • Preparation of this compound Solution:

    • Prepare the vehicle by creating a 0.5% DMSO in sterile saline solution.

    • Dissolve this compound in the vehicle to the desired final concentration. Ensure complete dissolution.

  • Induction of Lung Injury:

    • Induce lung injury by intratracheal instillation of a PM2.5 suspension two days prior to the start of this compound treatment.

  • This compound Administration:

    • Warm the tail of the mouse to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Administer the prepared this compound solution via intravenous injection into a lateral tail vein daily for three consecutive days.

    • The control and PM2.5 groups should receive an equal volume of the vehicle.

  • Monitoring and Endpoint Analysis:

    • Euthanize the mice 24 hours after the final administration.

    • Harvest lung tissue and bronchoalveolar lavage fluid (BALF) for analysis of inflammatory markers, histological changes, and other relevant endpoints.

Visualizations

IFN_gamma_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR1/2 IFN-γ Receptor IFN-gamma->IFNGR1/2 JAK1/2 JAK1/2 IFNGR1/2->JAK1/2 activates STAT1 STAT1 JAK1/2->STAT1 phosphorylates pSTAT1 pSTAT1 (Dimer) STAT1->pSTAT1 dimerizes T-bet T-bet pSTAT1->T-bet activates Gene Expression Target Gene Expression T-bet->Gene Expression promotes This compound This compound This compound->JAK1/2 inhibits

Caption: this compound inhibits the IFN-γ signaling pathway.

TNBS_Colitis_Workflow cluster_acclimatization Acclimatization cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Acclimatize Acclimatize Mice (1 week) Induce Colitis Induce Colitis (Day 0) Intrarectal TNBS Acclimatize->Induce Colitis Treatment Daily IP Injection (this compound or Vehicle) Days 0-10 Induce Colitis->Treatment Monitor Daily Monitoring (Weight, Clinical Score) Treatment->Monitor Sacrifice Sacrifice & Tissue Collection (Day 11) Treatment->Sacrifice Monitor->Treatment

Caption: Experimental workflow for TNBS-induced colitis model.

PM25_Lung_Injury_Workflow cluster_acclimatization Acclimatization cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Acclimatize Acclimatize Mice (1 week) Induce Injury Induce Lung Injury (Day 0) Intratracheal PM2.5 Acclimatize->Induce Injury Treatment Daily IV Injection (this compound or Vehicle) Days 2, 3, 4 Induce Injury->Treatment Monitor Daily Observation Treatment->Monitor Sacrifice Sacrifice & Tissue Collection (Day 5) Treatment->Sacrifice Monitor->Treatment

Caption: Experimental workflow for PM2.5-induced lung injury.

References

Application Notes and Protocols: T-Cell Proliferation Assay Using Cirsilineol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a natural flavone compound, has demonstrated potent immunosuppressive properties by selectively inhibiting T-cell proliferation.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE) based assay. Additionally, this document outlines the underlying signaling pathway affected by this compound and presents quantitative data on its efficacy.

This compound has been shown to inhibit T-cell proliferation in a dose-dependent manner.[1] This effect is not due to cytotoxicity at concentrations effective for immunosuppression.[1] The primary mechanism of action involves the selective inhibition of the IFN-γ/STAT1/T-bet signaling pathway in CD4+ T cells.[1][2] By down-regulating the activation of JAK2 and STAT1, this compound abrogates the expression of T-bet, a key transcription factor for Th1 cell differentiation, leading to decreased T-cell activation and proliferation.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on T-cell proliferation.

ParameterValueCell TypeAssay ConditionsReference
Inhibition of T-cell proliferation (IC50) Not explicitly stated, but significant inhibition observed at 1-10 µMMurine T-cellsConcanavalin A-induced proliferation, 96 hours
Effect on cell viability No significant cytotoxicity observed at 10 µMMurine T-lymphocytes96 hours
Inhibition of IFN-γ-induced STAT1 phosphorylation Complete inhibitionMurine CD4+ T-cells1-10 µM this compound, 3-hour pretreatment
Inhibition of TNBS-reactive T-cell proliferation Significant, dose-dependentMurine T-cells from colitis modelIn vivo this compound treatment

Experimental Protocols

T-Cell Proliferation Assay Using CFSE

This protocol details the steps for measuring T-cell proliferation in response to stimulation and the inhibitory effects of this compound using CFSE dye, which allows for the tracking of cell divisions by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Concanavalin A (Con A))

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T-cells using magnetic-activated cell sorting (MACS).

    • Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • CFSE Staining:

    • Prepare a working solution of CFSE in PBS at a final concentration of 5 µM.

    • Add the CFSE solution to the cell suspension at a 1:1 ratio (final CFSE concentration of 2.5 µM).

    • Incubate for 10 minutes at 37°C in the dark.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete RPMI-1640 medium to remove any unbound CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Plate 1 x 10^5 CFSE-labeled cells per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

    • Add the T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies at 1 µg/mL each) to all wells except for the unstimulated control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells and transfer them to FACS tubes.

    • Wash the cells once with PBS containing 2% FBS.

    • Resuspend the cells in 300-500 µL of PBS with 2% FBS.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data using appropriate software to visualize the dilution of CFSE, where each peak represents a successive generation of divided cells.

Mandatory Visualizations

Signaling Pathway Diagram

G This compound's Mechanism of Action in T-Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gammaR IFN-γ Receptor JAK2 JAK2 IFN-gammaR->JAK2 activates STAT1 STAT1 JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 T-bet T-bet pSTAT1->T-bet activates Proliferation T-Cell Proliferation T-bet->Proliferation promotes IFN-gamma IFN-γ IFN-gamma->IFN-gammaR This compound This compound This compound->JAK2 inhibits

Caption: this compound inhibits T-cell proliferation via the IFN-γ/JAK2/STAT1 pathway.

Experimental Workflow Diagram

G Experimental Workflow: CFSE T-Cell Proliferation Assay cluster_prep Cell Preparation cluster_stain CFSE Staining cluster_culture Cell Culture and Treatment cluster_analysis Analysis node1 Isolate T-Cells/PBMCs node2 Wash and Count Cells node1->node2 node3 Incubate with CFSE node2->node3 node4 Quench and Wash node3->node4 node5 Plate Cells node4->node5 node6 Add this compound & Stimulants node5->node6 node7 Incubate (72-96h) node6->node7 node8 Harvest and Wash Cells node7->node8 node9 Acquire on Flow Cytometer node8->node9 node10 Analyze CFSE Dilution node9->node10

Caption: Workflow for assessing T-cell proliferation with this compound using CFSE.

References

Application Note: Cirsilineol's Protective Effects in an H2O2-Induced Oxidative Stress Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cancer. Hydrogen peroxide (H2O2) is a key ROS molecule that is often used to establish in vitro models of oxidative stress due to its ability to diffuse across cell membranes and induce cellular damage.[1][2] Cirsilineol, a flavonoid found in plants like Artemisia vestita, has demonstrated various pharmacological properties, including anti-inflammatory and antioxidant effects.[3][4] This document provides detailed protocols for utilizing an H2O2-induced oxidative stress model to evaluate the protective and mechanistic effects of this compound.

Key Signaling Pathways in H2O2-Induced Oxidative Stress

H2O2 acts as a second messenger that can trigger multiple downstream signaling cascades, leading to either cell survival and adaptation or apoptosis, depending on its concentration and the cellular context.[1] this compound is hypothesized to exert its protective effects by modulating these pathways.

  • NF-κB and MAPK Pathways: H2O2 can activate the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK. Activation of these pathways is a primary response to cellular stress. The NF-κB pathway, upon activation by H2O2, can upregulate downstream antioxidant genes to mitigate damage.

  • Nrf2/ARE Pathway: The Keap1-Nrf2-ARE pathway is a crucial regulator of cellular defense against oxidative stress. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as Heme Oxygenase-1 (HO-1). Studies suggest this compound may activate the Nrf2 pathway.

  • JAK/STAT Pathway: The JAK/STAT pathway is also implicated in oxidative stress and inflammatory responses. This compound has been shown to modulate this pathway by inhibiting the phosphorylation of pro-inflammatory STAT1 and activating anti-inflammatory STAT6.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus H2O2 H₂O₂ ROS ↑ ROS H2O2->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 IKB_NFKB IκB-NF-κB Complex ROS->IKB_NFKB MAPKKK MAPKKK ROS->MAPKKK JAK JAK ROS->JAK Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE Nrf2->ARE Nrf2->ARE NFKB NF-κB (p65/p50) IKB_NFKB->NFKB dissociation Inflammatory_Genes Inflammatory Genes NFKB->Inflammatory_Genes NFKB->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK MAPK->Inflammatory_Genes MAPK->Inflammatory_Genes STAT STAT JAK->STAT phosphorylation STAT->Inflammatory_Genes STAT->Inflammatory_Genes This compound This compound This compound->ROS Inhibits This compound->Keap1_Nrf2 Promotes dissociation Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) ARE->Antioxidant_Genes

Caption: H2O2-induced signaling and this compound's potential targets.

Experimental Design and Workflow

The general workflow involves pre-treating a suitable cell line (e.g., BV-2 microglia) with various concentrations of this compound, followed by the induction of oxidative stress with a predetermined concentration of H2O2. Subsequent assays are performed to measure cytotoxicity, intracellular ROS levels, oxidative damage markers, antioxidant enzyme activity, and the activation state of key signaling proteins.

Caption: General workflow for testing this compound in an H2O2 model.

Protocols

Protocol 1: Cell Culture and H2O2 Model Establishment

This protocol details the steps for culturing cells and determining the optimal H2O2 concentration for inducing oxidative stress without causing excessive cell death.

Materials:

  • BV-2 microglial cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 30% Hydrogen Peroxide (H2O2) stock solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 24-well tissue culture plates

  • Cell counting kit (CCK-8) or MTT reagent

Procedure:

  • Cell Seeding: Culture BV-2 cells in complete DMEM. Seed cells into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.

  • H2O2 Titration: Prepare a series of H2O2 dilutions (e.g., 50, 100, 200, 400, 800, 1000 µM) in serum-free DMEM from the 30% stock.

  • H2O2 Treatment: Remove the culture medium from the cells, wash once with PBS, and add 100 µL of the various H2O2 dilutions to the wells. Include a control group with serum-free medium only. Incubate for a set time (e.g., 6 or 24 hours).

  • Viability Assessment: After incubation, measure cell viability using the CCK-8 or MTT assay according to the manufacturer's instructions.

  • Determine Working Concentration: Select an H2O2 concentration that results in a significant reduction in cell viability (e.g., ~50% viability) for subsequent experiments. For BV-2 cells, 100 µM H2O2 for 24 hours has been shown to be effective.

Protocol 2: this compound Treatment and Protective Effect Evaluation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Established H2O2 oxidative stress model (from Protocol 1)

  • CCK-8 or MTT reagent

Procedure:

  • This compound Stock Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.

  • Cell Seeding: Seed BV-2 cells in a 96-well plate as described in Protocol 1.

  • This compound Pre-treatment: Prepare working concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) by diluting the stock solution in complete DMEM. Remove the medium from the cells and add the this compound-containing medium. Incubate for 24 hours.

  • Induce Oxidative Stress: Remove the this compound-containing medium, wash with PBS, and add the predetermined working concentration of H2O2 (e.g., 100 µM) in serum-free medium.

  • Control Groups:

    • Control: Cells treated with normal medium only.

    • H2O2 Only: Cells treated with H2O2 only.

    • This compound Only: Cells treated with the highest concentration of this compound to check for inherent toxicity.

  • Incubation: Incubate for the predetermined time (e.g., 24 hours).

  • Assess Protective Effect: Measure cell viability using the CCK-8 or MTT assay. An increase in viability in the this compound pre-treated groups compared to the H2O2-only group indicates a protective effect.

Protocol 3: Measurement of Intracellular ROS

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Cells treated as per Protocol 2 in a 24-well or 96-well black plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treatment: Culture and treat cells with this compound and H2O2 as described in Protocol 2.

  • Probe Loading: After treatment, remove the medium and wash the cells gently with warm PBS.

  • Incubation: Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate at 37°C for 20-30 minutes in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, visualize ROS production using a fluorescence microscope.

  • Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. A decrease in fluorescence in this compound-treated groups indicates reduced ROS levels.

Protocol 4: Lipid Peroxidation (MDA) and Antioxidant Enzyme (SOD) Assays

Materials:

  • Cells treated as per Protocol 2 in 6-well plates

  • Cell lysis buffer

  • Commercial assay kits for Malondialdehyde (MDA) and Superoxide Dismutase (SOD)

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and harvest them. Lyse the cells using a suitable lysis buffer on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the cellular proteins.

  • Protein Quantification: Determine the total protein concentration of each sample using a BCA or Bradford assay for normalization.

  • MDA and SOD Assays: Perform the MDA and SOD activity assays on the cell lysates using commercially available kits, following the manufacturer’s instructions.

  • Analysis: Calculate the concentration of MDA and the activity of SOD, normalizing to the total protein concentration. Compare the results between treatment groups.

Data Presentation

The following tables summarize representative quantitative data from studies investigating this compound's effect on H2O2-induced oxidative stress in BV-2 microglial cells.

Table 1: Effect of this compound on Cell Viability and ROS Production in H2O2-Treated BV-2 Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Relative ROS Level (% of H2O2 Group)
Control-100 ± 5.0N/A
H2O210052 ± 3.5100 ± 8.0
H2O2 + this compound565 ± 4.185 ± 6.2
H2O2 + this compound1078 ± 4.971 ± 5.5
H2O2 + this compound2089 ± 5.358 ± 4.7
H2O2 + this compound4095 ± 6.045 ± 4.1

Data are presented as mean ± SD and are representative based on published findings.

Table 2: Effect of this compound on Oxidative Stress Markers in H2O2-Treated BV-2 Cells

Treatment GroupConcentration (µM)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)
Control-1.5 ± 0.2150 ± 12
H2O21004.8 ± 0.575 ± 8
H2O2 + this compound203.1 ± 0.3110 ± 9
H2O2 + this compound402.0 ± 0.2135 ± 11

Data are presented as mean ± SD and are representative based on published findings.

Conclusion

The H2O2-induced oxidative stress model is a valuable and straightforward tool for assessing the antioxidant and cytoprotective properties of compounds like this compound. The provided protocols offer a comprehensive framework for investigating not only the protective effects on cell viability but also the underlying mechanisms, including ROS scavenging, reduction of lipid peroxidation, enhancement of endogenous antioxidant defenses, and modulation of key stress-related signaling pathways. The data consistently show that this compound can effectively protect cells from H2O2-induced damage, highlighting its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Purification of Cirsilineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsilineol, a naturally occurring flavone found predominantly in plants of the Artemisia genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1] It has demonstrated potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and STAT1 pathways, making it a promising candidate for the development of novel therapeutics for inflammatory diseases and certain types of cancer.[2][4] The isolation and purification of this compound in high purity are crucial for its further investigation and potential clinical applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the efficient purification of natural products like this compound from complex plant extracts. This document provides a detailed protocol for the purification of this compound using preparative HPLC.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines the steps for the isolation and purification of this compound from a crude extract of Artemisia species.

1. Materials and Reagents

  • Crude extract of Artemisia spp. (e.g., Artemisia vestita, Artemisia monosperma)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ultrapure water

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • This compound analytical standard (for identification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample pre-purification (optional)

2. Instrumentation

  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • Analytical HPLC system for purity analysis (with a C18 analytical column, e.g., 250 x 4.6 mm, 5 µm)

  • Rotary evaporator for solvent removal

  • Freeze dryer (Lyophilizer)

3. Sample Preparation

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.

  • Pre-purification (Optional but Recommended): The crude extract is often complex. A preliminary purification step using Solid Phase Extraction (SPE) can enrich the flavonoid fraction and remove interfering substances, improving the efficiency of the preparative HPLC step.

  • Sample Solution: The pre-purified extract is dissolved in the initial mobile phase composition or a compatible solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

4. Preparative HPLC Conditions

The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid (v/v)B: Acetonitrile or Methanol
Gradient Elution 0-10 min: 30% B10-40 min: 30-70% B (linear gradient)40-50 min: 70% B50-55 min: 70-30% B (linear gradient)55-60 min: 30% B (equilibration)
Flow Rate 10-20 mL/min (depending on column dimensions)
Column Temperature 25-30 °C
Detection Wavelength 280 nm and 340 nm
Injection Volume Dependent on sample concentration and column loading capacity

5. Fraction Collection and Post-Purification Processing

  • Monitor the chromatogram at the specified wavelengths.

  • Collect the fractions corresponding to the peak of interest, which should be identified by comparing its retention time with that of a this compound analytical standard.

  • Combine the collected fractions containing pure this compound.

  • Remove the organic solvent from the collected fractions using a rotary evaporator.

  • Freeze-dry the aqueous residue to obtain the purified this compound as a solid powder.

6. Purity Analysis

The purity of the isolated this compound should be assessed using an analytical HPLC system with a C18 column. The purity is typically determined by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the HPLC purification and analysis of this compound. The exact values will vary depending on the starting material and the specific chromatographic conditions used.

ParameterTypical Value
Retention Time (Analytical HPLC) 15 - 25 min (highly dependent on conditions)
Purity (by Analytical HPLC) > 95%
Recovery Yield Variable (dependent on initial concentration in the extract)
UV max (in Methanol) ~280 nm, ~340 nm

Visualizations

Experimental Workflow for this compound Purification

G cluster_extraction Extraction cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_processing Post-Processing cluster_analysis Analysis plant_material Artemisia spp. Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid Phase Extraction (SPE) (Optional) crude_extract->spe filtered_sample Filtered Sample Solution crude_extract->filtered_sample spe->filtered_sample prep_hplc Preparative HPLC System (C18 Column) filtered_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound analytical_hplc Purity Analysis (Analytical HPLC) pure_this compound->analytical_hplc G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus STAT1 STAT1 pSTAT1 p-STAT1 pSTAT1->nucleus This compound This compound This compound->NFkB This compound->pSTAT1 gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-1β) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation

References

Troubleshooting & Optimization

Improving the solubility of Cirsilineol for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) to improve the solubility of Cirsilineol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro work?

A1: this compound is a natural flavone compound with potent immunosuppressive and anti-tumor properties.[1] Like many flavonoids, it is a lipophilic molecule with a low aqueous solubility, making it difficult to dissolve directly in cell culture media for experiments.[2][3] Its predicted water solubility is very low, estimated at approximately 0.048 g/L.[2] This poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What is the recommended primary solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble flavonoids for in vitro studies.[4]

Q3: What is the maximum concentration of DMSO that is considered safe for most cell lines?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%. However, the ideal maximum concentration can be cell-line specific, so it is best practice to run a vehicle control (media with the same percentage of DMSO) to ensure the observed effects are from this compound and not the solvent.

Q4: My this compound solution precipitates when I add it to the cell culture medium. What are the common causes and how can I fix this?

A4: Precipitation is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The primary causes are exceeding the solubility limit in the final solution or improper mixing techniques. See the Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses the common issue of this compound precipitating out of solution when preparing working concentrations in cell culture media.

Potential Cause Explanation Recommended Solution
Stock Concentration Too High The initial DMSO stock solution is too concentrated, causing the compound to immediately crash out upon contact with the aqueous medium.Prepare a lower concentration stock solution in DMSO (e.g., 10-20 mM). While a higher concentration minimizes the final DMSO percentage, it increases the risk of precipitation during dilution.
Final Concentration Exceeds Solubility The desired final concentration of this compound in the culture medium is higher than its aqueous solubility limit, even with a small amount of DMSO.Review the literature for effective concentration ranges. Studies have successfully used this compound in concentrations from 0.1 µM to 100 µM. Consider performing a dose-response curve starting at a lower concentration.
Improper Mixing Technique Directly pipetting the small volume of DMSO stock into the large volume of media without adequate mixing can cause localized high concentrations and precipitation.Follow the detailed dilution protocol below. Key steps include warming the media, vortexing during addition, and performing serial dilutions.
Interaction with Media Components Components in the media, particularly proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound and contribute to precipitation.Try pre-diluting the DMSO stock in a small volume of serum-free media first before adding it to the complete (serum-containing) media. Always ensure the final solution is clear before adding it to cells.
Temperature Shock Adding a room-temperature DMSO stock to cold (4°C) media can decrease the compound's immediate solubility.Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

Experimental Protocols and Data

Physicochemical Data of this compound

The table below summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.32 g/mol
Predicted Water Solubility 0.048 g/L (48 mg/L)
logP (Octanol-Water Partition) 2.54 - 2.93
Appearance Solid powderN/A
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 3.44 mg of this compound powder.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of cell-culture grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If needed, sonicate the solution in a water bath for 5-10 minutes until all solid particles are completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Concentrations in Cell Culture Medium

This protocol describes the preparation of a 10 µM final concentration from a 10 mM stock solution.

  • Warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): To avoid precipitation, perform a 1:100 intermediate dilution first.

    • Pipette 990 µL of pre-warmed medium into a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution. Vortex immediately to mix thoroughly. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed culture medium to achieve the desired concentration. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final concentration of 10 µM.

    • Mix gently by inverting the tube or pipetting.

  • Verification: Visually inspect the final solution for any signs of precipitation. It should be completely clear before being added to the cells.

Visualizations

Experimental Workflow

The diagram below illustrates the recommended workflow for preparing this compound working solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application Powder This compound Powder Vortex Vortex / Sonicate Powder->Vortex Solvent DMSO Solvent->Vortex Stock 10 mM Stock Solution (Store at -20°C) Vortex->Stock Intermediate Intermediate Dilution (e.g., 100 µM) Stock->Intermediate Add & Vortex Medium_Warm Warm Media (37°C) Medium_Warm->Intermediate Final_Dilution Final Dilution Intermediate->Final_Dilution Working_Solution Final Working Solution (e.g., 10 µM) Final_Dilution->Working_Solution Cells Treat Cells Working_Solution->Cells

Caption: Workflow for solubilizing this compound.

Signaling Pathways

This compound has been shown to inhibit key signaling pathways involved in inflammation and cancer cell proliferation.

G cluster_this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat1 IFN-γ/STAT1 Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits JAK2 JAK2 This compound->JAK2 inhibits STAT1 STAT1 This compound->STAT1 inhibits PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IFNgR->JAK2 activates JAK2->STAT1 phosphorylates Tbet T-bet STAT1->Tbet activates Inflammation Pro-inflammatory Gene Transcription Tbet->Inflammation promotes

Caption: Key signaling pathways inhibited by this compound.

References

Technical Support Center: Optimizing Cirsilineol Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Cirsilineol, a flavone with demonstrated anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cancer cell line studies?

A1: Based on published data, a starting concentration range of 1 µM to 100 µM is recommended. The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines. For instance, the IC50 is approximately 7 µM in DU-145 prostate cancer cells, while it ranges from 8 to 10 µM in gastric cancer cell lines like BGC-823, SGC-7901, and MGC-803.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the primary mechanism of action of this compound in cancer cells?

A3: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases. It has also been shown to inhibit key survival signaling pathways such as PI3K/Akt/mTOR and MAPK. In some cancer cell lines, this compound can also induce cell cycle arrest.

Q4: Does this compound affect normal (non-cancerous) cells?

A4: Studies have shown that this compound exhibits significantly lower cytotoxicity towards normal cells compared to cancer cells. For example, the IC50 value for this compound in normal prostate epithelial cells (HPrEC) was found to be 110 µM, which is substantially higher than the 7 µM observed in DU-145 prostate cancer cells. Similarly, the IC50 for normal gastric epithelial cells (GES-1) was 120 µM.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension gently but thoroughly between plating wells to ensure a uniform cell number across the plate.

  • Possible Cause 2: Inconsistent this compound concentration.

    • Solution: Prepare a fresh serial dilution of this compound from the stock solution for each experiment. Ensure proper mixing at each dilution step.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Issue 2: No significant induction of apoptosis observed.

  • Possible Cause 1: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal apoptotic-inducing concentration for your specific cell line.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing apoptosis.

  • Possible Cause 3: Cell line resistance.

    • Solution: Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider investigating alternative cell death mechanisms or combining this compound with other agents.

Issue 3: Difficulty in interpreting Western blot results for signaling pathway analysis.

  • Possible Cause 1: Poor antibody quality.

    • Solution: Use validated antibodies from reputable suppliers. Titrate the antibody concentration to optimize the signal-to-noise ratio.

  • Possible Cause 2: Incorrect protein loading.

    • Solution: Perform a total protein quantification assay (e.g., BCA or Bradford) to ensure equal protein loading in each lane. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Possible Cause 3: Timing of pathway activation/inhibition.

    • Solution: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to capture the peak of activation or inhibition following this compound treatment.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU-145Prostate Cancer7
BGC-823Gastric Cancer8 - 10
SGC-7901Gastric Cancer8 - 10
MGC-803Gastric Cancer8 - 10
Caov-3Ovarian CancerConcentration-dependent inhibition
Skov-3Ovarian CancerConcentration-dependent inhibition
PC3Prostate CancerConcentration-dependent inhibition
HelaCervical CancerConcentration-dependent inhibition
C6GliomaConcentration-dependent inhibition
NCIH-520Lung Squamous Cell CarcinomaConcentration-dependent inhibition

Table 2: Effects of this compound on Apoptosis-Related Proteins

Cell LineProteinEffectReference
DU-145Bcl-2Downregulation
DU-145BaxUpregulation
BGC-823Bcl-2Downregulation
BGC-823BaxUpregulation
MGC-803Bcl-2Downregulation
MGC-803BaxUpregulation
Caov-3Caspase-9Activation
Caov-3Caspase-3Activation
Caov-3PARPActivation (cleavage)

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis

  • Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Mandatory Visualizations

Cirsilineol_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start dissolve Dissolve this compound in DMSO (Stock) start->dissolve dilute Prepare Serial Dilutions dissolve->dilute culture Culture Cancer Cell Line seed Seed Cells in Appropriate Plates culture->seed treat Treat Cells with This compound seed->treat dilute->treat incubate Incubate for Specific Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blotting (Protein Expression) incubate->western data Data Analysis (IC50, % Apoptosis) viability->data apoptosis->data western->data conclusion Conclusion data->conclusion

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Cirsilineol_Signaling_Pathway cluster_pathways Inhibited Signaling Pathways cluster_mitochondria Mitochondrial Apoptosis Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Proliferation Decreased Cell Proliferation This compound->Proliferation Apoptosis Increased Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation promotes CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC promotes Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

References

Technical Support Center: Cirsilineol In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cirsilineol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during in vivo experiments, with a primary focus on addressing its inherently poor bioavailability.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing very low plasma concentrations of this compound in my animal models after oral administration?

Low plasma concentration of this compound is a frequently encountered issue stemming from its poor oral bioavailability. The primary causes are:

  • Low Aqueous Solubility: this compound, like many flavonoids, has poor solubility in water. For oral administration, a compound must dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall into the bloodstream. Insoluble particles are largely excreted without being absorbed.

  • Extensive First-Pass Metabolism: After absorption from the intestine, this compound enters the portal circulation and is transported to the liver before reaching systemic circulation. In both the intestinal wall and the liver, it undergoes extensive metabolism, primarily glucuronidation and sulfation. This process converts the active compound into inactive metabolites that are readily excreted, significantly reducing the amount of active this compound that reaches the rest of the body.

Troubleshooting Guide: Low this compound Plasma Levels

If your in vivo experiments are yielding lower-than-expected plasma concentrations of this compound, consider the following troubleshooting steps. The workflow below outlines a systematic approach to diagnosing and solving the issue.

start Low Plasma Concentrations Observed q1 Is the compound fully dissolved in the delivery vehicle? start->q1 sol_issue Issue: Poor Solubility Action: Improve Formulation q1->sol_issue No q2 Is the dose sufficient? q1->q2 Yes form_dev Develop Enhanced Formulation (e.g., Solid Dispersion, Nanosuspension) sol_issue->form_dev dose_issue Issue: Insufficient Dose Action: Perform Dose-Response Study q2->dose_issue No q3 Is first-pass metabolism a likely cause? q2->q3 Yes end Re-run In Vivo Study with Optimized Protocol dose_issue->end met_issue Issue: High Metabolism Action: Use Bioavailability Enhancer q3->met_issue Yes q3->end No enhancer Co-administer with Metabolism Inhibitor (e.g., Piperine) met_issue->enhancer form_dev->end enhancer->end

Caption: Troubleshooting workflow for low this compound plasma levels.

FAQ 2: What formulation strategies can enhance the oral bioavailability of this compound?

To overcome the challenges of poor solubility and rapid metabolism, several formulation strategies can be employed. Two effective and commonly researched methods are Solid Dispersions and Nanosuspensions.

  • Solid Dispersion (SD): This technique involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state. By converting the crystalline drug into an amorphous form and molecularly dispersing it within a water-soluble polymer (like PVP K30), the dissolution rate in the gastrointestinal tract can be dramatically increased. When the carrier dissolves, the drug is released as very fine, colloidal particles with a large surface area, which enhances absorption.

  • Nanosuspension: This method involves reducing the particle size of this compound crystals down to the nanometer range (typically < 400 nm) and stabilizing them in a liquid medium. The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a much faster dissolution rate. This can be achieved through techniques like anti-solvent precipitation or high-pressure homogenization.

The logical relationship between this compound's properties and these enhancement strategies is illustrated below.

cluster_problem Problem: Poor Bioavailability cluster_solution Solution: Formulation Strategies This compound This compound Solubility Low Aqueous Solubility This compound->Solubility Metabolism High First-Pass Metabolism This compound->Metabolism SD Solid Dispersion Solubility->SD addresses Nano Nanosuspension Solubility->Nano addresses Piperine Co-administration (e.g., Piperine) Metabolism->Piperine addresses Bioavailability Enhanced Oral Bioavailability SD->Bioavailability improves Nano->Bioavailability improves Piperine->Bioavailability improves

Caption: Strategies to address this compound's bioavailability issues.

Quantitative Data Summary

While specific pharmacokinetic data for a bioavailability-enhanced this compound formulation is not yet widely published, data from a similar flavonoid, Genistein, prepared as a solid dispersion (SD) with PVP K30, provides a strong representative example of the expected improvements. The following table summarizes the pharmacokinetic parameters observed after oral administration to rats.

ParameterPure Compound SuspensionSolid Dispersion (SD) FormulationFold Increase
Cmax (Maximum Plasma Concentration) 0.6 ± 0.1 µg/mL4.4 ± 0.5 µg/mL~7.3x
AUC0–24h (Area Under the Curve) 1.8 ± 0.3 µg·h/mL3.7 ± 0.6 µg·h/mL~2.1x
Tmax (Time to Maximum Concentration) ~2.0 h~1.5 hFaster Absorption

Data presented is adapted from a study on Genistein solid dispersion as a representative model for a poorly soluble flavonoid.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (SD) with PVP K30

This protocol describes the solvent evaporation method, a common technique for preparing solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100-mesh)

Methodology:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired drug-to-carrier ratio (e.g., 1:7 w/w). Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication or gentle warming if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.

  • Drying: Transfer the solid mass to a vacuum oven and dry at 40°C for at least 24 hours to remove any residual solvent.

  • Pulverization & Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle, and then pass the resulting powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the final solid dispersion powder in a desiccator at room temperature, protected from light and moisture, until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation compared to a pure compound suspension.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight (12 hours) with free access to water.

Formulation Preparation:

  • Suspension Group: Suspend pure this compound powder in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in water to the desired concentration (e.g., 50 mg/kg dose in a 10 mg/mL suspension).

  • Solid Dispersion Group: Suspend the prepared this compound SD powder in 0.5% CMC-Na to an equivalent this compound dose.

Methodology:

  • Dosing: Administer the prepared formulations to two groups of rats via oral gavage at a volume of 5 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 200-300 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data. Calculate the relative bioavailability of the SD formulation compared to the pure suspension.

Signaling Pathway Visualization

This compound has been reported to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanism-of-action studies.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_ifn IFN-γ/STAT1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_family MAPK (ERK, JNK, p38) MAPK_family->Proliferation IFNg IFN-γ JAK2 JAK2 IFNg->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Tbet Tbet STAT1->Tbet Inflammation Th1 Inflammation Tbet->Inflammation Promotes This compound This compound This compound->PI3K Inhibits This compound->MAPK_family Inhibits This compound->JAK2 Inhibits

Caption: Key signaling pathways inhibited by this compound.

Troubleshooting inconsistent results in Cirsilineol experiments

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing experiments involving Cirsilineol.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving properly. What is the recommended solvent and procedure?

A1: this compound is practically insoluble in water[1]. For cell culture experiments, it is recommended to prepare a stock solution in a non-aqueous solvent like DMSO (dimethyl sulfoxide). To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath[2][3]. Always vortex the stock solution before making further dilutions into your aqueous culture media. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Q2: I am observing high variability between my experimental replicates. What could be the cause?

A2: High variability can stem from several factors:

  • Incomplete Solubilization: Ensure your this compound stock solution is completely dissolved before diluting it into your media. Any precipitate can lead to inconsistent concentrations across wells.

  • Uneven Cell Seeding: Make sure you have a homogenous single-cell suspension before plating. After seeding, gently swirl the plate to ensure even distribution of cells.

  • Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.

Q3: My results show unexpected cytotoxicity even at low concentrations. What should I check?

A3: Unforeseen cytotoxicity can be due to:

  • Compound Purity: Verify the purity of your this compound batch. Impurities could have their own cytotoxic effects.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (media + solvent) to confirm the solvent is not the cause.

  • Pro-oxidant Effects: At higher concentrations, some flavonoids can act as pro-oxidants, generating free radicals that can lead to cell death[4][5]. Consider including an antioxidant in your control experiments to test for this possibility.

Q4: How should I store my this compound stock solution to maintain its stability?

A4: For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solution from light.

Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Guide 1: Inconsistent Anti-proliferative or Apoptotic Effects

If you are observing inconsistent results in cell viability (e.g., MTT, XTT) or apoptosis assays (e.g., Annexin V/PI staining), follow this workflow.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Controls cluster_3 Advanced Troubleshooting cluster_4 Resolution start Inconsistent Results in Viability/Apoptosis Assays check_solubility Verify Complete Solubility of this compound (Visual Inspection for Precipitate) start->check_solubility Is the compound fully dissolved? check_cells Confirm Consistent Cell Seeding (Microscopy, Cell Counting) check_solubility->check_cells Yes end Consistent Results Achieved check_solubility->end No, re-dissolve using heat/sonication check_purity Check Compound Purity & Storage (Datasheet, Fresh Aliquot) check_cells->check_purity Yes check_cells->end No, optimize seeding protocol control_vehicle Run Vehicle Control (Media + Max Solvent %) check_purity->control_vehicle Yes control_positive Include Positive Control (Known Apoptotic Agent) control_vehicle->control_positive Vehicle is not toxic control_vehicle->end Vehicle is toxic, lower % assay_interference Test for Assay Interference (Compound in cell-free media) control_positive->assay_interference Positive control works time_course Perform Time-Course & Dose-Response (e.g., 24h, 48h, 72h) assay_interference->time_course No interference assay_interference->end Yes, switch to a non-colorimetric assay (e.g., luminescence) time_course->end

Caption: Troubleshooting workflow for inconsistent this compound bioactivity results.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in various experimental models.

Table 1: Reported IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (µM)AssayCitation
BGC-823Human Gastric Cancer~8-10MTT
SGC-7901Human Gastric Cancer~8-10MTT
MGC-803Human Gastric Cancer~8-10MTT
DU-145Human Prostate CancerVaries by doseMTT
NCIH-520Lung Squamous CarcinomaNot specifiedProliferation Assay
Caov-3, Skov-3Ovarian CancerDose-dependent inhibitionProliferation Assay
PC3Prostate CancerDose-dependent inhibitionProliferation Assay
HelaCervical CancerDose-dependent inhibitionProliferation Assay

Table 2: this compound Physical & Chemical Properties

PropertyValueSource
Molecular Weight 344.32 g/mol
Formula C₁₈H₁₆O₇
Water Solubility 0.048 g/L (practically insoluble)
logP 2.93
CAS Number 41365-32-6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If particulates remain, warm the tube to 37°C and sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Treatment for Apoptosis Assay (Annexin V/PI Staining)

This protocol is adapted from methodologies used in this compound studies.

  • Cell Seeding: Seed cells (e.g., DU-145, Caov-3) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from your stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0, 3.5, 7, 14 µM). Remember to prepare a vehicle control with the same final DMSO concentration as the highest this compound dose.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Following incubation, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and use a gentle enzyme like TrypLE Express. Centrifuge the cell suspension.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze the samples by flow cytometry within one hour.

Signaling Pathways

This compound has been shown to exert its effects through the modulation of several key signaling pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound induces apoptosis in various cancer cells by targeting the mitochondrial pathway. This involves changing the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3) culminating in apoptosis.

G This compound This compound Mito Mitochondrial Stress (ΔΨm change) This compound->Mito This compound->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Anti-inflammatory NF-κB Pathway Inhibition

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like IL-1β or LPS, this compound can prevent the phosphorylation and degradation of IκBα, which keeps the NF-κB (p65) complex sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

G Stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) IKK IKK Complex Stimulus->IKK IkBa p-IκBα IKK->IkBa Phosphorylation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto Degradation releases NF-κB NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes This compound This compound This compound->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

How to select appropriate experimental controls for Cirsilineol studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate experimental controls for studies involving cirsilineol. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

A1: this compound is a flavonoid, specifically a trimethoxy and dihydroxy flavone, isolated from plants such as Artemisia vestita.[1][2] It exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties.[2][3] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including glioma, prostate, lung, and gastric cancer.[4] This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

  • Cell Cycle Arrest: It can inhibit the proliferation of cancer cells by causing cell cycle arrest.

  • Inhibition of Signaling Pathways: this compound has been found to inhibit key signaling pathways involved in cell growth and survival, such as the MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways.

  • Modulation of the Immune System: It selectively inhibits the IFN-γ/STAT1/T-bet signaling pathway in T cells, suggesting potential therapeutic use in inflammatory bowel disease.

  • Induction of Reactive Oxygen Species (ROS): In some cancer cells, this compound can induce the production of ROS, leading to oxidative stress and subsequent apoptosis.

Q2: What are the essential experimental controls to include in this compound studies?

A2: To ensure the validity and reproducibility of your results, it is crucial to include a comprehensive set of controls. The specific controls will depend on the experimental design, but a standard set should include:

  • Vehicle Control: This is arguably the most critical control. This compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell cultures or administered to animals. The vehicle control group is treated with the same concentration of the solvent as the experimental group to ensure that any observed effects are due to this compound and not the solvent.

  • Untreated (or Negative) Control: This group receives no treatment and serves as a baseline for normal cell growth, protein expression, or other measured parameters.

  • Positive Control: A well-characterized compound with a known effect similar to what you expect from this compound should be used. For example, if you are studying apoptosis, a known apoptosis-inducing agent like staurosporine or doxorubicin could be used as a positive control.

  • Internal Controls (for molecular assays): For techniques like Western blotting, a housekeeping gene/protein (e.g., β-actin, GAPDH) must be used as a loading control to normalize the data and ensure equal amounts of protein were loaded in each lane.

  • Cell Line Controls: When assessing the anti-cancer effects of this compound, it is important to include a non-cancerous (normal) cell line to evaluate the compound's cytotoxicity and selectivity.

Q3: How do I choose the appropriate concentration of this compound for my experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. It is essential to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published literature, effective concentrations for in vitro studies typically range from 3.5 µM to 100 µM. For in vivo studies in mice, dosages have ranged from 3 mg/kg to 30 mg/kg.

Troubleshooting Guide

Problem 1: High background or non-specific effects in my cell-based assays.

  • Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or toxicity.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Always include a vehicle control to account for any solvent-related effects.

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell passage number. Cells at high passage numbers can exhibit altered growth rates and responses to stimuli.

  • Solution 1: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Instability of this compound in solution.

  • Solution 2: Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and at the recommended temperature.

Problem 3: No observable effect of this compound treatment.

  • Possible Cause 1: The concentration of this compound may be too low.

  • Solution 1: Perform a dose-response curve to identify the optimal concentration for your cell line and assay.

  • Possible Cause 2: The incubation time may be too short.

  • Solution 2: Conduct a time-course experiment to determine the optimal duration of treatment.

  • Possible Cause 3: The specific cell line may be resistant to this compound.

  • Solution 3: Test the effect of this compound on a different, sensitive cell line as a positive control for the compound's activity.

Experimental Protocols & Data

Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Key FindingsReference
DU-145Prostate CancerMTT7Inhibition of proliferation and induction of ROS-mediated apoptosis.
HPrECNormal ProstateMTT110Minimal cytotoxicity against normal cells.
BGC-823Gastric CancerMTT8Inhibition of proliferation and colony formation.
SGC-7901Gastric CancerMTT10Dose-dependent inhibition of cell growth.
MGC-803Gastric CancerMTT8Induction of apoptosis.
GES-1Normal GastricMTT120Lower antiproliferative effects against normal cells.
NCIH-520Lung Squamous Cell Carcinoma--Significant inhibition of proliferation (81.96% at 100 µM).
Caov-3, Skov-3Ovarian Cancer--Concentration-dependent inhibition of proliferation.
PC3Prostate Cancer--Concentration-dependent inhibition of proliferation.
HelaCervical Cancer--Concentration-dependent inhibition of proliferation.
Detailed Methodologies

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 3.5, 7, 14, 28, 56, 112 µM) for 24-48 hours. Include vehicle-only treated cells as a control.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of proteins involved in signaling pathways and apoptosis.

  • Protocol:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways Modulated by this compound

Cirsilineol_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_STAT IFN-γ/STAT1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK JNK JNK p38 p38 JAK2 JAK2 STAT1 STAT1 JAK2->STAT1 Tbet Tbet STAT1->Tbet IFNg IFN-γ IFNg->JAK2 This compound This compound This compound->PI3K This compound->Akt This compound->mTOR This compound->ERK This compound->JNK This compound->p38 This compound->JAK2 This compound->STAT1

Caption: Signaling pathways inhibited by this compound.

General Experimental Workflow for In Vitro this compound Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis start Select Cancer and Normal Cell Lines dose_response Dose-Response Study (MTT) to Determine IC50 start->dose_response untreated Untreated Control vehicle Vehicle Control (e.g., DMSO) This compound This compound Treatment (e.g., 0.5x, 1x, 2x IC50) positive Positive Control (e.g., Doxorubicin) proliferation Proliferation/ Viability Assays (MTT, Colony Formation) untreated->proliferation vehicle->proliferation This compound->proliferation positive->proliferation apoptosis Apoptosis Assays (Flow Cytometry, AO/EB Staining) western Western Blot (Signaling Proteins, Apoptotic Markers) ros ROS Measurement analysis Statistical Analysis (e.g., ANOVA, t-test) ros->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for in vitro this compound experiments.

References

Technical Support Center: Cirsilineol in Prostate Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirsilineol, focusing on minimizing its cytotoxic effects in normal prostate cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary effect on prostate cells?

A1: this compound is a flavonoid compound that has been investigated for its anticancer properties.[1] In the context of prostate cells, research indicates that this compound can suppress the proliferation of human prostate cancer cells, such as the DU-145 cell line, primarily by inducing apoptosis (programmed cell death).[1][2]

Q2: Is this compound cytotoxic to normal prostate cells?

A2: this compound exhibits significantly lower cytotoxicity against normal prostate epithelial cells (HPrEC) compared to prostate cancer cells.[1][2] Studies have shown a substantial difference in the concentration required to inhibit the growth of normal versus cancerous prostate cells, which provides a potential therapeutic window.

Q3: What is the key to minimizing this compound's cytotoxicity in normal prostate cells while targeting cancer cells?

A3: The key lies in dose selection. The concentration of this compound should be high enough to induce apoptosis in cancer cells but remain below the cytotoxic threshold for normal prostate cells. Establishing a precise dose-response curve for both the cancerous and normal cell lines you are using is critical.

Q4: What are the known mechanisms of action for this compound in prostate cancer cells?

A4: In prostate cancer cells, this compound has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS). This process involves the mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. It may also inhibit signaling pathways like MAPK and PI3K/Akt/mTOR, which are often dysregulated in cancer.

Quantitative Data Summary

The selectivity of this compound is best illustrated by comparing its half-maximal inhibitory concentration (IC50) in cancerous versus normal prostate cells.

Cell LineCell TypeIC50 Value (µM)Reference
DU-145Human Prostate Cancer7 µM
HPrECNormal Human Prostate Epithelial Cells110 µM

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity in my normal prostate cell line (e.g., HPrEC) at concentrations that are supposed to be safe. What could be the issue?

A1: This issue can stem from several factors. Refer to the troubleshooting workflow below.

  • This compound Concentration: Double-check your stock solution concentration and all serial dilutions. A simple calculation or dilution error is a common source of unexpected toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is recommended to keep the final solvent concentration below 0.5% and to include a solvent-only vehicle control in your experiment.

  • Cell Health and Confluency: Unhealthy or overly confluent cells are more susceptible to stress and chemical insults. Ensure your cells are in the logarithmic growth phase and are plated at an optimal density before starting the experiment.

  • Contamination: Microbial contamination (e.g., bacteria, mycoplasma) can stress cells and increase their sensitivity to treatment. Regularly test your cell cultures for contamination.

Start High Cytotoxicity in Normal Cells Check_Concentration Verify this compound Concentration & Dilutions Start->Check_Concentration Check_Solvent Check Final Solvent (e.g., DMSO) Concentration Check_Concentration->Check_Solvent If error found, correct & repeat Check_Health Assess Cell Health, Passage Number & Confluency Check_Solvent->Check_Health If solvent >0.5%, adjust & repeat Check_Contamination Test for Mycoplasma & Microbial Contamination Check_Health->Check_Contamination If cells unhealthy, use new stock Result_OK Problem Resolved Check_Contamination->Result_OK If contaminated, discard & restart

Caption: Troubleshooting logic for unexpected cytotoxicity.

Q2: My cell viability assay (e.g., MTT, WST-8) results are inconsistent and show high variability between replicates. What can I do to improve this?

A2: High variability often points to technical inconsistencies in the assay procedure.

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the plate to distribute cells evenly and avoid letting cells settle in the center.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding reagents or the test compound. For assays like MTT, ensure complete solubilization of the formazan crystals before reading the absorbance.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Bubbles: Bubbles in the wells can interfere with absorbance readings. Be careful not to introduce bubbles during pipetting and check for them before placing the plate in the reader.

Q3: I am struggling to find a therapeutic window where my prostate cancer cells die but my normal prostate cells survive. How should I approach this?

A3: Establishing a therapeutic window requires a systematic approach.

  • Run Parallel Dose-Response Curves: Always test this compound on both your cancer and normal prostate cell lines simultaneously under identical conditions.

  • Use a Wide Concentration Range: Start with a broad range of concentrations (e.g., from 0.1 µM to 200 µM) to capture the full dose-response curve for both cell types. This will help you accurately determine the IC50 for each.

  • Increase Incubation Time: Cytotoxic effects are time-dependent. If you don't see a clear separation at 24 hours, consider extending the incubation period to 48 or 72 hours.

  • Confirm Mechanism: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm that the cell death you observe in the cancer cell line is indeed apoptosis and not necrosis, which might indicate a less specific toxic effect.

Key Experimental Protocols

Cell Viability Assessment via MTT Assay

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate your normal prostate (e.g., HPrEC) and prostate cancer (e.g., DU-145) cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest solvent concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as determined from your viability assays.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualized Workflows and Pathways

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Seed_Normal Seed Normal Cells (e.g., HPrEC) Treat Treat both plates with This compound dose-range Seed_Normal->Treat Seed_Cancer Seed Cancer Cells (e.g., DU-145) Seed_Cancer->Treat Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treat->Viability_Assay Plot Plot Dose-Response Curves (% Viability vs. Concentration) Viability_Assay->Plot Calculate_IC50 Calculate IC50 for each cell line Plot->Calculate_IC50 Determine_Window Determine Therapeutic Window Calculate_IC50->Determine_Window

Caption: Workflow for determining the therapeutic window.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Caspase9 ↑ Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's apoptotic pathway in cancer cells.

References

Technical Support Center: Enhancing Cirsilineol Efficacy Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments focused on the combination therapy of Cirsilineol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound, from basic handling to complex combination studies.

This compound Handling and Preparation

Question: My this compound powder is not dissolving in aqueous media like PBS or cell culture medium. What is the recommended solvent?

Answer: this compound, like many flavonoids, has poor aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in your cell culture medium.

Question: I've dissolved this compound in DMSO, but it precipitates when I add it to the cell culture medium. How can I prevent this?

Answer: This is a common issue when diluting a DMSO stock into an aqueous solution. To mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically between 0.1% and 0.5%.[1] You should always run a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) to account for any solvent effects.

  • Dilution Method: Add the this compound-DMSO stock to the culture medium drop-wise while gently vortexing or swirling the medium. This facilitates rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Question: How stable is this compound in cell culture medium during a 24-72 hour experiment?

Answer: Flavonoids can be unstable in cell culture media, with stability being influenced by pH, temperature, and light exposure. Some flavonoids have been shown to degrade over time in culture conditions, which can lead to inconsistent results.[2][3][4][5]

  • Minimize Exposure: Protect your this compound-containing media from light.

  • Fresh Preparation: It is best practice to prepare fresh dilutions of this compound in media for each experiment.

  • Consider Stability Assays: For long-term experiments, you may consider performing a stability assay by incubating this compound in your specific medium and measuring its concentration at different time points using HPLC.

Combination Therapy Experiments

Question: I am not observing a synergistic effect between this compound and my drug of interest. What are some potential reasons?

Answer: A lack of synergy can arise from several factors:

  • Inappropriate Dosing: The concentrations of one or both drugs may be outside the optimal range for synergy. Ensure you test a wide range of concentrations for both this compound and the combination drug, both above and below their individual IC50 values.

  • Antagonistic Interaction: The two drugs may have an antagonistic relationship, where their combined effect is less than their individual effects. The Chou-Talalay method can quantify this (Combination Index > 1).

  • Cell Line Specificity: Drug interactions can be highly cell-line dependent. A combination that is synergistic in one cell line may be additive or antagonistic in another.

  • Mechanism of Action: If the two drugs target the same cellular pathway in a way that is not complementary, synergy is less likely. This compound is known to induce apoptosis via the mitochondrial pathway and ROS generation. A drug that complements this mechanism is more likely to show synergy.

Question: How do I quantitatively determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic?

Answer: The most widely accepted method is the Chou-Talalay Combination Index (CI) method . This method provides a quantitative measure of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI is calculated based on the dose-response curves of the individual drugs and their combination at a constant ratio. Software like CompuSyn can be used to automatically calculate CI values from your experimental data.

Quantitative Data Summary

While specific data on this compound in combination therapies is not yet widely published, the following table summarizes its efficacy as a single agent in various cancer cell lines. This data is crucial for designing the dose-range for combination studies.

Cell LineCancer TypeIC50 of this compound (µM)Reference
DU-145Prostate Cancer7
HPrEC (normal)Prostate (non-cancerous)110
Caov-3Ovarian CancerNot specified, but significant inhibition
Skov-3Ovarian CancerNot specified, but significant inhibition
PC3Prostate CancerNot specified, but significant inhibition
HeLaCervical CancerNot specified, but significant inhibition
NCIH-520Lung Squamous Cell CarcinomaNot specified, but 81.96% proliferation inhibition
BGC-823Gastric Cancer~8-10
SGC-7901Gastric Cancer~8-10
MGC-803Gastric Cancer~8-10
GES-1 (normal)Gastric (non-cancerous)120

Note: IC50 values can vary between experiments due to differences in cell passage number, medium, and assay duration.

Experimental Protocols

Protocol 1: Assessing Cell Viability with the MTT Assay

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another drug.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug (Drug X) in culture medium.

    • Treat cells with this compound alone, Drug X alone, and the combination of both at a constant ratio (e.g., based on the ratio of their IC50 values). Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use this data to determine IC50 values and for Combination Index analysis.

Protocol 2: Detecting Apoptosis with Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound and its combinations.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, Drug X, or the combination for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 3: Analyzing Apoptotic Proteins by Western Blot

This protocol is to confirm the molecular mechanism of apoptosis induction.

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and the presence of cleaved caspases are indicative of apoptosis.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound combination therapy research.

G This compound This compound ROS Increased ROS Production This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G start Start: Determine IC50 for This compound & Drug X design Design Combination Experiment (Constant Ratio) start->design viability Perform Cell Viability Assay (e.g., MTT) design->viability data Collect Dose-Response Data for Single Drugs & Combination viability->data compusyn Analyze Data using Chou-Talalay Method (e.g., CompuSyn) data->compusyn ci_val Calculate Combination Index (CI) compusyn->ci_val syn Synergism (CI < 1) ci_val->syn add Additive (CI = 1) ci_val->add ant Antagonism (CI > 1) ci_val->ant G issue Issue: Inconsistent results in viability assays q1 Is the this compound precipitating in the media? issue->q1 sol1 Solution: Lower final DMSO conc. Improve dilution technique q1->sol1 Yes q2 Is the compound degrading during incubation? q1->q2 No end Consistent Results sol1->end sol2 Solution: Prepare fresh media for each experiment. Protect from light. q2->sol2 Yes q3 Is the vehicle control (DMSO) showing toxicity? q2->q3 No sol2->end sol3 Solution: Perform a DMSO dose-response curve. Use lowest effective DMSO conc. q3->sol3 Yes q3->end No sol3->end

References

Technical Support Center: Refinement of Cirsilineol Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Cirsilineol from natural sources.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Potential Cause Troubleshooting Step Explanation
Inadequate Grinding of Plant Material Ensure the plant material is ground into a fine, homogenous powder (e.g., 40-60 mesh).Smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.
Inappropriate Solvent Selection Use a solvent of appropriate polarity. Methanol or ethanol are commonly effective for flavonoids like this compound. Consider a solvent mixture, such as 80% methanol in water.The polarity of the solvent should match that of this compound to maximize solubility and extraction efficiency.
Suboptimal Extraction Time and Temperature Increase the extraction time (e.g., 24-48 hours for maceration) or temperature (within the stable range for this compound to avoid degradation). For techniques like sonication or microwave-assisted extraction, optimize the duration and power settings.Sufficient time and appropriate temperature are crucial for the complete diffusion of the target compound from the plant matrix into the solvent.
Insufficient Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material. A common starting point is a 1:10 to 1:20 solid-to-solvent ratio (w/v).A higher solvent volume ensures that the solvent does not become saturated with extracted compounds, allowing for the continued dissolution of this compound.
Enzymatic Degradation If using fresh plant material, consider blanching or freeze-drying prior to extraction to deactivate enzymes.Enzymes present in the plant material can degrade flavonoids like this compound after harvesting.

Issue 2: Co-extraction of a High Amount of Impurities

Potential Cause Troubleshooting Step Explanation
Solvent is too Non-polar or too Polar Optimize the solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help in the selective removal of impurities.Different classes of compounds have varying solubilities in different solvents. A sequential extraction can separate compounds based on their polarity.
Extraction of Chlorophyll and Pigments For chlorophyll-rich plant material, a pre-extraction with a non-polar solvent like n-hexane can be performed. Alternatively, chlorophyll can be removed from the extract using activated charcoal or by partitioning with a non-polar solvent.Chlorophyll and other pigments are common impurities that can interfere with subsequent purification steps.
Presence of Sugars and other Polar Compounds Perform a liquid-liquid extraction of the crude extract. Partition the extract between water and a moderately polar solvent like ethyl acetate. This compound will preferentially move to the organic phase, leaving highly polar impurities in the aqueous phase.This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Issue 3: Poor Separation during Column Chromatography

Potential Cause Troubleshooting Step Explanation
Inappropriate Stationary Phase Silica gel is a common choice for flavonoid separation. If separation is poor, consider using a different stationary phase like alumina or a reversed-phase C18 silica gel.The choice of stationary phase depends on the polarity of the target compound and the impurities.
Suboptimal Mobile Phase Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than isocratic elution for complex mixtures.The mobile phase composition is critical for achieving good resolution between this compound and other compounds.
Column Overloading Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.Overloading the column leads to broad, overlapping peaks and poor separation.
Irregular Column Packing Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and band broadening.A homogenous column bed is essential for achieving sharp, well-resolved peaks.
Compound Insolubility in Mobile Phase Ensure the crude extract is fully dissolved in a small amount of the initial mobile phase before loading it onto the column.If the sample precipitates on the column, it will lead to poor separation and potential clogging.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

This compound is a flavone that has been isolated from several plant species, most notably from the genus Artemisia. Common sources include Artemisia vestita, Artemisia monosperma, and Artemisia asiatica.[1][2] It can also be found in other plants such as common thyme, tarragon, and common sage.[3]

Q2: What is a general protocol for the extraction of this compound?

A general laboratory-scale protocol for the extraction of this compound from dried plant material is as follows:

  • Preparation of Plant Material: Dry the plant material (e.g., aerial parts of Artemisia vestita) at room temperature in the shade and grind it into a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of powder in 10 L of methanol) at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Concentration of the Enriched Fraction: Concentrate the ethyl acetate fraction to dryness to yield the this compound-rich extract.

Q3: Which purification techniques are most effective for isolating this compound?

Column chromatography is a widely used technique for the purification of this compound. A typical procedure involves:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased by increasing the proportion of ethyl acetate. For example, starting with 100% n-hexane and gradually moving to 100% ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are then pooled and concentrated.

For higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic acid or acetic acid for better peak shape) is a common choice.

Q4: How can I optimize the yield of this compound?

To optimize the yield, consider the following parameters:

  • Solvent Selection: Test different solvents and solvent mixtures (e.g., methanol, ethanol, acetone, and their aqueous solutions) to find the most efficient one for your specific plant material.

  • Extraction Method: Compare different extraction techniques such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). UAE and MAE can often provide higher yields in a shorter time.

  • Extraction Conditions: Optimize parameters like temperature, extraction time, and solid-to-solvent ratio for your chosen method.

  • pH: The pH of the extraction solvent can influence the stability and solubility of flavonoids.

Q5: What are the key signaling pathways modulated by this compound that are relevant to drug development?

This compound has been shown to possess anti-inflammatory and anti-cancer properties by modulating several key signaling pathways:

  • NF-κB Pathway: this compound can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a crucial regulator of inflammation.[4]

  • MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.

  • Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway, involving the regulation of proteins like Bax, Bcl-2, and caspases.[5]

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction Method Typical Solvent Advantages Disadvantages Relative Yield
Maceration Methanol, EthanolSimple, low costTime-consuming, large solvent volumeModerate
Soxhlet Extraction Methanol, EthanolEfficient for exhaustive extractionTime-consuming, potential for thermal degradation of compoundsHigh
Ultrasound-Assisted Extraction (UAE) Methanol, EthanolFast, reduced solvent consumption, improved yieldRequires specialized equipmentHigh
Microwave-Assisted Extraction (MAE) Methanol, EthanolVery fast, reduced solvent consumption, high efficiencyRequires specialized equipment, potential for localized overheatingVery High

Note: The relative yield can vary significantly depending on the plant material and specific optimization of each method.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Artemisia vestita

  • Plant Material Preparation: Air-dry the aerial parts of Artemisia vestita in the shade. Grind the dried material to a coarse powder (40 mesh).

  • Extraction: Macerate 1 kg of the powdered plant material in 10 L of 95% methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through a muslin cloth followed by Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 45°C to obtain a dark green crude extract.

  • Solvent Partitioning: Suspend the crude extract (approx. 100 g) in 500 mL of distilled water. Sequentially partition the aqueous suspension with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and finally ethyl acetate (3 x 500 mL).

  • Fraction Concentration: Concentrate each of the solvent fractions (n-hexane, chloroform, and ethyl acetate) to dryness under reduced pressure. This compound is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in n-hexane to create a uniform slurry. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 5 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to a this compound standard. Concentrate the pooled fractions to obtain purified this compound.

Visualizations

Experimental_Workflow Plant_Material Plant Material (e.g., Artemisia sp.) Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., Maceration with Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Fractions (Hexane, Chloroform, Ethyl Acetate) Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography Fractions->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Cirsilineol_Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes induces This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation Troubleshooting_Logic Start Start: Low this compound Yield Check_Extraction Check Extraction Parameters Start->Check_Extraction Check_Purification Check Purification Parameters Start->Check_Purification Solvent_Choice Is the solvent optimal? Check_Extraction->Solvent_Choice Time_Temp Are time and temperature sufficient? Check_Extraction->Time_Temp Ratio Is the solvent-to-solid ratio adequate? Check_Extraction->Ratio Column_Packing Is the column packed correctly? Check_Purification->Column_Packing Mobile_Phase Is the mobile phase optimized? Check_Purification->Mobile_Phase Loading Is the column overloaded? Check_Purification->Loading Solution1 Optimize solvent polarity Solvent_Choice->Solution1 Solution2 Increase extraction time/temperature Time_Temp->Solution2 Solution3 Increase solvent volume Ratio->Solution3 Solution4 Repack the column Column_Packing->Solution4 Solution5 Optimize mobile phase using TLC Mobile_Phase->Solution5 Solution6 Reduce sample load Loading->Solution6

References

Addressing potential off-target effects of Cirsilineol in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cirsilineol. The information herein is designed to help address potential off-target effects and navigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of this compound?

A1: this compound is a flavonoid that has been shown to exert its biological effects through the modulation of several key signaling pathways. Its primary mechanisms include the inhibition of cell growth and the induction of apoptosis in cancer cells.[1][2] It has been reported to inhibit the MAPK and PI3K/Akt/mTOR signaling pathways.[3] Additionally, this compound has been observed to down-regulate the activation of JAK2, a critical kinase in IFN-gamma/STAT1 signaling.[4]

Q2: I am observing a cellular phenotype that is inconsistent with the known functions of the PI3K/Akt or MAPK pathways. Could this be an off-target effect of this compound?

A2: It is possible. While this compound is known to target the PI3K/Akt and MAPK pathways, like many small molecule inhibitors, it may interact with other cellular targets. Flavonoids, in general, can be promiscuous binders. An unexpected phenotype could be due to the modulation of an unknown off-target protein or pathway. It is recommended to perform control experiments to validate that the observed effect is a direct result of the intended target's inhibition.

Q3: What are some initial steps I can take to troubleshoot unexpected results in my this compound experiments?

A3: When encountering unexpected results, it is crucial to first verify the experimental setup. This includes confirming the concentration and purity of your this compound stock, ensuring the health and consistency of your cell line, and validating the readouts of your assays. If these factors are controlled for, you can begin to investigate potential off-target effects.

Q4: Are there any known off-targets for this compound?

A4: Specific, comprehensive off-target screening data for this compound, such as a full kinome scan, is not widely available in the public domain. However, some studies have shown that at a concentration of 100 μM, this compound can inhibit the activity of enzymes such as ODC, CATD, DHFR, HYAL, LOX-5, and COX-2 by up to 45.14%.[5] It is important to consider these and other potential off-targets, especially when using high concentrations of the compound.

Troubleshooting Guides

Issue 1: Observed cellular phenotype does not correlate with the inhibition of known signaling pathways (PI3K/Akt, MAPK).

Possible Cause: Off-target activity of this compound.

Troubleshooting Workflow:

G Troubleshooting Unexpected Phenotypes A Unexpected Phenotype Observed B Validate Experimental Conditions (Concentration, Cell Health) A->B C Perform Dose-Response Experiment B->C D Phenotype Correlates with IC50 of Known Target? C->D E Use a Structurally Different Inhibitor of the Same Target D->E No J Strong Evidence for On-Target Effect D->J Yes F Phenotype Replicated? E->F G Consider Off-Target Effect F->G No F->J Yes H Perform Rescue Experiment (e.g., Overexpress downstream effector) G->H I Phenotype Rescued? H->I I->J Yes K Investigate Potential Off-Targets I->K No

Caption: Workflow for troubleshooting unexpected phenotypes.

Detailed Methodologies:

  • Dose-Response Experiment:

    • Treat cells with a range of this compound concentrations, typically from nanomolar to high micromolar.

    • Measure the unexpected phenotype at each concentration.

    • Simultaneously, measure the inhibition of a known downstream target of the PI3K/Akt or MAPK pathway (e.g., phosphorylation of Akt or ERK).

    • Compare the EC50 for the phenotype with the IC50 for on-target pathway inhibition. A significant discrepancy may suggest an off-target effect.

  • Orthogonal Inhibitor Experiment:

    • Select a well-characterized inhibitor of the PI3K/Akt or MAPK pathway that is structurally distinct from this compound.

    • Treat cells with this inhibitor at a concentration known to be effective and specific.

    • Assess whether the unexpected phenotype observed with this compound is replicated. If not, it is likely an off-target effect of this compound.

  • Rescue Experiment:

    • If the unexpected phenotype is hypothesized to be due to an on-target effect, attempt to "rescue" it by manipulating a downstream component of the pathway.

    • For example, if this compound is causing cell cycle arrest, try overexpressing a key cell cycle progression factor that is regulated by the PI3K/Akt or MAPK pathway.

    • If the phenotype is not reversed, it may be mediated by an off-target mechanism.

Issue 2: Significant cytotoxicity observed at concentrations required for target engagement.

Possible Cause: Off-target toxicity.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a detailed dose-response curve to determine the concentration range where you see inhibition of the intended target versus the concentration at which you observe significant cytotoxicity.

  • Use a Less Toxic Analog (if available): Research or synthesize analogs of this compound that may have a better therapeutic window.

  • Counter-Screening: Test this compound against a panel of known toxicity targets (e.g., hERG, various cytochrome P450 enzymes). While specific data for this compound is limited, this is a standard practice in drug development.

  • Cell Line Comparison: Compare the cytotoxic effects of this compound on your experimental cell line with a control cell line that may not rely on the signaling pathway you are studying. Persistent toxicity across different cell lines could indicate off-target effects.

Data Presentation

Table 1: Reported IC50 Values of this compound for Antiproliferative Activity

Cell LineCancer TypeIC50 (µM)Reference
DU-145Prostate Cancer7
HPrEC (normal)Prostate Epithelial110
Caov-3Ovarian CancerNot specified
Skov-3Ovarian CancerNot specified
PC3Prostate CancerNot specified
HeLaCervical CancerNot specified
NCIH-520Lung Squamous Cell CarcinomaNot specified (81.96% inhibition at unspecified concentration)

Table 2: Reported Enzymatic Inhibition by this compound

EnzymePercent InhibitionConcentration (µM)Reference
ODCup to 45.14%100
CATDup to 45.14%100
DHFRup to 45.14%100
HYALup to 45.14%100
LOX-5up to 45.14%100
COX-2up to 45.14%100

Signaling Pathways and Experimental Workflows

Known Signaling Pathways Modulated by this compound:

G Signaling Pathways Modulated by this compound cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway cluster_2 JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK JNK JNK p38 p38 JAK2 JAK2 STAT1 STAT1 JAK2->STAT1 This compound This compound This compound->PI3K inhibits This compound->ERK inhibits This compound->JNK inhibits This compound->p38 inhibits This compound->JAK2 inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

General Experimental Workflow for Off-Target Identification:

G General Workflow for Off-Target Identification A Hypothesis of Off-Target Effect B Computational Prediction (e.g., Shape-similarity screening) A->B C In Vitro Biochemical Screening (e.g., Kinase Panel, Enzyme Panel) A->C B->C D Cell-Based Target Validation (e.g., CETSA, Overexpression) C->D E Phenotypic Confirmation (e.g., siRNA/CRISPR knockdown of off-target) D->E F Confirmation of Off-Target E->F

Caption: A general workflow for identifying and validating off-target effects.

Experimental Protocol: In Vitro Kinase Selectivity Profiling (General)

This is a generalized protocol for assessing the selectivity of a small molecule inhibitor like this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., services from Reaction Biology, Eurofins, etc.).

  • Assay Format: The service will typically use a radiometric (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based (e.g., ADP-Glo) assay to measure kinase activity.

  • Reaction: For each kinase, the reaction will typically include the kinase, a specific substrate, ATP (often at or near the Kₘ concentration), and the test compound (this compound) or vehicle control (DMSO).

  • Data Analysis: Kinase activity is measured, and the percent inhibition at each this compound concentration is calculated relative to the DMSO control. IC50 values are then determined for each kinase that shows significant inhibition.

  • Selectivity Score: A selectivity score can be calculated to quantify the promiscuity of the compound. For example, S(1µM) = (number of kinases with IC50 < 1µM) / (total number of kinases tested). A lower score indicates higher selectivity.

References

Best practices for long-term storage of Cirsilineol powder

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cirsilineol Powder

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of this compound powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound powder?

While specific long-term stability data for this compound powder is not extensively published, based on the general properties of flavonoids, the following conditions are recommended as best practices. For definitive shelf-life under your specific laboratory conditions, it is highly recommended to perform a stability study as outlined in the experimental protocols section.

Q2: How should I store solutions of this compound?

Once this compound powder is dissolved in a solvent, it should be stored in aliquots to avoid repeated freeze-thaw cycles.[1] For stock solutions, storage at -20°C is suitable for up to one month, and for storage up to six months, -80°C is recommended.[1][2] Always protect solutions from light.[1]

Q3: What are the signs of this compound powder degradation?

Visual signs of degradation can include a change in color or texture of the powder. Chemically, degradation would be identified by the appearance of new peaks or a decrease in the main peak's area/height in analytical tests like High-Performance Liquid Chromatography (HPLC).

Q4: What safety precautions should I take when handling this compound powder?

When handling this compound powder, it is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] You should avoid breathing in the dust or allowing the substance to come into contact with your skin. In case of skin contact, wash the area thoroughly with soap and water. If swallowed, seek immediate medical attention and do not induce vomiting.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using stored this compound powder.

This could be due to degradation of the compound. It is advisable to perform a purity check using a validated analytical method like HPLC. If degradation is confirmed, the powder should be discarded, and a fresh batch should be used. To prevent future issues, re-evaluate your storage conditions based on the best practices outlined.

Issue 2: this compound solution appears cloudy or has precipitates after thawing.

This may indicate that the compound has precipitated out of the solution. To address this, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound. To prevent this, consider using a different solvent or reducing the concentration of your stock solution. Always ensure the solution is clear before use.

Issue 3: Difficulty in dissolving the this compound powder.

If you encounter solubility issues, you can gently warm the solution and use sonication to assist in dissolving the powder. Ensure you are using an appropriate solvent for your intended application.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureMaximum Recommended Storage Duration
-20°C1 month
-80°C6 months

Data sourced from product information sheets.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound Powder

This protocol outlines a method to assess the stability of this compound powder over time under different storage conditions.

1. Materials:

  • This compound powder
  • Amber glass vials with airtight seals
  • Desiccant packs
  • Environmental chambers or incubators set to desired temperature and humidity
  • HPLC system with a suitable column (e.g., C18)
  • Analytical balance
  • Solvents for HPLC mobile phase and sample preparation

2. Procedure:

  • Aliquot the this compound powder into several amber glass vials.
  • For each storage condition to be tested (e.g., room temperature, 4°C, -20°C), prepare a set of vials. For conditions testing humidity, place vials in a chamber with controlled humidity. For inert atmosphere conditions, purge the vials with nitrogen or argon before sealing.
  • At time zero, take a sample and perform an initial analysis (e.g., HPLC) to determine the initial purity and impurity profile. This will serve as the baseline.
  • Store the vials under the different selected conditions.
  • At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.
  • Perform the same analytical tests as in the baseline measurement to assess any changes in purity and the formation of degradation products.

3. Data Analysis:

  • Compare the purity and impurity profiles at each time point to the baseline.
  • A significant change in purity or the appearance of new impurity peaks indicates degradation.
  • Plot the purity of this compound as a function of time for each storage condition to determine the optimal long-term storage conditions.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Inconsistent Experimental Results check_purity Check Purity (e.g., HPLC) start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded discard Discard Powder is_degraded->discard Yes no_degradation No Degradation is_degraded->no_degradation No new_batch Use Fresh Batch discard->new_batch review_storage Review Storage Conditions new_batch->review_storage end End review_storage->end check_other Investigate Other Experimental Variables no_degradation->check_other check_other->end G cluster_1 Potential Degradation Factors for Flavonoids This compound This compound Powder degradation Degradation Products This compound->degradation light Light (UV/Visible) light->degradation heat Heat heat->degradation oxygen Oxygen (Oxidation) oxygen->degradation moisture Moisture (Hydrolysis) moisture->degradation

References

Technical Support Center: Interpreting Flow Cytometry Data After Cirsilineol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cirsilineol and analyzing its effects via flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of this compound on cancer cells in a flow cytometry analysis?

A1: this compound, a flavone compound, has been shown to inhibit the proliferation of various cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] When analyzing this compound-treated cancer cells by flow cytometry, you should typically expect to observe:

  • An increase in the apoptotic population: When using Annexin V and Propidium Iodide (PI) staining, you will see a higher percentage of cells in the early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) quadrants compared to untreated controls.[3][4]

  • Cell cycle arrest: this compound can cause cells to accumulate in a specific phase of the cell cycle. Analysis of DNA content using PI staining will often show an increased population of cells in the G2/M phase.[5]

  • Increased Reactive Oxygen Species (ROS): this compound can induce apoptosis by increasing intracellular ROS levels. This can be measured by flow cytometry using specific fluorescent probes like DCFH-DA.

Q2: How do I differentiate between early apoptosis, late apoptosis, and necrosis in my Annexin V/PI assay?

A2: Dual staining with Annexin V and a viability dye like Propidium Iodide (PI) allows for clear differentiation between these cell populations based on phosphatidylserine (PS) exposure and membrane integrity.

  • Viable Cells (Annexin V- / PI-): Healthy cells do not expose PS on their outer membrane and maintain membrane integrity, thus excluding both stains.

  • Early Apoptotic Cells (Annexin V+ / PI-): These cells have begun apoptosis and expose PS on the outer membrane, allowing Annexin V to bind, but their membranes are still intact, excluding PI.

  • Late Apoptotic/Secondary Necrotic Cells (Annexin V+ / PI+): In later stages of apoptosis, the cell membrane becomes compromised, allowing PI to enter and stain the cellular DNA. These cells are positive for both stains.

  • Primary Necrotic Cells (Annexin V- / PI+): These cells have died through a non-apoptotic pathway involving rapid membrane rupture, allowing PI to enter, but may not have exposed PS.

Q3: What signaling pathways are targeted by this compound to induce apoptosis?

A3: this compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. Key events in this pathway include:

  • An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Disruption of the mitochondrial membrane potential (MMP).

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of initiator caspase-9 and executioner caspase-3.

  • Studies have also implicated the inhibition of PI3K/Akt/mTOR and MAPK signaling pathways in this compound's mechanism of action.

Troubleshooting Guides

Problem 1: I am not observing a significant increase in apoptosis after this compound treatment.

Possible CauseTroubleshooting Step
Suboptimal Drug Concentration or Incubation Time The induction of apoptosis is dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
Loss of Apoptotic Cells Early apoptotic cells can detach and float in the culture medium. Always collect the supernatant and combine it with the adherent cells during harvesting to avoid losing the apoptotic population.
Reagent or Kit Issues The Annexin V binding is calcium-dependent; ensure you are using the correct 1X binding buffer containing calcium. Verify that the staining kit has not expired and has been stored correctly. Run a positive control (e.g., cells treated with staurosporine) to confirm the kit is working.
Incorrect Flow Cytometer Settings Improper voltage settings or fluorescence compensation can mask positive signals. Use single-stain controls for each fluorochrome to set up the correct compensation and voltages.

Problem 2: The negative control group shows a high percentage of apoptotic/necrotic cells.

Possible CauseTroubleshooting Step
Poor Cell Health Using cells that are over-confluent, starved, or have been passaged too many times can lead to spontaneous apoptosis. Ensure you are using healthy, log-phase cells for your experiment.
Harsh Cell Handling Over-trypsinization or vigorous pipetting/vortexing can cause mechanical damage to the cell membrane, leading to false positives. Handle cells gently and consider using a milder dissociation agent like Accutase.
Contamination Bacterial or mycoplasma contamination can stress cells and induce cell death. Regularly check your cell cultures for contamination.

Problem 3: My cell cycle analysis does not show a clear G2/M arrest.

Possible CauseTroubleshooting Step
Inappropriate Time Point Cell cycle arrest is a dynamic process. The peak arrest may occur at a specific time point before the cells begin to undergo apoptosis. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time to observe arrest.
Cell Clumping Aggregates of cells (doublets) can be misinterpreted by the flow cytometer as single cells with twice the DNA content (i.e., G2/M cells). Ensure a single-cell suspension by gentle pipetting or filtering the sample through a nylon mesh before analysis. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) during analysis.
Incomplete RNA Digestion Propidium iodide can also bind to double-stranded RNA, which can interfere with accurate DNA content measurement. Ensure you are treating the fixed cells with RNase A to eliminate this background signal.

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V/PI Staining
  • Cell Seeding & Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluent) at the time of harvest. Treat cells with the desired concentrations of this compound and appropriate vehicle/positive controls for the predetermined time.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating apoptotic cells, into a centrifuge tube.

    • Wash the adherent cells once with cold PBS, then detach them using a gentle method (e.g., Trypsin-EDTA).

    • Combine the detached cells with the previously collected supernatant.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

    • Analyze the samples immediately (preferably within 1 hour) on the flow cytometer.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Seeding & Treatment: Follow Step 1 as described in the apoptosis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells as described in Step 2 of the apoptosis protocol.

  • Fixation:

    • Wash the cell pellet with cold PBS and centrifuge.

    • Resuspend the pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or up to several weeks at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to remove residual ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature or 37°C, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on the flow cytometer. Use a linear scale for the fluorescence channel that measures PI to visualize the DNA content histogram.

Data Presentation

Table 1: Quantitative Analysis of Apoptosis

Data are presented as mean ± standard deviation from three independent experiments.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Untreated Control96.1 ± 1.52.5 ± 0.41.4 ± 0.3
Vehicle Control (DMSO)95.8 ± 1.82.7 ± 0.61.5 ± 0.5
This compound (X µM)75.3 ± 3.115.2 ± 2.29.5 ± 1.9
This compound (2X µM)48.9 ± 4.528.6 ± 3.722.5 ± 3.4
Table 2: Quantitative Analysis of Cell Cycle Distribution

Data are presented as mean ± standard deviation from three independent experiments.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Untreated Control62.4 ± 2.821.3 ± 1.916.3 ± 2.11.1 ± 0.2
Vehicle Control (DMSO)61.9 ± 3.122.0 ± 2.016.1 ± 1.81.3 ± 0.4
This compound (X µM)55.7 ± 3.515.1 ± 1.529.2 ± 2.94.8 ± 0.9
This compound (2X µM)40.2 ± 4.110.5 ± 1.349.3 ± 4.69.7 ± 1.5

Mandatory Visualizations

Gviz_Signaling_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mitochondrion Mitochondrion Mitochondrion->MMP Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Gviz_Experimental_Workflow cluster_prep Sample Preparation cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A 1. Seed & Treat Cells with this compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with Cold PBS B->C D 4a. Resuspend in Binding Buffer C->D G 4b. Fix in Cold 70% Ethanol C->G E 5a. Stain with Annexin V & PI F 6a. Incubate 15 min at RT E->F Analysis 7. Analyze by Flow Cytometry F->Analysis H 5b. Stain with PI/RNase A Solution I 6b. Incubate 30 min at RT H->I I->Analysis

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Gviz_Troubleshooting_Logic Start High background in negative control? Cause1 Poor Cell Health (e.g., over-confluent)? Start->Cause1 Yes Solution1 Action: Use healthy, log-phase cells. Cause1->Solution1 Yes Cause2 Harsh Cell Handling (e.g., over-trypsinization)? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Action: Handle cells gently. Use milder dissociation agents. Cause2->Solution2 Yes Cause3 Incorrect Compensation or Gating? Cause2->Cause3 No Solution2->End Solution3 Action: Re-run single-stain controls to set compensation. Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for high background in control samples.

References

Technical Support Center: Cirsilineol & ROS-Mediated Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Cirsilineol-induced Reactive Oxygen Species (ROS) for mechanistic studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-cancer effect?

A1: this compound primarily exerts its anti-cancer effects by inducing apoptosis in cancer cells.[1][2] This process is often mediated by the generation of intracellular Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[3][4][5]

Q2: Does this compound always act as a pro-oxidant?

A2: Like many flavonoids, this compound can exhibit both pro-oxidant and antioxidant properties. At certain concentrations and in the presence of specific cellular conditions (e.g., high metal ion concentrations), it can promote ROS production, leading to cytotoxic effects in cancer cells. However, flavonoids are also known for their antioxidant capabilities, which can protect cells from oxidative damage. The specific effect observed is often dependent on the dose, cell type, and the intracellular redox environment.

Q3: What is the role of ROS in this compound-induced apoptosis?

A3: this compound-induced ROS can act as second messengers, initiating a cascade of events that lead to apoptosis. A key event is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner proteins of apoptosis.

Q4: How can I confirm that the observed effects of this compound are ROS-dependent?

A4: To confirm the role of ROS in your experimental observations, you can co-treat your cells with this compound and an antioxidant, such as N-acetylcysteine (NAC). If the effects of this compound (e.g., decreased cell viability, increased apoptosis) are reversed or attenuated in the presence of NAC, it strongly suggests that these effects are mediated by ROS.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.

  • Possible Cause: Degradation or precipitation of this compound in the cell culture medium. Flavonoids can be unstable in aqueous solutions, and their solubility can be limited.

  • Troubleshooting Steps:

    • Verify Stock Solution Stability: this compound is typically dissolved in DMSO to create a stock solution. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Assess Stability in Your Specific Medium: The stability of flavonoids can be influenced by the components of the cell culture medium, pH, temperature, and light exposure. It is advisable to perform a stability study of this compound in your specific medium under your experimental conditions.

    • Ensure Complete Solubilization: When diluting the DMSO stock of this compound into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

    • Minimize Exposure to Light: Phenolic compounds can be sensitive to light. Protect your this compound-containing media from light during incubation and handling.

Problem 2: High background fluorescence in ROS detection assays.

  • Possible Cause: Autoxidation of the fluorescent probe (e.g., DCFH-DA) or presence of interfering substances in the medium.

  • Troubleshooting Steps:

    • Use Freshly Prepared Reagents: Prepare the DCFH-DA working solution immediately before use.

    • Optimize Probe Concentration and Incubation Time: Titrate the concentration of DCFH-DA and the incubation time to find the optimal conditions for your cell type that give a good signal-to-noise ratio.

    • Use Phenol Red-Free Medium: Phenol red in cell culture medium can interfere with fluorescence measurements. Switch to a phenol red-free medium during the experiment.

    • Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) and a positive control (cells treated with a known ROS inducer like H₂O₂ or Tert-Butyl Hydrogen Peroxide).

Problem 3: Difficulty interpreting the dual pro-oxidant/antioxidant effects of this compound.

  • Possible Cause: this compound's concentration-dependent effects on cellular redox status.

  • Troubleshooting Steps:

    • Perform Dose-Response and Time-Course Studies: Systematically evaluate a range of this compound concentrations and incubation times to characterize its effects on ROS production and cell viability. This will help identify the concentration range at which it acts as a pro-oxidant in your model system.

    • Correlate ROS Levels with Cellular Outcomes: Concurrently measure ROS levels and markers of apoptosis or other cellular responses to establish a clear link between this compound-induced oxidative stress and the observed phenotype.

    • Investigate the Nrf2 Pathway: At lower, non-toxic concentrations, flavonoids can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. Consider examining the expression of Nrf2 and its target genes (e.g., HO-1, NQO1) to understand the cellular antioxidant response to this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU-145Prostate Cancer7
HPrEC (normal)Prostate Epithelial110
NCIH-520Lung Squamous Cell CarcinomaNot specified, but significant inhibition at 10 µM
Caov-3Ovarian CancerConcentration-dependent inhibition
Skov-3Ovarian CancerConcentration-dependent inhibition
PC3Prostate CancerConcentration-dependent inhibition
HeLaCervical CancerConcentration-dependent inhibition

Table 2: this compound-Induced Fold Change in ROS Levels and Apoptosis

Cell LineThis compound Concentration (µM)Fold Increase in ROSFold Increase in ApoptosisReference
NCIH-520101.162.64
NCIH-5201002.225.12
DU-14514Dose-dependent increase4.24 (vs. 5% in control)

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in DU-145 Prostate Cancer Cells

This compound Concentration (µM)Bax ExpressionBcl-2 ExpressionReference
0BaselineBaseline
3.5IncreasedDecreased
7Further IncreasedFurther Decreased
14Markedly IncreasedMarkedly Decreased

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of intracellular ROS in adherent cells treated with this compound using the fluorescent probe DCFH-DA.

Materials:

  • Adherent cells of interest

  • This compound

  • DMSO (cell culture grade)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in phenol red-free medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the DCFH-DA stock solution in pre-warmed phenol red-free medium to a final working concentration of 10-20 µM.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C in the dark for 30-45 minutes.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control to determine the fold increase in ROS.

Protocol 2: N-acetylcysteine (NAC) Co-treatment to Quench ROS

This protocol is used to determine if the effects of this compound are ROS-dependent.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. Pre-treat the cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

  • This compound Co-treatment: Prepare this compound-containing medium as described in Protocol 1. Also, prepare a medium containing both this compound and NAC at the same concentrations as the pre-treatment.

  • Experimental Groups:

    • Vehicle control (DMSO)

    • This compound alone

    • NAC alone

    • This compound + NAC

  • Incubation and Analysis: Incubate the cells for the desired time period. After incubation, proceed with your downstream assays, such as cell viability (MTT assay), apoptosis (Annexin V/PI staining), or ROS measurement (Protocol 1).

  • Data Interpretation: If NAC co-treatment significantly reverses the effects of this compound, it indicates that the observed effects are mediated by ROS.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol provides a general workflow for analyzing the expression and phosphorylation status of proteins in the MAPK and PI3K/Akt pathways following this compound treatment.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein to the total protein.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Cirsilineol_Apoptosis_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito

Caption: this compound induces apoptosis via ROS-mediated mitochondrial dysfunction.

Experimental Workflow for Investigating this compound's ROS-Mediated Effects

Experimental_Workflow start Start: Cancer Cell Line treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ros_measurement ROS Measurement (DCFH-DA Assay) treatment->ros_measurement apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay nac_cotreatment N-acetylcysteine (NAC) Co-treatment treatment->nac_cotreatment conclusion Conclusion: ROS-dependent mechanism confirmed/refuted viability->conclusion ros_measurement->conclusion western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) apoptosis_assay->western_blot nac_cotreatment->viability nac_cotreatment->apoptosis_assay western_blot->conclusion

Caption: A logical workflow for studying this compound-induced ROS and apoptosis.

This compound's Impact on PI3K/Akt and MAPK Signaling Pathways

Cirsilineol_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS PI3K PI3K ROS->PI3K ERK ERK1/2 ROS->ERK JNK JNK1/2 ROS->JNK p38 p38 ROS->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth ↓ Cell Growth & Proliferation mTOR->CellGrowth ERK->CellGrowth JNK->CellGrowth p38->CellGrowth

Caption: this compound inhibits PI3K/Akt and MAPK pathways, potentially via ROS.

Cellular Response to this compound-Induced Oxidative Stress: The Nrf2 Pathway

Nrf2_Pathway This compound This compound ROS ↑ Intracellular ROS (Oxidative Stress) This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 dissociates Nrf2 Nrf2 (translocates to nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes ↑ Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound-induced ROS can activate the Nrf2 antioxidant response pathway.

References

Technical Support Center: Cirsilineol Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating a stable formulation for Cirsilineol delivery.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: this compound, a polymethoxyflavone, is known to exhibit poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[1][2] Like many flavonoids, it may also be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and extreme pH values.[3][4] Overcoming these solubility and stability challenges is the primary focus of formulation development.

Q2: Which solvents are suitable for dissolving this compound?

A2: While specific solubility data for this compound is limited, data from structurally similar polymethoxyflavones like nobiletin can provide guidance. Nobiletin is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol.[5] It is sparingly soluble in aqueous buffers. Therefore, for experimental purposes, dissolving this compound in a small amount of DMSO or ethanol before dilution in an aqueous phase is a common approach.

Q3: What formulation strategies can be employed to enhance the solubility and stability of this compound?

A3: Several advanced formulation strategies can be used to improve the delivery of poorly soluble compounds like this compound. These include:

  • Liposomes: Encapsulating this compound within these lipid-based vesicles can protect it from degradation and improve its solubility and cellular uptake.

  • Nanoemulsions: These oil-in-water or water-in-oil nanometric dispersions can effectively solubilize lipophilic drugs like this compound, enhancing their absorption and bioavailability.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs, offering controlled release and improved stability.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, increasing their aqueous solubility and stability.

Q4: How can I characterize my this compound formulation?

A4: A comprehensive characterization of your this compound formulation should include:

  • Particle Size and Polydispersity Index (PDI): Techniques like Dynamic Light Scattering (DLS) are used to determine the size distribution of nanoparticles.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): These parameters quantify the amount of this compound successfully incorporated into the formulation. This typically involves separating the free drug from the encapsulated drug and quantifying the drug in each fraction using a validated analytical method like HPLC-UV.

  • Morphology: Techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface characteristics of the nanoparticles.

  • In Vitro Drug Release: This study assesses the rate and extent of this compound release from the formulation over time, often using a dialysis bag method or Franz diffusion cells.

  • Stability Studies: These studies evaluate the physical and chemical stability of the formulation under various storage conditions (e.g., temperature, humidity, light) over time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Encapsulation Efficiency 1. Poor solubility of this compound in the lipid/oil phase. 2. Drug leakage during formulation processing. 3. Inappropriate ratio of drug to carrier.1. Screen different lipids/oils to find one with higher solubilizing capacity for this compound. 2. Optimize process parameters (e.g., homogenization speed, sonication time) to minimize drug expulsion. 3. Perform a loading study with varying drug-to-carrier ratios to find the optimal loading capacity.
Particle Aggregation/Instability 1. Insufficient surface charge (low zeta potential). 2. Inadequate amount or type of stabilizer/surfactant. 3. Ostwald ripening in nanoemulsions.1. For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. Consider adding charged lipids or surfactants. 2. For steric stabilization, incorporate PEGylated lipids or non-ionic surfactants. Optimize the concentration of the stabilizer. 3. Use a combination of a highly soluble oil and a poorly soluble oil in the nanoemulsion formulation.
Inconsistent Particle Size 1. Suboptimal processing parameters. 2. Inhomogeneous mixing of components.1. Precisely control homogenization pressure and the number of cycles, or the sonication amplitude and duration. 2. Ensure all components are fully dissolved and homogeneously mixed before particle formation.
Rapid Drug Release ("Burst Release") 1. Drug adsorbed on the surface of the nanoparticles. 2. High drug loading leading to a less stable matrix.1. Wash the nanoparticle suspension after preparation to remove surface-adsorbed drug. 2. Reduce the initial drug loading and re-evaluate the release profile.
Drug Degradation During Formulation 1. Exposure to high temperatures. 2. Sensitivity to pH of the formulation medium. 3. Oxidative degradation.1. For thermosensitive drugs, consider using a cold homogenization method for SLN preparation. 2. Buffer the formulation to a pH where this compound is most stable. 3. Purge solutions with nitrogen and consider adding antioxidants to the formulation.

Data Presentation

Table 1: Solubility of Nobiletin (a this compound Analogue) in Various Solvents.

Solvent Solubility (mg/mL) Notes
Ethanol~0.3 - 3Sonication may be required.
Dimethyl Sulfoxide (DMSO)~10 - 73Sonication may be required.
Dimethylformamide (DMF)~15-
Aqueous Buffers (e.g., PBS pH 7.2)~0.5 (in 1:1 DMF:PBS)Sparingly soluble. Pre-dissolving in an organic solvent is necessary.
Water< 1 µg/mLPractically insoluble.

Table 2: Representative Formulation Parameters for Polymethoxyflavone Nanoparticles.

Formulation Type Active Compound Carrier/Lipid Surfactant/Stabilizer Particle Size (nm) Encapsulation Efficiency (%) Reference
Chitosan NanoparticlesNobiletinChitosan-~200-40069.1
NanoemulsionNobiletinDHA-enriched Phosphatidylcholine-~200-
NanoemulsionTangeretinWhey Protein IsolateCinnamaldehyde, Gum Arabic, HPMC--
LiposomesTangeretin----

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator or a bath sonicator.

      • Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size multiple times.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization
  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, soy lecithin) in an aqueous buffer.

  • Pre-emulsion Formation:

    • Gradually add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at a defined pressure to reduce the droplet size to the nanometer range.

  • Characterization:

    • Analyze the resulting nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV
  • Chromatographic Conditions (Example for Polymethoxyflavones):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a wavelength around 270-340 nm is typical for flavonoids).

    • Column Temperature: 25-30 °C.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • To determine the total this compound content in a formulation, first disrupt the formulation to release the drug (e.g., by adding a solvent like methanol or isopropanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample into the HPLC system and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the standard curve.

Protocol 4: In Vitro Release Study using the Dialysis Bag Method
  • Preparation:

    • Soak a dialysis membrane (with a suitable molecular weight cut-off) in the release medium to remove any preservatives.

    • Place a known amount of the this compound formulation into the dialysis bag and seal it.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate buffer pH 7.4, possibly containing a small percentage of a surfactant like Tween 80 to ensure sink conditions for the poorly soluble drug).

    • Maintain the system at a constant temperature (e.g., 37 °C) with continuous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV.

    • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation formulation This compound Formulation (e.g., Liposomes, Nanoemulsion) size_zeta Particle Size & Zeta Potential formulation->size_zeta Analysis ee_dl Encapsulation Efficiency & Drug Loading formulation->ee_dl Analysis morphology Morphology (TEM/SEM) formulation->morphology Analysis release In Vitro Release formulation->release Testing stability Stability Studies formulation->stability Testing apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

References

Challenges in the clinical translation of Cirsilineol research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Cirsilineol's clinical translation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported therapeutic effects?

A1: this compound (4',5-dihydroxy-3',6,7-trimethoxyflavone) is a natural flavone compound found in plants of the Artemisia genus.[1][2] Research has highlighted its potent anti-inflammatory, immunosuppressive, and anti-tumor properties.[2][3] It has shown effectiveness in experimental models of colitis, various cancers (including glioma, prostate, and lung cancer), and acute pancreatitis.[3]

Q2: What are the primary obstacles in the clinical translation of this compound?

A2: The main hurdles are typical for many flavonoid compounds and new chemical entities. A significant challenge is its poor water solubility, which directly impacts its bioavailability and limits the development of effective oral and parenteral formulations. Furthermore, comprehensive pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles in humans are not well-established, which are critical steps for clinical development.

Q3: How does this compound exert its anti-cancer effects?

A3: this compound induces apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. It can trigger the mitochondrial pathway of apoptosis by changing the mitochondrial membrane potential, causing the release of cytochrome c, and activating caspases-9 and -3. In glioma cells, it has been shown to inhibit the MAPK and PI3K/Akt/mTOR signaling pathways. Additionally, it can induce apoptosis by increasing the production of reactive oxygen species (ROS) in cancer cells.

Q4: What is the mechanism behind this compound's anti-inflammatory activity?

A4: this compound demonstrates anti-inflammatory effects by selectively inhibiting key inflammatory signaling pathways. In the context of experimental colitis, it has been shown to suppress the IFN-γ/STAT1/T-bet signaling pathway in intestinal CD4+ T cells. In models of inflammatory bowel disease, it can also inhibit the activation of NF-κB and MAPK pathways.

Troubleshooting Guides for Experimental Research

Poor Solubility and Low Bioavailability
Problem Potential Cause Recommended Solution
This compound precipitates out of aqueous buffer/media during in vitro experiments. This compound has very low intrinsic water solubility.1. Use a Co-solvent: Initially dissolve this compound in a small amount of a biocompatible organic solvent like DMSO before diluting it to the final concentration in your aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).2. Complexation: Use cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of hydrophobic drugs.3. pH Adjustment: this compound's solubility may be pH-dependent. Test its solubility in buffers of different pH values to find an optimal range for your experiment.
Inconsistent or low efficacy in in vivo animal models after oral administration. Poor oral bioavailability due to low solubility and/or rapid metabolism.1. Formulation Strategies: Develop an advanced formulation to enhance absorption. Options include solid dispersions, nanoemulsions, or liquisolid compacts.2. Particle Size Reduction: Use micronization or nanosuspension techniques to increase the surface area of the drug, which can improve the dissolution rate.3. Route of Administration: For initial efficacy studies, consider alternative routes like intraperitoneal (IP) injection to bypass first-pass metabolism and ensure systemic exposure.
In Vitro Experimentation Issues
Problem Potential Cause Recommended Solution
High variability in cell viability (e.g., MTT, CCK-8) assay results. 1. Incomplete solubilization of this compound in the culture medium.2. Interaction of the compound with assay reagents or phenol red in the medium.3. Cell density is too high or too low.1. Visually confirm the absence of precipitate in the final medium under a microscope. Prepare fresh stock solutions for each experiment.2. Run a control with this compound in cell-free medium to check for any direct reaction with the assay dye.3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
No significant effect observed on the target signaling pathway (e.g., Western Blot). 1. Inappropriate concentration or treatment duration.2. The chosen cell line may not have the target pathway active or responsive to this compound.3. Poor antibody quality or incorrect Western Blot protocol.1. Perform a dose-response and time-course experiment. This compound has shown effects at concentrations from 1-100 µM with treatment times ranging from a few hours to 96 hours.2. Confirm the expression and activity of your target proteins (e.g., STAT1, Akt) in your cell line at baseline.3. Validate your antibodies with positive and negative controls and optimize your protein extraction and blotting procedures.
Analytical and Quantitative Challenges
Problem Potential Cause Recommended Solution
Difficulty in detecting and quantifying this compound in plasma or tissue samples. 1. Low concentration of the analyte due to poor absorption or rapid metabolism.2. Interference from matrix components (lipids, proteins).3. Inefficient extraction method.1. Use a highly sensitive analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).2. Incorporate a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before injection.3. Optimize the extraction solvent and procedure to maximize the recovery of this compound from the biological matrix.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultCitation
DU-145Prostate CancerMTT AssayIC507 µM
HPrEC (Normal)Prostate (Normal)MTT AssayIC50110 µM
NCIH-520Lung Squamous Cell CarcinomaProliferation Assay% Inhibition81.96% at 100 µM
Caov-3, Skov-3, PC3, HelaOvarian, Prostate, CervicalProliferation AssayInhibitionConcentration-dependent

Table 2: Effective Concentrations of this compound in Other In Vitro Models

ModelBiological ContextEffective ConcentrationObserved EffectCitation
T-cellsImmunology / Colitis0.1-10 µMDose-dependent inhibition of T-cell proliferation
T-cellsImmunology / Colitis1-10 µMInhibition of IFN-γ-induced STAT1 phosphorylation
AR42J cellsAcute Pancreatitis1.25-5 µMReduction of pro-inflammatory cytokines (IL-6, TNF-α)

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Cyclodextrin Complexation

This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of this compound:Hydroxypropyl-β-cyclodextrin).

  • Preparation (Kneading Method):

    • Dissolve the accurately weighed cyclodextrin in a minimal amount of a water-methanol mixture to form a paste.

    • Accurately weigh the this compound and slowly add it to the cyclodextrin paste.

    • Knead the mixture thoroughly in a mortar for 45-60 minutes.

    • During kneading, add a small amount of the solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

  • Validation: Confirm complex formation using techniques like DSC, XRD, or FTIR. Determine the solubility of the complex in water or buffer and compare it to that of the free this compound.

Protocol 2: In Vitro Cell Proliferation (MTT Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on cancer cells.

  • Cell Seeding: Seed cells (e.g., DU-145 prostate cancer cells) into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Serially dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0, 3.5, 7, 14 µM). The final DMSO concentration should be consistent across all wells and non-toxic (<0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a starting point for developing an HPLC method for this compound quantification.

  • Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A starting point could be a gradient from 30% to 70% organic phase over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically have strong absorbance between 250-370 nm. Monitor at a wavelength around 280 nm or 340 nm.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol or DMSO. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation:

    • For plant extracts: Perform a solvent extraction (e.g., with methanol or ethanol) followed by filtration.

    • For plasma/tissue: Perform a protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction, followed by evaporation of the solvent and reconstitution in the mobile phase.

  • Analysis: Inject the standards and samples. Quantify the this compound in samples by comparing the peak area to the standard calibration curve.

Visualizations

Signaling Pathways

PI3K_MAPK_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt This compound->Akt inhibits mTOR mTOR This compound->mTOR inhibits ERK ERK1/2 This compound->ERK inhibits JNK JNK1/2 This compound->JNK inhibits p38 p38 This compound->p38 inhibits PI3K->Akt Apoptosis Induction of Apoptosis PI3K->Apoptosis Akt->mTOR Akt->Apoptosis mTOR->Apoptosis Proliferation Inhibition of Cell Growth mTOR->Proliferation ERK->Apoptosis ERK->Proliferation JNK->Apoptosis p38->Apoptosis

Caption: this compound's inhibitory action on PI3K/Akt/mTOR and MAPK pathways in glioma cells.

STAT1_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 inhibits STAT1 STAT1 This compound->STAT1 inhibits phosphorylation IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IFNgR->JAK2 activates JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 (Tyr701) STAT1->pSTAT1 Tbet T-bet (Transcription Factor) pSTAT1->Tbet induces Inflammation Th1-mediated Inflammation Tbet->Inflammation

Caption: this compound inhibits IFN-γ/STAT1/T-bet signaling to reduce inflammation.

Experimental and Logical Workflows

Experimental_Workflow cluster_preclinical Preclinical Research Phase cluster_clinical Clinical Translation Phase A Hypothesis: This compound for Disease X B In Vitro Screening (Cell Viability, Target Engagement) A->B C Solubility & Formulation Development A->C D Mechanism of Action Studies (Signaling, Apoptosis) B->D E In Vivo Animal Model (Efficacy & Safety) C->E D->E F Pharmacokinetic (ADME) & Toxicology Studies E->F G IND Application F->G H Clinical Trials (Phase I, II, III) G->H I Regulatory Approval H->I

Caption: A generalized workflow for the preclinical to clinical translation of this compound.

Challenges_Logic cluster_consequences Direct Consequences cluster_solutions Potential Solutions A Core Challenge: Poor Aqueous Solubility B Low Dissolution Rate A->B C Low Oral Bioavailability A->C D Difficulty in Parenteral Formulation A->D I Inconsistent In Vivo Results & Suboptimal Efficacy C->I leads to E Particle Size Reduction (Micronization, Nanonization) E->A address F Use of Co-solvents / pH Adjustment F->A address G Advanced Formulations (Solid Dispersions, Liposomes) G->A address H Complexation (e.g., with Cyclodextrins) H->A address

Caption: Logical relationship between this compound's core challenge and potential solutions.

References

Validation & Comparative

Cirsilineol: Evaluating Anticancer Potential in Animal Models – A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of Cirsilineol, a naturally occurring flavone, with a focus on its validation in animal models. While in vitro studies have demonstrated promising pro-apoptotic and anti-proliferative properties of this compound across various cancer cell lines, its in vivo efficacy remains a critical area for investigation. This document summarizes the existing preclinical data for this compound and juxtaposes it with in vivo data from a well-established chemotherapeutic agent, Cisplatin, to offer a comprehensive perspective for future research and development.

Executive Summary

This compound has shown significant anticancer potential in laboratory settings, primarily through the induction of apoptosis via reactive oxygen species (ROS)-mediated pathways and the intrinsic mitochondrial pathway.[1][2] Studies on prostate, lung, and gastric cancer cell lines indicate its ability to inhibit cell proliferation and colony formation at micromolar concentrations.[1][3][4] However, a notable gap exists in the literature regarding the translation of these in vitro findings to in vivo animal models of cancer. In contrast, Cisplatin, a cornerstone of cancer chemotherapy, has a well-documented record of inhibiting tumor growth in various xenograft models, providing a benchmark for the preclinical validation of novel anticancer compounds like this compound.

Comparative Data on Anticancer Effects

The following tables summarize the available quantitative data for this compound (in vitro) and Cisplatin (in vivo) to facilitate a clear comparison of their anticancer activities.

Table 1: In Vitro Anticancer Activity of this compound

Cancer Cell LineAssayKey FindingsReference
DU-145 (Prostate)MTT AssayIC50 of 7 µM
DU-145 (Prostate)Colony Formation73% inhibition at 14 µM
NCIH-520 (Lung)Proliferation Assay81.96% inhibition at 100 µM
NCIH-520 (Lung)Apoptosis Assay5.12-fold increase in apoptosis at 100 µM
BGC-823 (Gastric)MTT AssayIC50 of 8 µM
MGC-803 (Gastric)MTT AssayIC50 of 8 µM
BGC-823 (Gastric)Apoptosis AssayApoptosis increased from 7.4% to 40.5% at 8 µM
MGC-803 (Gastric)Apoptosis AssayApoptosis increased from 6.56% to 33.53% at 8 µM

Table 2: In Vivo Anticancer Activity of Cisplatin

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Small Cell Lung CancerH526 SCLC Xenografts in mice3.0 mg/kgCessation of exponential tumor growth
Non-Small Cell Lung CancerKrasG12D-initiated lung tumors in mice7 mg/kg (single dose)Significant reduction in tumor burden
Gastric CancerMKN45-Luc Xenografts in mice4 mg/kg (weekly)Over 50% reduction in tumor weight and volume when combined with metformin
Gastric CancerSubcutaneous tumoroids in miceNot specifiedSignificantly reduced tumor formation

Signaling Pathways and Mechanisms of Action

This compound's Pro-Apoptotic Signaling

In vitro studies suggest that this compound induces apoptosis in cancer cells through two primary interconnected pathways: the generation of reactive oxygen species (ROS) and the mitochondrial (intrinsic) pathway of apoptosis.

Cirsilineol_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 ↑ Caspase-9 CytC->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation CellLines Cancer Cell Lines (Prostate, Lung, Gastric) MTT MTT Assay (IC50 Determination) CellLines->MTT Colony Colony Formation Assay MTT->Colony Apoptosis Apoptosis Assays (Annexin V, Western Blot) Colony->Apoptosis Xenograft Xenograft Model Establishment Apoptosis->Xenograft Promising Results Treatment Drug Administration (e.g., this compound, Cisplatin) Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Survival Survival Analysis TumorGrowth->Survival

References

Cirsilineol Induces Apoptosis Through the Mitochondrial Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of Cirsilineol-Induced Apoptosis

This compound has been shown to consistently trigger apoptosis across different cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the compound's efficacy in inducing programmed cell death and modulating key proteins involved in the mitochondrial apoptotic cascade.

Induction of Apoptosis

Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells. This has been consistently observed across various cancer cell lines, including prostate and gastric cancer cells.

Cell LineThis compound Concentration (µM)Percent of Apoptotic Cells (Early + Late)Control (Untreated)Reference
DU-145 (Prostate)1421.22%5%[1]
BGC-823 (Gastric)840.5%7.4%[2]
MGC-803 (Gastric)833.53%6.56%[2]
Modulation of Bcl-2 Family Proteins

A critical step in the mitochondrial pathway of apoptosis is the regulation of the Bcl-2 family of proteins. This compound has been shown to alter the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) members of this family, favoring the induction of apoptosis.

Cell LineThis compound ConcentrationEffect on Bax ExpressionEffect on Bcl-2 ExpressionReference
DU-145 (Prostate)Dose-dependentIncreasedDecreased[1]
BGC-823 (Gastric)Dose-dependentIncreasedDecreased[2]
MGC-803 (Gastric)Dose-dependentIncreasedDecreased
Impact on Mitochondrial Integrity and Caspase Activation

This compound treatment leads to a disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol. This initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3.

Cell LineEffect on Mitochondrial Membrane PotentialCytochrome c ReleaseCaspase-9 ActivationCaspase-3 ActivationReference
Caov-3 (Ovarian)Remarkable changeYesMarked activationMarked activation
DU-145 (Prostate)DecreasedNot specifiedNot specifiedNot specified
BGC-823 (Gastric)Not specifiedNot specifiedNot specifiedIncreased (cleaved)
MGC-803 (Gastric)Not specifiedNot specifiedNot specifiedIncreased (cleaved)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound-induced mitochondrial apoptosis pathway and a typical experimental workflow to investigate this phenomenon.

Cirsilineol_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 CytoC_mito Cytochrome c Bax->CytoC_mito Release Bcl2->Bax CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Apoptosome->Casp9 Activation Casp3 Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CytoC_cyto->Apaf1

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow cluster_assays Apoptosis and Protein Analysis start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations and Times) start->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp_assay cyto_c_assay Cytochrome c Release Assay (Western Blot of Cytosolic Fraction) treatment->cyto_c_assay protein_expression Protein Expression Analysis (Western Blot for Bcl-2, Bax, Caspases) treatment->protein_expression data_analysis Data Analysis and Comparison apoptosis_assay->data_analysis mmp_assay->data_analysis cyto_c_assay->data_analysis protein_expression->data_analysis conclusion Confirm Mitochondrial Pathway data_analysis->conclusion

References

Cirsilineol: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of cirsilineol, a naturally occurring flavone, with standard chemotherapeutic agents. The objective is to present a side-by-side analysis of their performance based on available experimental data, offering insights for researchers and professionals in drug development.

Quantitative Efficacy Comparison

The in vitro cytotoxic effects of this compound and standard chemotherapeutic agents have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Table 1: IC50 Values in Prostate Cancer Cell Line (DU-145)

CompoundIC50 ValueCell LineReference
This compound7 µMDU-145[1][2]
Docetaxel0.469 nM - 33.55 nMDU-145[3][4][5]

Table 2: IC50 Values in Gastric Cancer Cell Line (BGC-823)

CompoundIC50 ValueCell LineReference
This compound8 - 10 µMBGC-823
Cisplatin21.37 ± 5.13 µMBGC-823

Note: IC50 values can vary between studies due to differences in experimental conditions.

Mechanism of Action: A Comparative Overview

This compound:

This compound primarily induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This is accompanied by the modulation of key apoptosis-regulating proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.

Standard Chemotherapeutic Agents:

  • Docetaxel: As a taxane, docetaxel's primary mechanism is the stabilization of microtubules, leading to the inhibition of mitosis and subsequent apoptotic cell death.

  • Cisplatin: This platinum-based drug forms DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anticancer effects.

Cirsilineol_Signaling_Pathway This compound's Impact on Cancer Cell Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis promotes survival MAPK->Apoptosis promotes survival Bax->Apoptosis Bcl2->Apoptosis Experimental_Workflow Workflow for Evaluating Anticancer Efficacy cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Line (e.g., DU-145, BGC-823) Treatment Treatment with this compound or Standard Drug Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Treatment->Apoptosis_Assay Western_Blot Western Blot for Bax, Bcl-2, etc. Treatment->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

References

Cirsilineol: A Comparative Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Cirsilineol, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive cross-validation of its efficacy by comparing its performance with established anti-inflammatory agents, supported by experimental data from multiple studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize its inhibitory activity on key inflammatory mediators and signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInducerThis compound ConcentrationTarget% Inhibition / EffectReference
AR42J Pancreatic Acinar CellsCaerulein (100 nM)1.25, 2.5, 5 µMIL-6, TNF-α, IL-1β secretionSignificant dose-dependent decrease[1]
AR42J Pancreatic Acinar CellsCaerulein (100 nM)Not specifiedp-p65 and p-IκBαSignificant inhibition of phosphorylation[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Not specifiedCOX-2/PGE2 and iNOS/NO levelsSignificant reduction[2][3]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Not specifiedNF-κB activity and STAT-1 phosphorylationSignificant suppression[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Not specifiedIL-1β expressionSignificant reduction
Rat Intestinal Cells (IEC-6)LPS/IFN-γ10 µM and 50 µMp-IκBα, p-p65, p-IKKα/β, p-p38, p-ERK, p-JNKSignificant suppression of expression
Murine CD4+ T cellsIFN-γ10 µMJAK2 activationSignificant inhibition

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelDisease ModelThis compound DosageKey FindingsReference
MiceDNBS-induced colitis10 mg/kg and 30 mg/kgSuppressed TNF-α, IL-6, and IL-1β expression; Inhibited NF-κB and MAPK activation
MiceLPS-induced lung injury0.05, 0.1, 0.25, and 0.5 mg/kg (i.v.)Markedly reduced TNF-α production in BALF; Significantly reduced iNOS expression in lung tissue
MiceTNBS-induced colitis30 mg/kg (i.p.)Significantly inhibited proliferation and activation of TNBS-reactive T cells; Selectively reduced IFN-γ and down-regulated STAT1 activation

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cells.

  • Protocol:

    • Seed cells (e.g., AR42J, HUVECs, or RAW 264.7 macrophages) in 96-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24 hours. A vehicle control (DMSO) should be included.

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or biological fluids.

  • Protocol:

    • Induce inflammation in cells (e.g., caerulein in AR42J cells or LPS in macrophages) with or without this compound treatment.

    • Collect the cell culture supernatant or bronchoalveolar lavage fluid (BALF) from in vivo models.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add samples and standards to the wells and incubate.

    • Add the detection antibody, followed by a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Objective: To determine the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

  • Protocol:

    • Treat cells with an inflammatory stimulus (e.g., LPS/TNF-α) in the presence or absence of this compound.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.

G This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

G This compound's Modulation of the MAPK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK p38 p-p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 AP1_n AP-1 AP1->AP1_n Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression AP1_n->Genes Regulates This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits

Caption: this compound suppresses the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Cell Seeding (e.g., Macrophages) Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate Incubation Stimulate->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect ELISA ELISA (Cytokines) Collect->ELISA WB Western Blot (Signaling Proteins) Collect->WB Results Data Analysis and Interpretation ELISA->Results WB->Results

Caption: A generalized workflow for assessing this compound's anti-inflammatory effects in vitro.

References

Unmasking Cirsilineol's Molecular Targets: A Comparative Guide to In Silico Predictions and In Vitro Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the journey from identifying a promising natural compound to understanding its precise mechanism of action is often long and complex. Cirsilineol, a flavone found in several medicinal plants, has demonstrated significant anti-cancer and anti-inflammatory properties. This guide provides a detailed comparison of computationally predicted (in silico) targets of this compound with their subsequent experimental validation (in vitro), offering a clear pathway from prediction to proof.

The integration of computational and experimental approaches accelerates the identification of molecular targets, providing a robust foundation for further drug development. A key study successfully employed this integrated strategy to identify and validate Tyrosine Kinase 2 (TYK2) as a direct target of this compound in the context of esophageal squamous cell carcinoma (ESCC).[1] This guide will dissect the methodologies and findings of this pivotal research, presenting a clear comparison between the predicted and validated interactions.

In Silico Prediction vs. In Vitro Validation: The Case of TYK2

Computational docking simulations predicted a strong binding affinity between this compound and TYK2, a protein implicated in cancer cell proliferation.[1] Subsequent in vitro assays confirmed this prediction, demonstrating a direct and inhibitory interaction.

Parameter In Silico Prediction (Molecular Docking) In Vitro Validation Reference
Target Tyrosine Kinase 2 (TYK2)Tyrosine Kinase 2 (TYK2)[1]
Binding Affinity/Interaction Favorable binding energy (Docking Score)Direct binding confirmed by Pull-down and Surface Plasmon Resonance (SPR) assays.[1]
Effect Predicted inhibition of TYK2 activityDirect inhibition of TYK2 kinase activity demonstrated in a kinase assay.[1]
Quantitative Data Specific docking scores indicating high affinity.IC50 value from kinase assay, and binding kinetics (KD) from SPR.

Experimental Protocols: Bridging the Computational-Experimental Gap

The successful validation of in silico predictions relies on rigorous experimental design. The following are the detailed methodologies for the key experiments that confirmed TYK2 as a direct target of this compound.

In Silico Method: Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound to the TYK2 protein.

  • Protocol:

    • The three-dimensional crystal structure of the TYK2 kinase domain was obtained from a protein data bank.

    • The 3D structure of this compound was generated and optimized.

    • Molecular docking was performed using computational software to place the this compound molecule into the ATP-binding pocket of TYK2.

    • The binding energy (docking score) and the interaction modes (hydrogen bonds and hydrophobic interactions) between this compound and the amino acid residues of TYK2 were calculated and analyzed.

In Vitro Validation Methods
  • Pull-down Assay:

    • Objective: To qualitatively confirm the direct binding of this compound to TYK2 protein.

    • Protocol:

      • Biotin-labeled this compound was synthesized.

      • The biotinylated this compound was incubated with cell lysates containing TYK2 protein.

      • Streptavidin-coated agarose beads were added to the mixture to capture the biotin-Cirsilineol-TYK2 complexes.

      • The beads were washed to remove non-specific binding proteins.

      • The captured proteins were eluted and analyzed by Western blotting using an anti-TYK2 antibody. The presence of a band corresponding to TYK2 confirmed the direct interaction.

  • Surface Plasmon Resonance (SPR) Assay:

    • Objective: To quantitatively measure the binding affinity and kinetics between this compound and TYK2.

    • Protocol:

      • Recombinant TYK2 protein was immobilized on a sensor chip.

      • Different concentrations of this compound were passed over the chip surface.

      • The binding and dissociation of this compound to TYK2 were monitored in real-time by detecting changes in the refractive index on the sensor surface.

      • The association (ka), dissociation (kd), and equilibrium dissociation constant (KD) were calculated from the sensorgrams to determine the binding affinity.

  • In Vitro Kinase Assay:

    • Objective: To determine the inhibitory effect of this compound on the enzymatic activity of TYK2.

    • Protocol:

      • Recombinant active TYK2 enzyme was incubated with its substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound.

      • The kinase reaction was allowed to proceed for a defined period.

      • The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

      • The concentration of this compound that inhibits 50% of the TYK2 kinase activity (IC50) was calculated.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of this compound's interaction with TYK2 and the general workflow of in silico prediction followed by in vitro validation.

G cluster_workflow In Silico to In Vitro Workflow InSilico In Silico Prediction (Molecular Docking) Target Predicted Target (TYK2) InSilico->Target Identifies InVitro In Vitro Validation (Pull-down, SPR, Kinase Assay) Target->InVitro Tested in Confirmed Confirmed Interaction (this compound inhibits TYK2) InVitro->Confirmed Confirms G cluster_pathway This compound-TYK2 Signaling Pathway This compound This compound TYK2 TYK2 This compound->TYK2 Inhibits STAT3 STAT3 TYK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimerization STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_expression Gene Expression (Proliferation, Survival) Nucleus->Gene_expression Regulates Cell_proliferation ESCC Cell Proliferation Gene_expression->Cell_proliferation Promotes

References

Cirsilineol: A Promising Flavonoid Exhibiting Selective Cytotoxicity Against Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-cancer potential of cirsilineol, highlighting its differential effects on cancerous and normal cells through a review of key experimental findings.

This compound, a naturally occurring flavone, has garnered significant attention within the scientific community for its potent anti-cancer properties. Emerging research demonstrates that this compound exhibits selective cytotoxicity, effectively inhibiting the proliferation of various cancer cell lines while displaying minimal adverse effects on their normal counterparts. This selective action, coupled with its ability to induce apoptosis and modulate key signaling pathways, positions this compound as a promising candidate for further investigation in the development of novel cancer therapies.

This guide provides a comparative overview of this compound's effects on cancer cells versus normal cells, supported by quantitative data from multiple studies. Detailed experimental protocols for the key assays are provided, along with visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: Cancer vs. Normal Cells

A critical aspect of any potential anti-cancer agent is its ability to selectively target cancer cells without causing significant harm to healthy tissues. This compound has demonstrated a remarkable degree of selectivity in this regard.

Cancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)Reference
DU-145Prostate Cancer7HPrEC (Human Prostate Epithelial Cells)11015.7[1][2][3][4]
BGC-823Gastric Cancer8-10GES-1 (Human Gastric Epithelial Cells)12012-15[5]
SGC-7901Gastric Cancer8-10GES-1 (Human Gastric Epithelial Cells)12012-15
MGC-803Gastric Cancer8-10GES-1 (Human Gastric Epithelial Cells)12012-15
C6GliomaNot specifiedVero (Normal Kidney Epithelial Cells)Not affected-

Table 1: Comparative IC50 values of this compound in cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The higher selectivity index indicates a greater selective effect of this compound on cancer cells.

Mechanisms of this compound-Induced Selective Cytotoxicity

The selective cytotoxicity of this compound in cancer cells is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation through the modulation of various signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Studies have consistently shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. This is a crucial mechanism for eliminating cancerous cells.

Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (%)Control (%)Reference
BGC-823840.57.4
MGC-803833.536.56
DU-1451421.225
NCI-H520102.64-fold increase-
NCI-H5201005.12-fold increase-

Table 2: Apoptosis induction by this compound in different cancer cell lines.

The pro-apoptotic effect of this compound is mediated through the intrinsic mitochondrial pathway, characterized by:

  • Changes in Mitochondrial Membrane Potential: this compound treatment leads to a significant alteration in the mitochondrial membrane potential.

  • Release of Cytochrome c: This is followed by the release of cytochrome c from the mitochondria into the cytosol.

  • Activation of Caspases: The released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Modulation of Bcl-2 Family Proteins: this compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

Modulation of Signaling Pathways

This compound has been found to inhibit key signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK_pathway MAPK Pathway RTK->MAPK_pathway This compound This compound This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR ERK ERK1/2 This compound->ERK JNK JNK1/2 This compound->JNK p38 p38 This compound->p38 PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation JNK->Proliferation p38->Proliferation MAPK_pathway->ERK MAPK_pathway->JNK MAPK_pathway->p38

This compound's inhibition of PI3K/Akt/mTOR and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

G A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

References

A Head-to-Head Battle in Prostate Cancer Research: Cirsilineol vs. Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel therapeutic agents against prostate cancer, two naturally occurring flavonoids, Cirsilineol and Apigenin, have emerged as promising candidates. While both compounds exhibit anticancer properties, a direct comparative analysis of their efficacy and mechanisms of action is crucial for guiding future research and drug development. This guide provides a comprehensive head-to-head comparison of this compound and Apigenin in the context of prostate cancer, supported by available experimental data.

At a Glance: Comparative Efficacy

ParameterThis compoundApigeninReference Cell Line(s)
IC50 (Prostate Cancer Cells) 7 µM10-80 µM (growth suppressive concentrations)DU-145[1][2]
IC50 (Normal Prostate Cells) 110 µMNot explicitly stated in the provided results, but generally selective for cancer cells.HPrEC[1][2]
Primary Mechanism of Action ROS-mediated apoptosis[1]Cell cycle arrest, apoptosis, modulation of multiple signaling pathwaysDU-145, PC-3, 22Rv1, LNCaP

Delving into the Mechanisms: A Tale of Two Flavonoids

While both this compound and Apigenin induce apoptosis in prostate cancer cells, their upstream signaling pathways and molecular targets appear to differ based on current research.

This compound: A Potent Inducer of Oxidative Stress

This compound's anticancer activity in prostate cancer, as demonstrated in DU-145 cells, is primarily driven by the induction of reactive oxygen species (ROS). This surge in ROS triggers a cascade of events leading to programmed cell death, or apoptosis.

Key Molecular Events:

  • Upregulation of Bax: this compound treatment leads to an increase in the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2.

  • Inhibition of Migration and Invasion: Beyond inducing cell death, this compound has also been shown to inhibit the migration and invasion of prostate cancer cells, suggesting its potential to curb metastasis.

Cirsilineol_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Migration ↓ Cell Migration & Invasion This compound->Migration Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1. Signaling pathway of this compound in prostate cancer cells.
Apigenin: A Multi-Targeted Regulator of Cancer Progression

Apigenin demonstrates a more multifaceted approach to combating prostate cancer, impacting various cellular processes through the modulation of several key signaling pathways.

Key Mechanisms of Action:

  • Cell Cycle Arrest: Apigenin has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in different prostate cancer cell lines. This is achieved by downregulating the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, 4, 6) while upregulating CDK inhibitors like p21/WAF1 and p27/KIP1.

  • Induction of Apoptosis: Apigenin triggers apoptosis through both intrinsic and extrinsic pathways. It can induce p53 activation and stabilization, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. It also targets inhibitor of apoptosis proteins (IAPs) such as XIAP and survivin.

  • Modulation of Signaling Pathways:

    • PI3K/Akt/FoxO Pathway: Apigenin inhibits the PI3K/Akt pathway, which is frequently overactivated in prostate cancer. This inhibition leads to the nuclear retention and activation of the tumor suppressor FoxO3a, resulting in the transcription of genes that promote cell cycle arrest and apoptosis.

    • NF-κB Signaling: Apigenin can suppress the activation of NF-κB, a key regulator of inflammation and cancer progression, by directly inhibiting IKKα kinase activity.

    • Other Pathways: Apigenin has also been reported to modulate other signaling pathways, including those involving FAK/Src and MAPK.

Apigenin_Pathway cluster_0 Apigenin's Multi-Target Action cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway cluster_3 Cell Cycle & Apoptosis Regulation Apigenin Apigenin PI3K ↓ PI3K/Akt Apigenin->PI3K IKKa ↓ IKKα Apigenin->IKKa p53 ↑ p53 Activation Apigenin->p53 Cyclins_CDKs ↓ Cyclins & CDKs Apigenin->Cyclins_CDKs p21_p27 ↑ p21/p27 Apigenin->p21_p27 IAPs ↓ IAPs (XIAP, survivin) Apigenin->IAPs FoxO3a ↑ Nuclear FoxO3a PI3K->FoxO3a Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) FoxO3a->Cell_Cycle_Arrest Apoptosis Apoptosis FoxO3a->Apoptosis NFkB ↓ NF-κB Activation IKKa->NFkB NFkB->Apoptosis p53->Apoptosis Cyclins_CDKs->Cell_Cycle_Arrest p21_p27->Cell_Cycle_Arrest IAPs->Apoptosis

Figure 2. Overview of Apigenin's signaling pathways in prostate cancer.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound and Apigenin on prostate cancer cells.

Cell Viability Assay (MTT Assay)

MTT_Workflow Start Seed prostate cancer cells in 96-well plates Treatment Treat with varying concentrations of This compound or Apigenin Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_add Add MTT reagent Incubation->MTT_add Incubate2 Incubate for 2-4 hours MTT_add->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

Figure 3. Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Prostate cancer cells (e.g., DU-145, PC-3, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Apigenin (typically ranging from 0 to 100 µM) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or Apigenin at the desired concentrations and for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound or Apigenin, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p53, Akt, p-Akt).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion: Promising Avenues for Prostate Cancer Therapy

Both this compound and Apigenin demonstrate significant potential as anti-prostate cancer agents. This compound appears to be a potent inducer of ROS-mediated apoptosis. In contrast, Apigenin exhibits a broader spectrum of activity, targeting multiple signaling pathways to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.

The higher IC50 value of this compound against normal prostate cells suggests a favorable therapeutic window. However, the extensive research on Apigenin provides a more detailed understanding of its complex mechanisms, which could be advantageous for designing combination therapies.

Further head-to-head in vivo studies are warranted to directly compare the efficacy and safety of these two promising flavonoids. Such research will be instrumental in determining their potential clinical utility in the fight against prostate cancer.

References

Validating STAT1 Inhibition in Cirsilineol's Immunomodulatory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cirsilineol, a natural flavone, and its role in immunomodulation through the inhibition of the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway. The performance of this compound is objectively compared with other known STAT1 inhibitors, supported by experimental data, to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound and STAT1 Signaling

This compound, a flavonoid isolated from plants of the Artemisia genus, has demonstrated potent anti-inflammatory and immunosuppressive properties.[1][2] A key mechanism underlying these effects is the selective inhibition of the Janus kinase (JAK)/STAT1 signaling pathway, a critical cascade in mediating pro-inflammatory signals, particularly in response to interferon-gamma (IFN-γ).[2] Dysregulation of the STAT1 pathway is implicated in various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This guide delves into the experimental validation of this compound as a STAT1 inhibitor and compares its activity with other molecules targeting this pathway.

Comparative Analysis of STAT1 Inhibitors

To provide a clear comparison, this guide focuses on this compound and two other compounds known to interfere with STAT1 signaling: Fludarabine, a synthetic nucleoside analog, and Stattic, a non-peptidic small molecule.

FeatureThis compoundFludarabineStattic
Type Natural FlavonoidSynthetic Nucleoside AnalogNon-peptidic Small Molecule
Primary Target JAK2/STAT1 Pathway[2]STAT1 (depletes protein and mRNA)[3]Primarily STAT3, affects STAT1 at higher concentrations
Mechanism of Action Inhibits IFN-γ-induced phosphorylation of JAK2 and STAT1Inhibits cytokine-induced STAT1 activation and depletes STAT1 protein and mRNAInhibits STAT3 dimerization and nuclear translocation; can inhibit STAT1 phosphorylation
Reported IC50 Not explicitly reported for STAT1 phosphorylation. IC50 for proliferation of DU-145 prostate cancer cells is 7 µM.Not explicitly reported for STAT1 phosphorylation. IC50 for proliferation of RPMI 8226 cells is 1.54 µg/mL.IC50 for STAT3 is 5.1 µM in cell-free assays.
Effect on Inflammatory Cytokines Downregulates IFN-γ; Up-regulates IL-10 and TGF-βReduces IFN-γ and LPS-dependent inflammatory responsesCan modulate cytokine expression through STAT3 inhibition.
Cellular Effects Reduces T-cell proliferation and activationInduces apoptosis in lymphocytesInduces apoptosis in STAT3-dependent cancer cells

Experimental Data Summary

The following tables summarize the quantitative and qualitative effects of this compound and its comparators on key molecular and cellular events related to immunomodulation.

Table 1: Effect on STAT1 Phosphorylation
CompoundCell TypeAssayConcentrationResultReference
This compound Murine CD4+ T cellsWestern Blot10 µMComplete inhibition of IFN-γ-induced STAT1 (Tyr701) phosphorylation.
Fludarabine Human Melanoma Cells (HEMs)Western Blot5-10 µMSignificant reduction of IFN-γ-induced STAT1 phosphorylation.
Stattic Pancreatic Cancer CellsWestern Blot10 µMInhibition of STAT3 phosphorylation; minimal effect on STAT1 at this concentration.
Table 2: Effect on Inflammatory Cytokine Production
CompoundCell Type/ModelCytokine(s)AssayResultReference
This compound Murine model of colitisIFN-γ, IL-10, TGF-βELISADecreased IFN-γ, Increased IL-10 and TGF-β in colonic tissue.
Fludarabine Mouse model of ALITNF-α, IL-6, IFN-γ, IL-1βELISAReduced levels in bronchoalveolar lavage fluid.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

This compound's Inhibition of the IFN-γ/STAT1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK2 JAK2 IFNGR->JAK2 Activates IFNg IFN-γ IFNg->IFNGR Binds STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1_dimer STAT1 Dimer pSTAT1->STAT1_dimer Dimerizes Nucleus Nucleus STAT1_dimer->Nucleus Translocates to GAS GAS element STAT1_dimer->GAS Binds to Gene Pro-inflammatory Gene Transcription GAS->Gene Initiates This compound This compound This compound->JAK2 Inhibits G cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cells Immune Cells (e.g., CD4+ T cells) Stimulation Stimulate with IFN-γ Cells->Stimulation Treatment Treat with Inhibitor (this compound, Fludarabine, etc.) Stimulation->Treatment WB Western Blot (p-STAT1, Total STAT1) Treatment->WB Luciferase Luciferase Reporter Assay (STAT1 transcriptional activity) Treatment->Luciferase qPCR qPCR (Inflammatory gene expression) Treatment->qPCR Data Data Analysis & Comparison WB->Data Luciferase->Data qPCR->Data

References

Cirsilineol: A Potent Modulator of Microglia Polarization in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Cirsilineol's efficacy in shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, benchmarked against other known immunomodulatory agents.

This guide provides a comprehensive comparison of this compound with other established microglia-polarizing compounds, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential in neuroinflammatory disorders. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this document serves as a valuable resource for evaluating this compound's role in promoting a neuroprotective microenvironment.

Introduction to Microglia Polarization

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. They can adopt distinct functional phenotypes, broadly categorized as the classical pro-inflammatory (M1) and the alternative anti-inflammatory (M2) states. While M1 microglia release cytotoxic factors like tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) to combat pathogens and damaged cells, their prolonged activation contributes to neuronal damage. Conversely, M2 microglia, characterized by markers such as Arginase-1 (Arg1) and CD206, are involved in inflammation resolution, tissue repair, and debris clearance. A strategic shift from the M1 to the M2 phenotype is a promising therapeutic approach for a variety of neurodegenerative diseases.

This compound, a flavonoid found in plants of the Artemisia genus, has emerged as a potent anti-inflammatory and neuroprotective agent.[1][2] Recent studies have highlighted its ability to modulate microglia polarization, thereby attenuating neuroinflammation. This guide compares the effects of this compound on M1/M2 microglia polarization with those of other well-known modulators, including Fingolimod, Resveratrol, and Curcumin.

Comparative Efficacy in Modulating Microglia Polarization

The following tables summarize the quantitative effects of this compound and selected alternative compounds on key M1 and M2 markers in in vitro models of microglia activation, primarily using BV-2 microglial cell lines stimulated with lipopolysaccharide (LPS) or other pro-inflammatory agents.

Table 1: Effect of this compound and Comparative Compounds on M1 Microglia Markers

CompoundConcentrationM1 MarkerFold Change / % Inhibition (vs. Stimulated Control)Reference
This compound 20 µMCD86 (MFI)↓ Significant decrease[3]
Fingolimod 100 nMiNOS (mRNA)↓ ~60%[4]
TNF-α (mRNA)↓ ~50%[4]
Resveratrol 10 µMiNOS (mRNA)↓ ~50%
IL-6 (mRNA)↓ ~60%
Curcumin 10 µMiNOS (mRNA)↓ Significant decrease
IL-1β (mRNA)↓ Significant decrease

MFI: Mean Fluorescence Intensity

Table 2: Effect of this compound and Comparative Compounds on M2 Microglia Markers

CompoundConcentrationM2 MarkerFold Change / % Increase (vs. Stimulated Control)Reference
This compound 20 µMCD206 (MFI)↑ Significant increase
Fingolimod 100 nMArg-1 (mRNA)↑ ~2.5-fold
Ym-1 (mRNA)↑ ~3-fold
Resveratrol 10 µMArg1 (mRNA)↑ ~2-fold
IL-10 (mRNA)↑ ~1.8-fold
Curcumin 10 µMArg-1 (mRNA)↑ Significant increase
IL-10 (mRNA)↑ Significant increase

MFI: Mean Fluorescence Intensity

Signaling Pathways in Microglia Polarization

The modulation of microglia polarization is governed by complex intracellular signaling cascades. This compound and the comparative compounds exert their effects by targeting key nodes within these pathways.

This compound's Mechanism of Action

This compound has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It inhibits the phosphorylation of JAK1 and STAT1, which are critical for the expression of pro-inflammatory genes, while activating STAT6, a key transcription factor for M2 polarization.

Cirsilineol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 This compound This compound This compound->JAK1 STAT1 STAT1 JAK1->STAT1 P STAT6 STAT6 JAK1->STAT6 P pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT6 p-STAT6 STAT6->pSTAT6 M1_Genes M1 Gene Expression (iNOS, TNF-α) pSTAT1->M1_Genes M2_Genes M2 Gene Expression (Arg1, CD206) pSTAT6->M2_Genes

This compound's modulation of the JAK/STAT pathway.
Comparative Signaling Pathways

Fingolimod primarily acts as a sphingosine-1-phosphate (S1P) receptor modulator and promotes M2 polarization via the STAT3 pathway. Resveratrol has been shown to act through multiple pathways, including PGC-1α and Nrf2/Shh, to induce an M2 phenotype. Curcumin exerts its effects by inhibiting the TLR4/NF-κB signaling pathway and modulating the TREM2 pathway.

Comparative_Pathways cluster_compounds Modulatory Compounds cluster_pathways Signaling Pathways This compound This compound JAK_STAT JAK/STAT (STAT1↓, STAT6↑) This compound->JAK_STAT Fingolimod Fingolimod S1PR_STAT3 S1PR/STAT3 Fingolimod->S1PR_STAT3 Resveratrol Resveratrol PGC1a_Nrf2 PGC-1α / Nrf2 Resveratrol->PGC1a_Nrf2 Curcumin Curcumin TLR4_NFkB TLR4/NF-κB Curcumin->TLR4_NFkB Curcumin->TLR4_NFkB M1_Polarization M1 Polarization JAK_STAT->M1_Polarization M2_Polarization M2 Polarization JAK_STAT->M2_Polarization S1PR_STAT3->M2_Polarization PGC1a_Nrf2->M2_Polarization TLR4_NFkB->M1_Polarization

Signaling pathways of microglia polarization modulators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound and other compounds on microglia polarization.

General Experimental Workflow

The typical workflow for in vitro assessment of microglia polarization involves cell culture, stimulation to induce an M1 phenotype, treatment with the test compound, and subsequent analysis of M1/M2 markers.

Experimental_Workflow Start Start Culture BV-2 Microglia Culture Start->Culture Stimulate M1 Polarization (LPS or H₂O₂) Culture->Stimulate Treat Treatment (this compound or Alternative) Stimulate->Treat Harvest Cell/Supernatant Harvesting Treat->Harvest Analysis Analysis of M1/M2 Markers Harvest->Analysis End End Analysis->End

In vitro experimental workflow.
BV-2 Microglia Culture and M1 Polarization

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • M1 Polarization: To induce a pro-inflammatory M1 phenotype, BV-2 cells are stimulated with either Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for 6-24 hours, or with hydrogen peroxide (H₂O₂) at a concentration of 100-200 µM for 24 hours.

Immunofluorescence Staining for CD86 (M1) and CD206 (M2)
  • Cell Plating: BV-2 cells are seeded on glass coverslips in 24-well plates.

  • Treatment: After stimulation and treatment with the compound of interest, the cells are washed with phosphate-buffered saline (PBS).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies against CD86 (M1 marker) and CD206 (M2 marker).

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.

  • Imaging and Analysis: Images are captured using a fluorescence microscope, and the mean fluorescence intensity (MFI) of CD86 and CD206 is quantified.

Western Blot Analysis for JAK/STAT Signaling Pathway
  • Protein Extraction: Following treatment, total protein is extracted from BV-2 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of JAK1, STAT1, and STAT6. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative protein expression is quantified by measuring the band intensity and normalizing to the loading control.

Conclusion

This compound demonstrates significant potential as a modulator of microglia polarization, effectively suppressing the pro-inflammatory M1 phenotype and promoting the anti-inflammatory M2 state. Its mechanism of action via the JAK/STAT pathway provides a clear target for therapeutic intervention. When compared to other known modulators such as Fingolimod, Resveratrol, and Curcumin, this compound shows comparable efficacy in vitro. This comparative guide underscores the promise of this compound as a lead compound for the development of novel therapies for neuroinflammatory and neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Cirsilineol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cirsilineol, a bioactive flavone compound, requires careful handling and adherence to proper disposal protocols due to its biological activity and potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

  • Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

This compound Waste Classification

In the absence of a specific hazardous waste classification for this compound, it should be treated as a hazardous chemical waste. This is based on its known biological activity as an immunosuppressive and anti-tumor agent and the general principle of treating all laboratory chemical wastes as hazardous unless confirmed otherwise by a designated safety officer[2].

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must comply with all local, state, and federal regulations. The following is a general procedural outline for its disposal:

  • Waste Identification and Segregation:

    • All this compound waste, including unused product, solutions, empty containers, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable waste container that is chemically compatible with this compound and any solvents used.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components in the waste mixture.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory[3][4].

    • The SAA should be located at or near the point of waste generation and away from sinks or drains to prevent accidental release into the sewer system[4].

  • Disposal Pathway:

    • The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash . Evaporation is also not an acceptable method of disposal.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or dry sand. Carefully collect the absorbed material and place it into the designated hazardous waste container. Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spills: In the case of a larger spill, evacuate the immediate area and notify your institution's EHS office or emergency response team for assistance.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general hazardous waste guidelines provide a framework for accumulation:

ParameterGuidelineCitation
Maximum Accumulation Volume (Non-acute) Laboratories should generally not accumulate more than 25 gallons of total chemical waste.
Maximum Accumulation Time Partially filled, properly labeled containers may remain in a Satellite Accumulation Area for up to one year.
Full Container Removal Full containers must be removed from the Satellite Accumulation Area within three days.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Cirsilineol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal small_spill Small Spill: Absorb, Collect as Hazardous Waste spill->small_spill  Small large_spill Large Spill: Evacuate & Notify EHS spill->large_spill  Large small_spill->containerize

This compound Disposal and Spill Response Workflow

This guide provides a foundational framework for the safe disposal of this compound. It is imperative for all laboratory personnel to receive training on proper hazardous waste handling and to consult their institution's specific waste management policies. By adhering to these procedures, researchers can ensure a safe laboratory environment and minimize their environmental footprint.

References

Essential Safety and Logistical Information for Handling Cirsilineol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Personal protective equipment for handling Cirsilineol.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is described as a flavone with antineoplastic, immunosuppressive, and anti-tumor properties, it should be handled with the same precautions as other potent or cytotoxic compounds to minimize occupational exposure.[1][2][3][4] The following procedures are based on established guidelines for handling hazardous drugs.[1]

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the hazardous agent. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble gloving with chemotherapy-tested gloves (e.g., nitrile or latex meeting ASTM D6978 standards) is required. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every hour or immediately if contaminated, torn, or punctured.
Body Protection GownA disposable, solid-front, back-closure gown made of a non-permeable material (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting cuffs.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. In situations with a risk of splashing, a full-face shield should be worn in addition to goggles.
Respiratory Protection RespiratorFor handling the powdered form of this compound or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is necessary. All personnel requiring a respirator must be properly fit-tested and trained. Surgical masks do not provide adequate respiratory protection.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All manipulations of this compound, especially weighing and reconstituting the powder, must be performed in a designated containment device to minimize aerosol generation.

  • Acceptable containment devices include a chemical fume hood, a Class II Biological Safety Cabinet (BSC) that is vented to the outside, or a glove box.

  • The work surface within the containment device should be covered with a plastic-backed absorbent pad, which must be disposed of as hazardous waste after the procedure.

2. Handling and Manipulation:

  • Don all required PPE as specified in the table above before beginning any work with this compound.

  • When double gloving, ensure one glove is under the gown cuff and the other is over it.

  • Use Luer-Lok syringes and other specialized equipment to prevent accidental disconnection and spills.

  • Transport this compound in sealed, unbreakable secondary containers that are clearly labeled.

3. Spill Management:

  • A spill kit specifically for chemotherapeutic agents must be readily available in any area where this compound is handled.

  • In the event of a small spill (<5 mL), trained personnel wearing full PPE should immediately clean the area using the spill kit.

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Absorbent materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste generated from handling this compound must be segregated from regular laboratory trash and other chemical waste streams.

  • Waste Containers:

    • Solid Waste: Items such as used gloves, gowns, absorbent pads, and plasticware should be placed in designated, labeled, and puncture-resistant containers for chemotherapeutic waste (often yellow or black containers).

    • Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid this compound down the drain.

    • Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated chemotherapy sharps container.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound-contaminated waste.

Workflow for Safe Handling of this compound

Cirsilineol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) & Standard Operating Procedures (SOPs) B Assemble all necessary materials (this compound, solvents, labware) A->B C Prepare designated containment area (Fume Hood/BSC with absorbent pad) B->C D Don all required Personal Protective Equipment (PPE) C->D E Weigh and prepare this compound solution inside containment D->E F Perform experimental procedures E->F G Transport samples in sealed secondary containers F->G Spill Spill Occurs F->Spill H Decontaminate work surfaces with appropriate cleaning agent G->H I Segregate and dispose of all waste in designated hazardous waste containers H->I J Doff PPE in the correct order to avoid contamination I->J K Wash hands thoroughly J->K Spill_Response Execute Spill Response Protocol Spill->Spill_Response Spill_Response->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cirsilineol
Reactant of Route 2
Cirsilineol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.